Caffeic Acid

Catalog No.
S607813
CAS No.
331-39-5
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeic Acid

CAS Number

331-39-5

Product Name

Caffeic Acid

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+

InChI Key

QAIPRVGONGVQAS-DUXPYHPUSA-N

SMILES

Array

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.

Synonyms

3,4-dihydroxycinnamic acid, caffeic acid, caffeic acid, (E)-isomer, caffeic acid, (Z)-isomer, caffeic acid, monosodium salt, sodium caffeate

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O

The exact mass of the compound Caffeic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)sparingly soluble in cold water. freely soluble in hot water, cold alcohol.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623438. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of caffeic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

caffeic acid pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters of Caffeic Acid

The following table consolidates key quantitative data from animal studies, primarily in rats, which form the basis for understanding this compound's pharmacokinetic profile.

Parameter Value/Specification Experimental Context Citation
Oral Absorption Rapid (peak plasma conc. in 0.5-1.0 h) Rat models (dosed with pure CA or plant extract) [1] [2]
Absolute Bioavailability ~5-10% of ingested dose (as native compound) Based on recovery studies and plasma levels [3] [4]
Primary Circulation Form Conjugated metabolites (sulfates, glucuronides) LC-MS/MS analysis of rat plasma; >90% of circulating radioactivity was conjugated [5] [3] [2]
Plasma Half-Life (t₁/₂) ~0.14 - 2.5 hours Rat studies, varies with dose and matrix [1]
Major Metabolic Pathways Sulfation, Glucuronidation, Methylation Metabolite identification in plasma and urine via HPLC-MS/MS [5] [3] [2]
Major Excretion Route Urine (70-80% of recovered dose) 72-hour excretion study in rats [5] [3]
Fecal Excretion Minimal (~20-30% of recovered dose) 72-hour excretion study in rats [5] [3]
Tissue Distribution Widespread, but no significant accumulation (e.g., in brain) Tissue radioactivity measured 72h post-administration in rats [5]

Metabolic Pathways and Conjugation of this compound

This diagram illustrates the primary metabolic transformation pathways of this compound following absorption.

f cluster_phaseII Phase II Conjugation & Metabolism CA This compound (CA) SULT Sulfotransferases (SULTs) CA->SULT Sulfation UGT UDP-glucuronosyltransferases (UGTs) CA->UGT Glucuronidation COMT Catechol-O-Methyltransferase (COMT) CA->COMT Methylation CA_Sulfate CA-3'-O-Sulfate CA-4'-O-Sulfate SULT->CA_Sulfate CA_Glucuronide CA Glucuronides UGT->CA_Glucuronide Ferulic_Acid Ferulic Acid (and conjugates) COMT->Ferulic_Acid Urine Excretion via Urine CA_Sulfate->Urine CA_Glucuronide->Urine Ferulic_Acid->Urine

This compound undergoes extensive phase II metabolism, primarily forming sulfate and glucuronide conjugates, as well as being methylated to ferulic acid. These metabolites are subsequently excreted in urine.

Detailed Experimental Protocols for Pharmacokinetic Studies

For researchers aiming to replicate or adapt these methods, here are detailed protocols for key analytical and in vivo experiments.

LC-MS/MS Protocol for Quantifying CA and Metabolites in Plasma

This method is adapted from a study that simultaneously quantified this compound and its major pharmacologically active metabolites in rat plasma [2].

  • 1. Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.
    • Aliquot 100 µL of plasma into a microcentrifuge tube.
    • Add 10 µL of an internal standard (IS) solution and 10 µL of formic acid.
    • Add 300 µL of ice-cold methanol or acetonitrile for protein precipitation.
    • Vortex vigorously for 1-2 minutes.
    • Centrifuge at 14,000-16,000 × g for 10-15 minutes at 4°C.
    • Transfer the clear supernatant to a new vial for LC-MS/MS analysis.
  • 2. Liquid Chromatography (LC) Conditions:

    • Column: Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm [6].
    • Mobile Phase: Isocratic elution with a mixture of methanol and water containing 0.1% formic acid [2]. Gradient elution is an alternative, using acetonitrile and 0.1% formic acid aqueous solution [6].
    • Flow Rate: 0.2 mL/min [2].
    • Injection Volume: 5-10 µL.
  • 3. Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • Detection Mode: Selected Reaction Monitoring (SRM).
    • SRM Transitions: [2]
      • This compound: m/z 179 → 135
      • Ferulic Acid: m/z 193 → 135
      • Protocatechuic Acid: m/z 153 → 108
  • 4. Method Validation:

    • Linearity: Calibration curves (e.g., 2.5–750 ng/mL for various analytes) with correlation coefficients (r) >0.993 [6] [2].
    • Precision & Accuracy: Intra- and inter-day precision (RSD) <15%, accuracy (RE) between 85-115% [6].
    • Lower Limit of Quantification (LLOQ): Established at 5.0 ng/mL for CA and its metabolites [2].
In Vivo Absorption and Excretion Study Design

This protocol outlines the key steps for conducting a rat study to investigate the absorption and excretion of this compound, based on established methodologies [5] [1].

  • 1. Animal Dosing:

    • Use male Sprague-Dawley or Wistar rats.
    • Administer a single oral dose of [3-(14)C]-labeled or unlabeled this compound via oral gavage. The dose can be dissolved in water or a suitable vehicle.
    • Fasting animals for 12 hours prior to dosing may be implemented to standardize metabolic conditions.
  • 2. Biological Sample Collection:

    • Blood/Plasma: Collect at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or cannula.
    • Urine and Feces: Collect cumulatively over a period of 72 hours using metabolic cages.
    • Centrifuge blood samples to obtain plasma. Store all samples at -80°C until analysis.
  • 3. Sample Analysis:

    • Analyze plasma samples using the LC-MS/MS protocol above to determine the concentration-time profile of CA and its metabolites.
    • For radiolabeled studies, determine the overall levels of radioactivity in plasma, urine, and feces using liquid scintillation counting.
    • For metabolite identification in excreta, use HPLC with online radioactivity detection and tandem mass spectrometry.

Research Implications and Future Directions

The pharmacokinetic data reveals both the potential and the limitations of this compound as a therapeutic agent.

  • Bioavailability Challenge: The low oral bioavailability and extensive first-pass metabolism limit the amount of native CA reaching systemic circulation [3] [4]. This is a key consideration for its development as a drug.
  • Active Metabolites: The high plasma concentrations of conjugated metabolites (sulfates, glucuronides) and methylated derivatives (e.g., ferulic acid) suggest that some of CA's biological effects may be mediated by these compounds, not the parent molecule [5] [2].
  • Strategies for Improvement: Research is actively exploring methods to overcome CA's pharmacokinetic limitations. Promising strategies include:
    • Structural Modification: Creating more lipophilic derivatives (e.g., this compound phenethyl ester) to enhance absorption and BBB penetration [7] [3].
    • Nano-formulations: Utilizing solid lipid nanoparticles, liposomes, or carbon dot systems to protect CA from metabolism and enhance its targeted delivery to tissues like the brain [3].

This guide synthesizes the current technical understanding of this compound pharmacokinetics. The field is advancing, particularly in developing novel delivery systems to harness its full therapeutic potential.

References

biosynthesis of caffeic acid in plants

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthetic Pathway in Plants

Caffeic acid is synthesized in plants via the phenylpropanoid pathway, which originates from the aromatic amino acid phenylalanine [1] [2]. The pathway involves three key enzymatic steps, and the upregulation of these genes under stress conditions like drought enhances this compound production, contributing to antioxidant defense [2].

The following diagram illustrates this core pathway and its key enzymes:

G L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H

Plant phenylpropanoid pathway for this compound synthesis.

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid [2].
  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A) that hydroxylates cinnamic acid at the para position to produce p-coumaric acid [2].
  • p-Coumarate 3-Hydroxylase (C3H): Another membrane-associated cytochrome P450 enzyme (CYP98A) that introduces the second hydroxyl group at the meta position, converting p-coumaric acid to this compound [2].

Microbial Metabolic Engineering

Reconstructing the plant pathway in microbes is challenging due to the difficulty in expressing membrane-bound cytochrome P450 enzymes like C3H in bacterial systems [3]. Researchers have developed alternative microbial pathways using more compatible enzymes.

G L_Tyrosine L_Tyrosine p_Coumaric_Acid p_Coumaric_Acid L_Tyrosine->p_Coumaric_Acid TAL Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid HpaBC (4HPA3H)

Microbial engineering pathway using TAL and HpaBC.

  • Tyrosine Ammonia-Lyase (TAL): Directly converts L-tyrosine to p-coumaric acid, bypassing the need for C4H [4] [3].
  • Hydroxyphenylacetate 3-Hydroxylase (HpaBC): A two-component flavin-dependent monooxygenase from E. coli that can hydroxylate p-coumaric acid at the 3-position to produce this compound, effectively substituting for the plant C3H [5] [3].

Key Enzymes in this compound Production

Table 1: Key Enzymes Involved in this compound Biosynthesis

Enzyme Source Organism Function Key Characteristics

| PAL (Phenylalanine ammonia-lyase) | Plants (e.g., Phaseolus vulgaris) [2] | Converts L-phenylalanine to cinnamic acid | First committed step in phenylpropanoid pathway; induced by stress [2] | | C4H (Cinnamate 4-hydroxylase) | Plants (e.g., Phaseolus vulgaris) [2] | Hydroxylates cinnamic acid to p-coumaric acid | Cytochrome P450 enzyme (CYP73A); membrane-associated [2] | | C3H (p-Coumarate 3-hydroxylase) | Plants (e.g., Phaseolus vulgaris) [2] | Hydroxylates p-coumaric acid to this compound | Cytochrome P450 enzyme (CYP98A); major engineering bottleneck [3] [2] | | TAL (Tyrosine ammonia-lyase) | Bacteria (e.g., Flavobacterium johnsoniae [5], Rhodobacter capsulatus [3]) | Converts L-tyrosine directly to p-coumaric acid | Bypasses need for C4H; found in some bacteria and monocots [4] | | HpaBC (4-hydroxyphenylacetate 3-hydroxylase) | Bacteria (e.g., Escherichia coli [3]) | Hydroxylates p-coumaric acid to this compound | Soluble, two-component flavoprotein; preferred for microbial factories [5] [3] |

Experimental Protocols & Production Data

For researchers aiming to engineer this compound production, here are methodologies and achieved production levels from recent studies.

Table 2: Microbial Production of this compound and Related Metabolites

Host Organism Engineering Strategy Key Enzymes / Pathway Titer Achieved Citation
E. coli De novo synthesis from glucose TAL (FjTAL), HpaBC (EcHpaBC) 50.2 mg/L (shake flask) [3]
E. coli De novo synthesis for RA production TAL (FjTAL), HpaBC (EcHpaBC), 4CL This compound pathway optimized for 5.78 g/L RA [6]
S. cerevisiae De novo synthesis from glucose TAL, HpaB/HpaC from various bacteria 289.4 mg/L (shake flask) [7]
E. coli Synthesis for Ferulic Acid production TAL (FjTAL), HpaBC (EcHpaBC), engineered COMT 4.38 g/L Ferulic Acid (Bioreactor) [5]
Gene Expression Analysis under Drought Stress [2]
  • Experimental Setup: A split-plot design evaluated three bean cultivars (red, white, pinto) under three irrigation levels (100%, 75%, 50% of water requirement).
  • Method: RNA was extracted from plant tissues, and quantitative RT-PCR (qRT-PCR) was performed to analyze the expression levels of PAL, C4H, and C3H genes.
  • Key Findings: Under severe drought (50% irrigation), C3H gene expression increased by up to 100% in red beans and 91% in pinto beans, correlating with a >60% increase in this compound content in pinto bean tissues.
In Vitro Enzyme Assay for HpaBC [3]
  • Enzyme Preparation: E. coli cells (e.g., strain BW25113) harboring a plasmid like pZE-EcHpaBC are cultured and induced with IPTG. Crude cell extract is prepared via sonication or lysis.
  • Reaction Mixture: The assay includes Tris-HCl buffer (pH 7.5), substrate (p-coumaric acid, e.g., 1 mM), cofactors FAD (0.1 mM) and NADH (1 mM), and the enzyme extract.
  • Analysis: The reaction is incubated at 30-37°C, and the formation of this compound is monitored over time using HPLC or LC-MS.
Strain Engineering for De Novo Biosynthesis [3]
  • Host Strain: Use a tyrosine-overproducing E. coli strain (e.g., a strain with feedback-resistant aroG and tyrA genes).
  • Pathway Assembly: Introduce a plasmid expressing a highly active TAL (e.g., from Rhodobacter capsulatus) and the HpaBC complex.
  • Fermentation: Cultivate the engineered strain in a defined minimal medium (e.g., M9) with glucose as the carbon source. Production is often induced in the mid-exponential phase with IPTG.

This technical guide synthesizes the foundational plant biochemistry and cutting-edge metabolic engineering strategies for this compound production. The experimental protocols provide a practical starting point for laboratory work, while the production data highlights the potential of microbial cell factories.

References

natural sources and dietary intake of caffeic acid

Author: Smolecule Technical Support Team. Date: February 2026

Dietary Sources and Quantitative Data

Caffeic acid is present in a vast range of plant-based foods, both in its free form and, more commonly, as part of compounds like chlorogenic acid (which is an ester of this compound and quinic acid) [1] [2]. The following table summarizes the this compound content in various foods, with data primarily sourced from the Phenol-Explorer database, a comprehensive resource on polyphenol content in foods [3].

Table 1: this compound Content in Selected Foods and Beverages

Food Category Specific Food Mean this compound Content Unit Notes
Herbs & Spices Common Sage, dried 26.40 mg/100 g Very high concentration
Common Thyme, dried 21.28 mg/100 g Very high concentration
Spearmint, dried 25.00 mg/100 g Very high concentration
Caraway 16.40 mg/100 g High concentration
Ceylan Cinnamon 24.20 mg/100 g High concentration
Rosemary, dried 9.67 mg/100 g High concentration
Fruits Black Chokeberry 141.14 mg/100 g Exceptionally high concentration
Lingonberry, raw 6.34 mg/100 g High concentration
American Cranberry 2.31 mg/100 g
Date, fresh 3.37 mg/100 g
Plum, prune 1.11 mg/100 g
Apple, whole raw 0.33 mg/100 g
Beverages Red Wine 1.88 mg/100 ml
Apple Juice, pure 0.68 mg/100 ml
Plum Prune Juice 5.10 mg/100 ml High concentration
White Wine 0.24 mg/100 ml
Beer (Regular) 0.03 mg/100 ml
Coffee Beverage (Filter) 0.03 mg/100 ml Note: Coffee is a major source of chlorogenic acid
Other Olive Oil, virgin 0.02 mg/100 g
Common Wheat, whole grain 0.04 mg/100 g

Note on Coffee: Although coffee is the most significant dietary source of this compound for many people, it is important to distinguish that it is primarily consumed as its precursor, chlorogenic acid [1] [2]. One study notes that the this compound content in coffee beans can range from 9 to 14 mg/100 g, or even up to 87 mg/100 g, but the brewed beverage itself shows a lower concentration as reflected in the table above [4]. A heavy coffee drinker can consume up to 500 mg of this compound (primarily from chlorogenic acid) per day [4].

Absorption, Metabolism, and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in drug development.

  • Absorption: In humans, about 95% of free this compound is absorbed in the small intestine [2]. In contrast, only about one-third of chlorogenic acid is absorbed in the small intestine, with the majority reaching the colon where gut microbiota hydrolyze it into this compound and other metabolites [2] [5].
  • Metabolism and Bioavailability Challenges: After absorption, this compound undergoes extensive first-pass metabolism in the enterocytes and liver [6]. It is metabolized via:
    • Glucuronidation (by UGT enzymes)
    • Sulfation (by SULT enzymes)
    • Methylation (by COMT, converting it to ferulic acid) [6] As a result, native (unmetabolized) this compound is present in systemic circulation at very low concentrations (<1 µM), with the conjugated forms being predominant [6]. Its hydrophilic nature and moderate molecular weight further restrict its permeability across the blood-brain barrier (BBB), which is a significant challenge for central nervous system drug development [6].

The diagram below illustrates the key pharmacokinetic processes of this compound after oral administration.

pharmacokinetics OralIntake Oral Intake of this compound SmallIntestine Small Intestine OralIntake->SmallIntestine Ingestion Conjugation First-Pass Metabolism SmallIntestine->Conjugation ~95% Absorbed Colon Colon SmallIntestine->Colon Unabsorbed Fraction SystemicCirculation Systemic Circulation Conjugation->SystemicCirculation Conjugated Metabolites (CA-glucuronide, CA-sulfate, Ferulic Acid) Excretion Excretion (Urine/Feces) SystemicCirculation->Excretion Elimination Colon->Excretion Microbial Metabolism

This compound Pharmacokinetic Pathway

Key Experimental Methodologies

For researchers investigating this compound, here are common and critical experimental protocols.

1. Analytical Quantification in Foods and Biosamples The primary method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with various detectors [7] [8] [9].

  • Protocol Summary:
    • Extraction: Plant or food samples are typically homogenized and extracted with a methanol/water or ethanol/water solvent (e.g., 80:20 v/v) [8].
    • Separation: A reverse-phase C18 column is standard. The mobile phase is often a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol [7] [8].
    • Detection:
      • Diode Array Detector (DAD): Commonly used, with this compound detected around 320-330 nm [7].
      • Electrochemical Detection: Offers higher sensitivity for phenolic compounds [7].
      • Mass Spectrometry (MS): Used for definitive identification and quantification in complex matrices, allowing for tandem MS (MS/MS) analysis [6].

2. Assessing Biological Activity: In Vitro and In Vivo Models

  • Antioxidant Assays:
    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay: Measures the ability of this compound to donate a hydrogen atom to stabilize the DPPH radical, quantified by a decrease in absorbance at 517 nm [9].
    • Metal Chelation Assay: Evaluates the ability of this compound to chelate pro-oxidant metal ions like Fe²⁺ or Cu²⁺, often monitored by spectrophotometry [4].
  • Enzyme Inhibition Studies:
    • Protocol (e.g., for Acetylcholinesterase - AChE): The Ellman's method is standard. The reaction mixture contains AChE, the substrate acetylthiocholine iodide, and Ellman's reagent (DTNB). This compound is added at various concentrations, and the increase in absorbance at 412 nm from the yellow anion formed is measured to calculate inhibition [6].
  • Cell Culture Studies:
    • Viability Assays: MTT or MTS assays are used to determine cytotoxic or anti-proliferative effects on cancer cell lines (e.g., HepG2 liver cancer, MCF7 breast cancer) [4].
    • Mechanistic Studies: Western blotting, qPCR, and immunofluorescence are used to analyze changes in protein expression (e.g., VEGF, NF-κB, AMPK phosphorylation) and signaling pathways in response to this compound treatment [4] [5].
  • In Vivo Animal Models:
    • AD Models: Transgenic mice (e.g., APP/PS1) or rats with scopolamine-induced cognitive deficits are used. CA is administered orally, and effects are assessed via behavioral tests (Morris water maze, Y-maze) and post-mortem brain analysis for Aβ plaques and tau pathology [6].
    • Fatty Liver Disease Models: Laying hens or rodents fed high-energy diets are common. Outcomes include liver histology (Oil Red O staining), serum biomarkers (ALT, AST, TG), and transcriptomic/proteomic analysis of liver tissue [5].

Research Gaps and Future Directions

  • Human Clinical Trials: The majority of evidence for this compound's health benefits comes from in vitro studies and animal models. Robust human clinical trials are needed to confirm efficacy and determine safe and effective dosages [1] [10].
  • Bioavailability Enhancement: A major research focus is on developing novel delivery systems to overcome this compound's poor bioavailability. Promising strategies include nanotechnology-based systems like solid lipid nanoparticles, liposomes, and carbon dots, which have been shown to significantly enhance brain delivery and efficacy in preclinical models [6].
  • Derivative Synthesis: Chemical modification of this compound to create novel amide, ester, and hybrid compounds is an active area of research aimed at improving its stability, potency, and pharmacokinetic profile [9].

References

Comprehensive Technical Guide: Hydroxycinnamic Acid Metabolism and Biological Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Concepts

Hydroxycinnamic acids (HCAs) represent a significant class of plant-derived phenolic compounds with a phenylpropanoid (C6-C3) structure as their fundamental chemical scaffold. These phytochemicals are characterized by a phenolic ring substituted with a 3-carbon unsaturated chain terminating in a carboxylic acid group, with the most prevalent members including caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid. In nature, HCAs rarely exist in free form but are typically found esterified with various plant components such as quinic acid (forming chlorogenic acids), tartaric acid, sugars, or structural polymers like lignin and cellulose. These compounds are synthesized in plants through the shikimate pathway, with phenylalanine and tyrosine serving as primary precursors [1] [2].

The dietary significance of HCAs cannot be overstated, as they contribute substantially to the sensory qualities, nutritional value, and health benefits of plant-based foods. Regular consumers of fruits, vegetables, and coffee may ingest considerable quantities of these compounds daily, with estimates suggesting average phenolic acid consumption of approximately 222 mg per day for adults, dominated by this compound at around 206 mg daily [3]. Coffee drinkers particularly may consume up to 800 mg of chlorogenic acids daily, making HCAs one of the most abundant classes of polyphenols in the human diet [2]. The structural diversity of HCAs and their conjugates directly influences their bioavailability and biological activity, driving extensive research into their potential therapeutic applications against chronic diseases including cancer, metabolic disorders, and neurodegenerative conditions [3] [4].

Natural Sources, Bioavailability, and Metabolism

Dietary Sources and Consumption Patterns

Table 1: Primary Dietary Sources of Hydroxycinnamic Acids

HCA Type Major Food Sources Representative Concentrations Bioactive Forms
This compound Coffee, blueberries, apples, artichokes 0.5-2 g/kg in fruits; 70-350 mg/cup coffee Free acid, chlorogenic acids (esters with quinic acid)
Ferulic acid Cereal grains (wheat, oats, barley), spinach, red beet 18.0-41.4 mg/kg in spinach; predominant in cereal brans Cross-linked with arabinoxylan in cell walls, esterified forms
p-Coumaric acid Cereals, grapes, mushrooms, peanuts 0.40-15.78 mg/g in blueberries; 29.10 mg/kg in Pholiota mutabilis mushrooms Esterified with tartaric acid (coutaric acid in grapes)
Sinapic acid Broccoli, cabbage, citrus fruits, cereals ~0.21 g/kg in cranberry fruit Sinapine (choline ester), sinapoyl malate

HCAs demonstrate remarkable distribution patterns across the plant kingdom. This compound constitutes 75-100% of total HCAs in many fruits, with particularly high concentrations in blueberries, kiwis, plums, cherries, and apples. In contrast, ferulic acid dominates in cereal grains, where it is primarily esterified to cell wall polysaccharides, contributing to the structural integrity of plant cell walls. Processed cereals consequently represent a major dietary source of this HCA variant [3]. The estimated daily intake of HCAs varies significantly between populations and individuals, ranging from approximately 46.3-78.9 mg/day for children to 153.6-231.8 mg/day for adults according to the UK National Diet and Nutrition Survey [3]. These variations reflect differences in dietary patterns, with coffee and fruits constituting the predominant sources of this compound (92% of intake) and p-coumaric acid (59% of intake), respectively [3].

Bioavailability and Metabolic Pathways

Table 2: Bioavailability and Pharmacokinetic Parameters of HCAs

Parameter Characteristics Influencing Factors
Absorption Sites Stomach (minor), Small intestine (primary), Colon (after microbial hydrolysis) Molecular size, conjugation status, food matrix
Transport Mechanisms Passive diffusion, Active transport (monocarboxylic acid transporters) Polarity, molecular weight, substituents
Plasma Peak Time 1-2 hours (free acids), 5-8 hours (microbial metabolites) Esterification level, gut microbiota composition
Major Phase II Metabolites Glucuronides, Sulfates, Methylated derivatives UDP-glucuronosyltransferases, sulfotransferases, COMT activity
Elimination Half-life 2-5 hours (dose-dependent) Renal clearance, enterohepatic recirculation

The bioavailability of HCAs is profoundly influenced by their chemical form and the food matrix. Free HCAs are absorbed more efficiently than their conjugated counterparts, primarily in the stomach and small intestine. However, the majority of dietary HCAs exist in esterified forms that resist mammalian enzymatic hydrolysis, requiring colonic transformation by microbial enzymes (feruloyl esterases, cinnamoyl esterases) before absorption can occur [5] [6]. This microbial metabolism not only liberates free HCAs but also generates various microbial metabolites with potentially altered biological activities [6] [3].

Upon absorption, HCAs undergo extensive first-pass metabolism in enterocytes and hepatocytes, resulting in rapid conversion to glucuronidated, sulfated, and methylated derivatives. Studies demonstrate that plasma concentrations of this compound glucuronides can exceed 40% of total circulating this compound within hours of ingestion [2]. The metabolic fate of HCAs involves complex interplay between host enzymatic systems and gut microbial transformations, creating a dynamic profile of circulating compounds that varies considerably between individuals based on factors such as gut microbiota composition, genetic polymorphisms in metabolizing enzymes, and dietary patterns [5] [3]. Understanding these pharmacokinetic properties is essential for interpreting the biological effects of HCAs and developing effective therapeutic applications.

Biological Activities and Molecular Mechanisms

Antioxidant and Anti-inflammatory Mechanisms

HCAs exert potent antioxidant effects through two primary mechanisms: direct free radical scavenging via their phenolic hydroxyl groups, and metal chelation that prevents catalytic generation of reactive oxygen species (ROS). The antioxidant capacity is strongly influenced by substitution patterns on the phenolic ring, with This compound (containing ortho-dihydroxy groups) demonstrating particularly strong activity due to the stability of the resulting phenoxyl radical [2] [3]. In cellular systems, HCAs activate the Nrf2 pathway, a master regulator of antioxidant response elements, leading to upregulated expression of endogenous antioxidant enzymes including superoxide dismutase, catalase, and glutathione peroxidase [6] [4].

The anti-inflammatory properties of HCAs primarily involve suppression of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. HCAs inhibit IκB kinase (IKK), preventing degradation of IκB and subsequent nuclear translocation of NF-κB. This suppression downregulates pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) [1] [4]. In adipose tissue, HCAs reduce macrophage infiltration and inhibit production of monocyte chemoattractant protein-1 (MCP-1), thereby attenuating chronic low-grade inflammation associated with obesity and metabolic syndrome [1]. The following diagram illustrates the core signaling pathways modulated by HCAs:

hca_signaling HCA HCA NFkB NFkB HCA->NFkB Inhibits Nrf2 Nrf2 HCA->Nrf2 Activates AMPK AMPK HCA->AMPK Activates Apoptosis Apoptosis HCA->Apoptosis Induces in Cancer Cells Inflammation Inflammation NFkB->Inflammation Induces Expression Antioxidants Antioxidants Nrf2->Antioxidants Induces Expression Glucose Glucose AMPK->Glucose Improves Uptake Mitochondria Mitochondria AMPK->Mitochondria Promotes Biogenesis

HCA Modulation of Key Signaling Pathways: HCAs influence multiple signaling pathways including activation of AMPK and Nrf2, while inhibiting NF-κB-mediated inflammation.

Antimicrobial and Gut Microbiota Modulation

HCAs demonstrate significant antimicrobial activity against various bacterial strains, with effectiveness influenced by their substitution patterns. Ferulic acid derivatives have shown particular efficacy against Gram-negative bacteria including Escherichia coli, with MIC values as low as 18.75 µg/mL reported for specific synthetic derivatives [7]. The antimicrobial mechanisms involve disruption of microbial membrane integrity, interference with enzymatic activity, and inhibition of energy metabolism. Interestingly, HCAs also exhibit prebiotic-like properties by selectively modulating gut microbiota composition, promoting the growth of beneficial bacteria while inhibiting pathogenic species [6].

The relationship between HCAs and gut microbiota is bidirectional—while HCAs influence microbial composition, the microbiota extensively metabolizes HCAs through reactions including dihydroxylation, demethylation, dehydroxylation, and side-chain cleavage. These microbial transformations generate metabolites with altered bioavailability and bioactivity compared to their parent compounds. For instance, gut microbial metabolism of ferulic acid produces dihydroferulic acid and feruloylglycine, while this compound is converted to derivatives such as 3-(3-hydroxyphenyl)propionic acid [5] [6]. These microbial metabolites may either lose the biological activities of their parent compounds or exhibit enhanced potency, highlighting the importance of considering gut microbial metabolism when evaluating HCAs' health effects [6] [3].

Anticancer Mechanisms and Selective Toxicity

HCAs exhibit multifaceted anticancer properties through diverse molecular mechanisms. They inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at G1 and G2/M checkpoints, through modulation of cyclins and cyclin-dependent kinases. Additionally, HCAs promote apoptosis in cancer cells via both intrinsic and extrinsic pathways, characterized by mitochondrial membrane depolarization, caspase activation, and DNA fragmentation [4]. Notably, several HCAs demonstrate selective toxicity toward cancerous cells while sparing normal cells, a property attributed to differential uptake, metabolic activation, or expression of molecular targets between normal and malignant cells [4].

The anti-metastatic potential of HCAs involves inhibition of epithelial-mesenchymal transition (EMT) and suppression of matrix metalloproteinases (MMPs), thereby reducing invasive capacity. Specific HCAs such as ferulic acid and this compound phenethyl ester (CAPE) also inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptors, effectively starving tumors of necessary blood supply [4]. Importantly, HCAs can enhance the efficacy of conventional chemotherapeutic agents while reducing their side effects, suggesting potential for combination therapies. For instance, this compound has shown synergistic effects with doxorubicin in lung cancer models, while chlorogenic acid sensitizes cancer cells to 5-fluorouracil treatment [4].

Experimental Approaches and Methodologies

Assessment of Bioavailability and Metabolism

Investigating HCA bioavailability requires integrated approaches combining in vitro models with human and animal studies. The Caco-2 cell monolayer model serves as a well-established system for predicting intestinal absorption, allowing researchers to measure apparent permeability coefficients (Papp) and identify transport mechanisms [5] [3]. These systems can be enhanced by incorporating pH gradients and simulated digestive fluids to better mimic gastrointestinal conditions. For assessing microbial metabolism, in vitro batch cultures inoculated with human fecal microbiota provide valuable insights into the transformation kinetics and metabolite profiles generated by different microbial communities [5].

Advanced analytical techniques are crucial for characterizing HCA metabolism. Liquid chromatography coupled with mass spectrometry (LC-MS) enables comprehensive metabolite profiling and quantification in biological samples. The typical workflow involves protein precipitation, solid-phase extraction, and separation using reversed-phase columns, with detection via triple quadrupole or high-resolution mass analyzers for enhanced sensitivity and specificity [3] [8]. For pharmacokinetic studies, serial blood sampling followed by LC-MS analysis allows construction of concentration-time curves and calculation of key parameters including Cmax, Tmax, and area under the curve (AUC) [5] [3]. The following diagram illustrates the metabolic journey of HCAs through the human body:

hca_metabolism Dietary_HCAs Dietary_HCAs Stomach Stomach Dietary_HCAs->Stomach Ingestion Small_Intestine Small_Intestine Stomach->Small_Intestine Partial Release Colon Colon Small_Intestine->Colon Esterified HCAs Circulation Circulation Small_Intestine->Circulation Absorption of Free HCAs Microbial_Metabolites Microbial_Metabolites Colon->Microbial_Metabolites Bacterial Metabolism Liver Liver Phase_II_Metabolites Phase_II_Metabolites Liver->Phase_II_Metabolites Conjugation Tissues Tissues Circulation->Liver First-Pass Metabolism Circulation->Tissues Tissue Delivery Microbial_Metabolites->Circulation Absorption Phase_II_Metabolites->Circulation Systemic Distribution Excretion Excretion Phase_II_Metabolites->Excretion Biliary & Renal

HCA Absorption and Metabolic Fate: The diagram traces the journey of HCAs from ingestion through absorption, microbial metabolism, and eventual excretion.

Evaluation of Biological Activities

Cell culture models provide essential platforms for investigating HCAs' biological mechanisms. Cancer cell lines from various tissues (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) are employed to assess antiproliferative effects, typically using MTT or WST-1 assays to quantify cell viability [4]. More complex 3D culture systems such as spheroids and organoids offer improved physiological relevance for studying anti-invasive and anti-angiogenic effects. For research on metabolic diseases, adipocyte cell lines (3T3-L1), hepatocytes (HepG2), and myotubes (C2C12) serve as valuable models for examining insulin sensitivity, glucose uptake, and lipid metabolism [1].

Animal studies remain indispensable for evaluating HCAs' efficacy in whole-organism contexts. For obesity and metabolic syndrome research, high-fat diet-fed mice or genetically obese (ob/ob) mice are commonly used, with parameters including body weight, adipose tissue mass, glucose tolerance, and insulin sensitivity monitored throughout HCA administration [1]. In cancer research, xenograft models involving implantation of human cancer cells into immunodeficient mice allow investigation of antitumor effects in vivo, with tumor volume, metastasis, and molecular markers analyzed after HCA treatment [4]. For all animal studies, careful attention to dosage, administration route, and vehicle controls is essential for generating interpretable results, with physiological relevance to human exposure levels being a key consideration.

Therapeutic Applications and Future Directions

Cancer Prevention and Treatment

The multifaceted anticancer properties of HCAs position them as promising candidates for cancer prevention and adjunctive therapy. Their ability to target multiple hallmarks of cancer—including proliferation, apoptosis resistance, angiogenesis, and metastasis—suggests potential for multi-targeted approaches with reduced likelihood of resistance development [4]. Specific HCAs such as ferulic acid and This compound phenethyl ester have demonstrated efficacy in various animal models of cancer, including colon, breast, and liver cancers, with reported mechanisms involving inhibition of NF-κB signaling, cell cycle arrest, and induction of oxidative stress in cancer cells [4].

Current research focuses on overcoming limitations of HCAs such as poor solubility, rapid metabolism, and limited bioavailability through innovative delivery systems. Nanoformulations including polymeric nanoparticles, liposomes, and solid lipid nanoparticles have shown promise in enhancing HCAs' tumor targeting and therapeutic efficacy [4] [7]. For instance, optimized trans-cinnamic acid-loaded PLGA nanoparticles demonstrated significantly enhanced antitumor effects in breast cancer models compared to free compounds [4]. Additionally, combination therapies pairing HCAs with conventional chemotherapeutic agents may allow for dose reduction of cytotoxic drugs while maintaining or enhancing efficacy, potentially mitigating adverse effects [4].

Metabolic Health and Gut Microbiota Management

HCAs show significant promise for managing metabolic disorders including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. In adipose tissue, HCAs inhibit macrophage infiltration and NF-κB activation, reducing chronic inflammation that contributes to insulin resistance [1]. Through activation of AMPK and modulation of PPAR-γ and PGC-1α, HCAs enhance mitochondrial biogenesis and fatty acid oxidation, promoting energy expenditure and reducing lipid accumulation [1]. Clinical studies with hydroxycinnamic acid-rich extracts have demonstrated improvements in insulin sensitivity, lipid profiles, and markers of oxidative stress in subjects with metabolic syndrome [2].

The gut microbiota modulation by HCAs represents another promising therapeutic avenue. By promoting favorable microbial composition and enhancing gut barrier function, HCAs may reduce systemic inflammation and improve metabolic endotoxemia associated with obesity and insulin resistance [6]. The microbial metabolites of HCAs, particularly those produced through colonic fermentation, may contribute significantly to these systemic effects, although their specific roles require further elucidation [6] [3]. Future research should focus on personalized nutrition approaches considering interindividual variability in gut microbiota composition and its impact on HCA metabolism and efficacy.

Clinical Translation and Commercial Applications

Advancing HCAs from preclinical research to clinical applications requires careful consideration of dosage forms, safety profiles, and regulatory pathways. While HCAs as dietary supplements are generally recognized as safe at typical dietary exposure levels, therapeutic applications may require higher doses that necessitate more thorough safety evaluation [4]. The LD50 of p-coumaric acid in mice is approximately 2850 mg/kg body weight, suggesting a wide safety margin, but comprehensive toxicological studies including chronic exposure assessments are needed for therapeutic development [2].

Bioconjugation approaches offer promising strategies for enhancing HCAs' physicochemical properties and therapeutic potential. Conjugation with ω-hydroxy fatty acids, glycerol, polysaccharides, or polyethylene glycol can improve solubility, stability, and targeted delivery [7]. For instance, phenolipids created by esterifying HCAs with medium-chain fatty acids demonstrate enhanced antioxidant activity and membrane permeability, while polysaccharide conjugates improve stability and controlled release [7]. These advanced molecular designs, coupled with appropriate delivery systems, may unlock the full therapeutic potential of HCAs for various clinical applications, from cancer therapy to metabolic disease management.

Conclusion

References

what is caffeic acid and where is it found

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathways

Caffeic acid is synthesized in plants through the shikimate pathway, but its production in microbial systems like E. coli requires engineering a heterologous pathway. The following diagram illustrates the core biosynthetic route:

G cluster_plant Plant Pathway cluster_microbe Engineered Microbial Pathway Glucose Glucose Shikimate Shikimate Glucose->Shikimate Shikimate Pathway L-Phenylalanine (L-Phe) L-Phenylalanine (L-Phe) Shikimate->L-Phenylalanine (L-Phe) In Plants L-Tyrosine (L-Tyr) L-Tyrosine (L-Tyr) Shikimate->L-Tyrosine (L-Tyr) In Plants/Microbes Cinnamic Acid Cinnamic Acid L-Phenylalanine (L-Phe)->Cinnamic Acid PAL L-Phenylalanine (L-Phe)->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid L-Tyrosine (L-Tyr)->p-Coumaric Acid TAL L-Tyrosine (L-Tyr)->p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Cinnamic Acid->p-Coumaric Acid This compound This compound p-Coumaric Acid->this compound C3H (Plants) or HpaBC (E. coli) p-Coumaric Acid->this compound p-Coumaric Acid->this compound

Core and engineered biosynthetic pathways of this compound in plants and microbes.

  • In Plants: The primary route starts with L-Phenylalanine (L-Phe). The enzyme Phenylalanine Ammonia Lyase (PAL) deaminates L-Phe to form Cinnamic Acid. Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 enzyme, then hydroxylates cinnamic acid to produce p-Coumaric Acid. Finally, another cytochrome P450, p-Coumarate 3-Hydroxylase (C3H), converts p-coumaric acid into This compound [1].
  • In Engineered Microbes (E. coli): A more efficient heterologous pathway utilizes L-Tyrosine (L-Tyr). The enzyme Tyrosine Ammonia Lyase (TAL) directly converts L-Tyr into p-Coumaric Acid, bypassing the need for C4H. The subsequent 3-hydroxylation is achieved using the endogenous E. coli enzyme complex 4-Hydroxyphenylacetate 3-Hydroxylase (HpaBC), which can efficiently convert p-coumaric acid to This compound [2] [3].

Natural Occurrence in Food and Herbs

This compound is rarely found in its free form in plants; it is typically esterified. The most common conjugates are chlorogenic acids, which are esters formed between this compound and quinic acid [4] [1]. The table below summarizes the content of free this compound and its conjugates in various foods and herbs:

Food/Herb Reported Content (Free & Conjugated) Notes
Herbs (Thyme, Sage, Rosemary) >1000 ppm (mg/kg) [4] Among the richest dietary sources.
Oregano, Basil High [5] Specific quantitative data from analysis.
Bay Leaf High [5] Particularly high in dicaffeoylquinic acids.
Black Chokeberry 141 mg/100 g [6] Notable for fruit content.
Coffee Brew 63.1-96.0 mg/100 ml [6] A major source in many diets.
Propolis Found in [1] [7] Source of this compound Phenethyl Ester (CAPE).
Collard Greens, Chicory High [5] Rich in monocaffeoylquinic acids like 5-CQA.

Pharmacological Activities and Mechanisms

This compound and its derivatives exhibit a range of biological activities driven by their antioxidant chemical structure. The diagram below outlines the key mechanisms involved in its anticarcinogenic effects, particularly in Hepatocellular Carcinoma (HCC):

G cluster_effects Net Anticarcinogenic Outcome This compound This compound Pro-oxidant Effect Pro-oxidant Effect This compound->Pro-oxidant Effect Induces Antioxidant Effect Antioxidant Effect This compound->Antioxidant Effect Exerts Inhibition of\n STAT3, NF-κB\n MMP-2, MMP-9 Inhibition of STAT3, NF-κB MMP-2, MMP-9 This compound->Inhibition of\n STAT3, NF-κB\n MMP-2, MMP-9 Modulates Signaling ROS Generation ROS Generation Pro-oxidant Effect->ROS Generation Scavenges Free Radicals Scavenges Free Radicals Antioxidant Effect->Scavenges Free Radicals Oxidative DNA Damage Oxidative DNA Damage ROS Generation->Oxidative DNA Damage Apoptosis Apoptosis Oxidative DNA Damage->Apoptosis Triggers Reduced Angiogenesis\n & Metastasis Reduced Angiogenesis & Metastasis Inhibition of\n STAT3, NF-κB\n MMP-2, MMP-9->Reduced Angiogenesis\n & Metastasis Leads to

Proposed molecular mechanisms for the anticarcinogenic effects of this compound.

  • Antioxidant and Pro-oxidant Activities: The catechol group in its structure allows this compound to act as an antioxidant, scavenging free radicals and protecting against oxidative stress [1] [8]. Paradoxically, in a cancer cell context, it can exhibit a pro-oxidant effect, inducing reactive oxygen species (ROS) that cause oxidative DNA damage and trigger apoptosis (programmed cell death) [1] [7].
  • Anti-inflammatory and Immunomodulatory Effects: this compound can attenuate the production of pro-inflammatory cytokines like TNF-α and IL-6, and suppress the activation of key transcription factors like NF-κB and STAT3, which are involved in cell survival and proliferation [1] [9].
  • Impact on Metastasis: It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for tumor metastasis [1].

Analytical and Production Methods

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): The primary method for separation and quantification. Reverse-phase HPLC with UV or electrochemical detection is standard. It effectively separates cis and trans isomers [4] [5].
  • Gas Chromatography (GC): Used after derivatization (e.g., forming trimethylsilyl derivatives) for analysis of non-volatile organic acids [4].

Production Protocols

  • Microbial Production in *E. coli*: A proven protocol for de novo synthesis involves [2] [3]:
    • Strain Engineering: Use a tyrosine-overproducing E. coli host (e.g., BL21 (DE3) ΔtyrR).
    • Pathway Construction: Co-express a high-activity Tyrosine Ammonia Lyase (TAL) from sources like Rhodobacter capsulatus and the endogenous HpaBC complex on expression vectors.
    • Fermentation: Cultivate in a defined fermentation medium (e.g., containing glucose, yeast extract, and other salts) in shake flasks or bioreactors.
    • Optimization Strategies: Enhance titer by knocking out competing pathways, engineering cofactor (FAD) supply, and overexpressing efflux transporters to reduce cytotoxicity. This approach has achieved titers over 7.9 g/L in a 5-L fermenter [2].

Therapeutic Potential and Derivatives

Research has explored the therapeutic potential of this compound and its semi-synthetic derivatives:

  • This compound Phenethyl Ester (CAPE): A hydrophobic derivative from propolis with potent anti-inflammatory and anticancer properties, acting by inhibiting NF-κB and other signaling pathways [10] [9].
  • Chlorogenic Acids (CGA): Esters of this compound and quinic acid (e.g., 5-CQA) show antioxidant, anti-inflammatory, and neuroprotective activities [10].
  • Other Analogs: Ester, amide, and hybrid derivatives are being developed to enhance antibacterial and antioxidant activities [10].

References

caffeic acid solubility and stability properties

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability Properties

The tables below summarize the core physicochemical challenges of caffeic acid and the factors that affect its stability.

Table 1: Core Physicochemical Properties of this compound

Property Description & Impact
Water Solubility Sparingly soluble in hot water (~0.6 mg/mL in PBS), limiting its application in aqueous formulations [1] [2].
Organic Solvent Solubility Solubility varies significantly with solvent and temperature. Order of solubility in mono-solvents at 293.15-333.15 K is: Acetone > Ethanol > Isopropanol > Propanol > n-Butanol > Isobutanol > Ethyl Acetate [2].
Thermal Stability Melting point is 212-214°C (with decomposition) [1]. Susceptible to thermal degradation, especially at higher temperatures [3].
Photostability Highly susceptible to light-induced isomerization and degradation. Exposure to daylight can cause significant isomerization from the trans- to cis-form [3].
Oxidative Stability The catechol (di-hydroxy) structure makes it prone to autoxidation (oxidation upon exposure to air), leading to browning and loss of activity [4].

Table 2: Key Factors Affecting this compound Stability

Factor Effect on Stability
Light Ultraviolet (UV) radiation and daylight are major drivers of photo-isomerization (from trans-CA to cis-CA) and can lead to the formation of other degradation products like esculetin [3].
Solvent Stability varies with solvent. It is less stable in 80% ethanol than in pure water [5]. Protic solvents (e.g., methanol) generally promote more significant degradation compared to aprotic solvents [3].
Temperature Higher temperatures accelerate degradation and isomerization reactions [3]. Interestingly, under ultrasound treatment, degradation is more pronounced at lower temperatures due to increased cavitation intensity [5].
pH The molecule is susceptible to degradation under various pH conditions. Its stability can be managed in formulations; for example, carbomer gels are most stable in slightly acidic to neutral conditions (pH 5-7) [6].

Advanced Stabilization Strategies and Protocols

To overcome these limitations, researchers have developed several advanced strategies.

Table 3: Strategies to Enhance Solubility and Stability

Strategy Mechanism & Key Findings
Supramolecular Complexation Forming a supramolecular crystal with matrine via hydrogen bonding. This strategy enhances water solubility, improves thermal stability, and boosts antioxidant activity compared to pure CA [7].
Incorporation into Hydrophilic Gels Using gelling agents like Poloxamer 407 and Carbomer 980 to create a controlled-release system. This protects CA, prolongs its release on the skin, and maintains its antioxidant and antimicrobial activities [6].
Nano-Delivery Systems Encapsulating CA in solid lipid nanoparticles, liposomes, or carbon dot systems. These platforms significantly improve CA's brain bioavailability and therapeutic efficacy for conditions like Alzheimer's disease [8].

The following diagram illustrates the experimental workflow for creating and analyzing a supramolecular complex of this compound to enhance its properties.

G start Start: Prepare Supramolecular Complex step1 Dissolve 3mM this compound in 50mL Ethanol start->step1 step2 Slowly Add 3mM Matrine under continuous stirring (300 rpm) step1->step2 step3 React at 60°C for 24h Under N₂ atmosphere and in darkness step2->step3 step4 Collect Product via vacuum drying step3->step4 step5 Wash with Cold Ethanol to obtain high-purity SupCA step4->step5 char1 Characterization: Single-Crystal X-ray Diffraction step5->char1 char2 Theoretical Analysis: DFT, Molecular Docking, MD Simulations char1->char2 char3 Stability & Bioactivity Assays: TGA, DSC, Antioxidant, Clinical trials char2->char3 result Outcome: Enhanced Solubility, Stability & Bioactivity char3->result

Experimental Workflow for SupCA

Detailed Protocol: Synthesis of this compound-Matrine Supramolecular Crystal (SupCA) [7]

  • Dissolution: 3 mM of this compound (98% purity) is dissolved in 50 mL of ethanol with continuous stirring at 300 rpm.
  • Reaction: 3 mM of matrine (98% purity) is slowly added to the CA solution in batches to ensure complete dissolution.
  • Incubation: The reaction mixture is held at 60°C for 24 hours under a nitrogen (N₂) atmosphere and in darkness to prevent oxidative and photochemical degradation.
  • Isolation: The solvent is removed via vacuum drying to collect the crude product.
  • Purification: The product is washed with cold ethanol to obtain high-purity SupCA.

Analytical and Evaluation Methods for SupCA [7]

  • Structure Elucidation: Single-crystal X-ray diffraction to determine the precise molecular structure and interactions like hydrogen bonding.
  • Theoretical Studies: Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are used to investigate the structure-activity relationship, including parameters like electrostatic potential (ESP) and proton affinity (PA).
  • Stability Testing: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to confirm enhanced thermal stability compared to pure CA.
  • Bioactivity Assessment: In vitro and clinical trials are conducted to evaluate skincare benefits such as soothing, anti-wrinkle, acne-fighting, repairing, and whitening effects.

Interpretation and Research Implications

The data indicates that the inherent instability of this compound is a major bottleneck for its application. The recommended path forward involves:

  • Prioritizing Stabilization Strategies: For any practical application in pharmaceuticals or cosmetics, employing a stabilization strategy is non-optional. Supramolecular complexation and nano-encapsulation are the most promising approaches.
  • Meticulous Handling: During research and processing, this compound must be protected from light, heat, and protic solvents to avoid artifacts and inaccurate results [3].
  • Leveraging Synergistic Effects: The choice of partner molecule in a complex (like matrine) can be selected not only for stabilization but also to provide synergistic biological effects [7].

References

Supercritical CO₂ Extraction of Caffeic Acid from Microalgae: Optimized Protocols for Enhanced Bioactive Compound Recovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Caffeic acid (CA), a potent phenolic acid belonging to the hydroxycinnamate family, demonstrates significant antioxidant, antimicrobial, antiviral, and anti-inflammatory activities, making it a valuable compound for pharmaceutical and nutraceutical applications [1]. Microalgae, particularly Spirulina platensis, represent a sustainable and efficient source for this compound production, boasting higher growth rates and biomass productivity compared to terrestrial plants [1] [2].

Supercritical Carbon Dioxide (SC-CO₂) extraction has emerged as a superior green technology for isolating heat-sensitive bioactive compounds from biological matrices. This technique offers significant advantages over conventional solvent extraction methods, including the avoidance of toxic organic solvents, prevention of thermal degradation, higher selectivity, and superior extraction yields [1] [3] [4]. These protocols detail optimized procedures for maximizing this compound recovery from Spirulina platensis biomass.

Background and Rationale

Conventional extraction methods for phenolic compounds, such as maceration and Soxhlet extraction, often require large quantities of toxic organic solvents, extended extraction times, and result in lower selectivity and yields [1] [4]. These limitations can compromise extract purity and necessitate extensive post-processing purification.

SC-CO₂ technology utilizes carbon dioxide above its critical point (Tc = 31.1°C, Pc = 73.8 bar), where it exhibits unique gas-like diffusivity and viscosity combined with liquid-like density [4]. This property enables deep penetration into the microalgal cellular matrix and efficient solubilization of target compounds. The addition of a polar co-solvent like ethanol further enhances the solubility of moderately polar compounds such as this compound, significantly improving extraction efficiency [1] [3]. The resulting extracts are free of toxic solvent residues, making them ideal for pharmaceutical and food-grade applications [1] [4].

Optimized Extraction Parameters

Based on Response Surface Methodology (RSM) and Box-Behnken Design (BBD) optimization studies, the following parameters have been established for maximum this compound yield from Spirulina platensis [1].

Table 1: Optimized SC-CO₂ Extraction Parameters for this compound

Parameter Optimal Value Experimental Range Influence on Extraction
Pressure 360 bar 200 - 500 bar ↑ Pressure → ↑ CO₂ density → ↑ Solvating power
Temperature 38°C 30 - 50°C Complex effect; balances solubility & vapor pressure
Extraction Time 57 min 60 - 120 min (Total) ↑ Time → ↑ Yield, until equilibrium is reached
CO₂ Flow Rate 2 L/min Not specified Affects mass transfer and extraction kinetics
Co-solvent (Ethanol) 1 mL/min Not specified ↑ Polarity → ↑ this compound solubility

Table 2: Bioactivity Profile of Optimized SC-CO₂ Extract from Spirulina platensis The optimized extract is not only rich in this compound but also exhibits a robust profile of associated bioactivities [1].

Bioactivity Assay Result Significance
This compound Content 72.11 µg/g dw Primary target compound
Total Phenolic Content 76.87 µg GAE/g dw Indicator of total phenolics
Reducing Power 2278 µg BHT/g dw Measures antioxidant capacity
FRAP Assay 4.19 mM FeSO₄/g dw Measures reducing antioxidant power
DPPH IC₅₀ 89.28 µg/mL Measures free radical scavenging capacity

Detailed Experimental Protocol

Materials and Equipment
  • Microalgae Biomass: Freeze-dried Spirulina platensis powder (50 g batch) [1].
  • Extraction Gas: Food-grade or higher purity Carbon Dioxide (CO₂) [1].
  • Co-solvent: Absolute (100%) ethanol, HPLC grade [1].
  • SC-CO₂ Extraction System: Equipped with a pump, a cooling bath refrigerator (set to -4°C to cool the pump head), a 100 mL stainless steel extraction vessel, a co-solvent pump, and a back-pressure regulator [1].
  • Analytical Balance: For gravimetric analysis of the extract.
Step-by-Step Extraction Procedure
  • Biomass Preparation: Weigh 50 g of freeze-dried Spirulina platensis powder accurately. Load the powder into the 100 mL extraction vessel, using cotton wool at both ends to prevent clogging and ensure even flow distribution [1].
  • System Assembly and Leak Check: Securely assemble the extraction vessel into the system. Pressurize the system slightly with CO₂ and perform a leak check to ensure all connections are sealed.
  • System Pre-conditioning: Set the cooling bath for the CO₂ pump to -4°C to ensure liquid CO₂ feeding. Set the extraction vessel temperature to the target value (e.g., 38°C). Allow the system to stabilize.
  • Dynamic Extraction:
    • Pressurize the extraction vessel to the target pressure (e.g., 360 bar) with CO₂.
    • Simultaneously, initiate the co-solvent (ethanol) pump at a flow rate of 1 mL/min.
    • Open the micrometering valve to establish a supercritical CO₂ flow rate of 2 L/min.
    • Maintain the system at the target temperature and pressure for the dynamic extraction period (e.g., 57 minutes). The extract will be collected in a glass vial [1].
  • Extract Collection and Recovery: After the dynamic extraction time, depressurize the system slowly. Collect the extract gravimetrically from the collection vial. Dissolve the extract in 96% ethanol for further analysis [1].
  • Sample Storage: Transfer the extract solution to amber-colored, screw-capped glass vials. Purge the headspace with a stream of nitrogen gas to prevent oxidation and store at 4°C until analysis [1].

The following workflow diagram illustrates the complete extraction process:

sc_co2_workflow start Start prep Biomass Preparation (50g freeze-dried powder) start->prep load Load into Extraction Vessel (Pack with cotton wool) prep->load assemble Assemble System & Leak Check load->assemble precondition Pre-condition System (Cool pump to -4°C, Heat vessel to 38°C) assemble->precondition pressurize Pressurize with CO₂ to 360 bar precondition->pressurize cosolvent Initiate Co-solvent Pump (Ethanol at 1 mL/min) pressurize->cosolvent dynamic Dynamic Extraction (CO₂ flow at 2 L/min for 57 min) cosolvent->dynamic collect Collect Extract Gravimetrically dynamic->collect store Dissolve in Ethanol (Store in N₂ at 4°C) collect->store end End store->end

Analytical Quantification and Quality Control

HPLC Analysis of this compound

The this compound content in the SC-CO₂ extracts must be quantified using a validated High-Performance Liquid Chromatography (HPLC) method [1].

  • HPLC System: Agilent 1300 series or equivalent, with DAD detector [1].
  • Column: Agilent ZORBAX SB C-18 (150 × 4.6 mm, 5 µm) [1].
  • Detection Wavelength: 330 nm [1].
  • Mobile Phase:
    • Solvent A: Water–acetic acid (95:5, v/v)
    • Solvent B: Methanol–acetonitrile–acetic acid (95:5:1, v/v/v) [1]
  • Gradient Program: 0–40% B in 10 min, then 40–100% B [1].
  • Injection Volume: 20 µL of sample, filtered through a 0.22 µm PTFE syringe filter [1].
  • Quantification: Use an external this compound standard curve for calibration.
Bioactivity Assays

To comprehensively characterize the extract, the following bioactivity assays are recommended, as performed in the foundational study [1]:

  • Total Phenolic Content (TPC): Using the Folin-Ciocalteu method, expressed as µg Gallic Acid Equivalents (GAE) per gram of dry weight [1].
  • Antioxidant Activity:
    • DPPH Radical Scavenging Assay: Report the half-maximal inhibitory concentration (IC₅₀) in µg/mL [1].
    • FRAP (Ferric Reducing Antioxidant Power) Assay: Express results as mM FeSO₄ equivalents per gram dry weight [1].
    • Reducing Power Assay: Express as µg BHT (butylated hydroxytoluene) equivalents per gram dry weight [1].

Troubleshooting and Best Practices

  • Low Extraction Yield:
    • Verify the integrity of the biomass matrix and ensure proper particle size.
    • Confirm the accuracy of temperature and pressure settings.
    • Check the co-solvent pump for consistent delivery and ensure the ethanol is water-free.
  • System Clogging:
    • Ensure the biomass is properly contained with cotton wool or frits.
    • Use freeze-dried, powdered biomass to avoid clumping.
  • Poor HPLC Chromatography:
    • Always filter samples through a 0.22 µm filter prior to injection.
    • Ensure mobile phases are freshly prepared and degassed.
    • Check the HPLC column for performance degradation.

Applications and Conclusion

The SC-CO₂ extract of Spirulina platensis, rich in this compound and other antioxidants, has demonstrated significant potential as a natural preservative in food systems, effectively retarding microbial growth in model beverages like litchi juice [1]. Beyond preservation, its high antioxidant and anti-inflammatory activities make it a promising ingredient for neuroprotective formulations and for managing oxidative stress-related conditions [2].

References

Comprehensive Application Notes and Protocols on Encapsulation Techniques for Caffeic Acid Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caffeic Acid Encapsulation Challenges

This compound (CA) and its derivatives, such as This compound phenethyl ester (CAPE), are naturally occurring phenolic compounds renowned for their broad-spectrum biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties [1] [2] [3]. Despite their significant therapeutic potential, clinical application is substantially limited by poor aqueous solubility, rapid metabolism, and low bioavailability [1] [2] [4]. For instance, CAPE exhibits extremely low water solubility (<10 μg/mL) and its phenolic hydroxyl groups are susceptible to oxidation, further compromising stability and efficacy [4] [5]. Encapsulation technologies have emerged as promising strategies to overcome these limitations by protecting the bioactive compounds from degradation, enhancing their solubility, and enabling controlled release profiles [1] [6] [7]. These techniques span traditional pharmaceutical excipients in solid dosage forms to advanced nano- and micro-encapsulation platforms using lipid, protein, or polymer-based carriers.

The following Application Notes and Protocols provide a detailed technical overview of established encapsulation methodologies, complete with standardized experimental procedures, performance characterization data, and formulation guidelines. This compilation is designed to support researchers and product development professionals in selecting and implementing the most appropriate encapsulation strategy for their specific application requirements.

Comparative Performance of Encapsulation Strategies

The efficacy of various encapsulation systems for this compound and its derivatives is quantified through key performance indicators, including encapsulation efficiency, solubility enhancement, and release kinetics. The data presented below facilitate evidence-based selection of delivery platforms.

Table 1: Performance Overview of Nano-Encapsulation Systems for this compound and CAPE

Encapsulation System Core Material Encapsulation Efficiency (%) Solubility Enhancement Release Profile Key Findings
Sorghum Peptide Nanoparticles (SPNs) [4] CAPE Not Specified 45-fold increase Delayed release in simulated GI tract; 70% over 7h Improved storage stability (1.4-fold after 18 days)
Rice Peptide Nanoparticles (RPNs) [5] CAPE 77.77% 45-fold increase Sustained release in vitro High loading capacity (3.89%); maintained stability for 18 days
Liposomes [7] This compound ~70% Significant 71% release in 7h (PBS) 45% skin penetration (vs. <5% for free CA); retained antioxidant activity
Sodium Caseinate Nanoparticles (pH-driven) [6] This compound ~73% Significant N/A Improved bioaccessibility & Caco-2 cell uptake
Albumin Nanoparticles [2] CAPE Not Specified Significant N/A Enhanced anti-inflammatory potential in colitis model
β-Cyclodextrin [1] This compound N/A Significant 85% release after 60 min Effective dissolution enhancer in capsule formulations
Poloxamer 407 [1] This compound N/A Significant >85% release after 30 min Optimal dissolution kinetics in oral capsules

Table 2: Performance of Conventional Oral Capsule Formulations with Excipients [1]

Excipient in Capsule Formulation Function Impact on Disintegration/Dissolution
Poloxamer 407 (P407) Solubility Enhancer Most effective; >85% CA released within 30 minutes
β-Cyclodextrin Dissolution Enhancer 85% of CA released after 60 minutes
Hypromellose Binder/Release Prolonger Prolonged disintegration and dissolution time

Detailed Experimental Protocols

Protocol 1: pH-Driven Encapsulation of this compound in Sodium Caseinate Nanoparticles

This protocol describes a green and efficient method for encapsulating this compound within sodium caseinate (NaCas) nanoparticles, significantly improving its bioaccessibility [6].

Workflow Diagram: pH-Driven Encapsulation

Start Start Step1 Alkaline Dissolution Dissolve NaCas and CA, adjust pH to 12.0 Start->Step1 Step2 Initial Acidification Acidify mixture to pH 8.0 Step1->Step2 Step3 CA Loading Dissolve CA in NaCas dispersion Step2->Step3 Step4 Final Acidification Acidify to pH 5.5 to form NaCas-CA Nanoparticles (NCNs) Step3->Step4 Step5 Characterization Measure EE, PDI, Zeta Potential Step4->Step5 End End Step5->End

3.1.1 Materials
  • Active Compound: this compound (≥98%, HPLC grade)
  • Polymer: Sodium caseinate (NaCas)
  • Solvents: Ultrapure water, NaOH solution (1 M), HCl solution (1 M)
  • Equipment: pH meter, magnetic stirrer, centrifuge, dynamic light scattering (DLS) instrument for particle size and zeta potential analysis, UV-Vis spectrophotometer or HPLC for encapsulation efficiency (EE)
3.1.2 Step-by-Step Procedure
  • Alkaline Dissolution: Dissolve sodium caseinate in ultrapure water to prepare a dispersion (e.g., 1-2% w/v). Add this compound to this dispersion under constant stirring. The initial concentration of this compound should not exceed 1.4 mg/mL to achieve optimal encapsulation efficiency. Adjust the pH of the mixture to 12.0 using 1 M NaOH. Maintain stirring for a defined period to ensure complete dissolution and interaction [6].
  • Initial Acidification: Gradually acidify the alkaline mixture to pH 8.0 using 1 M HCl under continuous stirring. This step initiates the reassembly of the casein structure.
  • CA Loading and Final Acidification: Ensure this compound is fully dissolved within the NaCas dispersion. Further acidify the mixture to the target pH of 5.5. This critical step promotes the formation of compact NaCas-caffeic acid nanoparticles (NCNs) through molecular interactions and structural reorganization of the protein.
  • Purification (Optional): If required, the nanoparticle suspension can be centrifuged (e.g., 10,000-15,000 × g, 30 min) to remove any unencapsulated this compound. The pellet of nanoparticles can be re-dispersed in a suitable buffer.
  • Characterization:
    • Encapsulation Efficiency (EE): Determine by measuring the concentration of free, unencapsulated this compound in the supernatant after centrifugation using UV-Vis (e.g., at ~323 nm) or HPLC. Calculate EE (%) = (Total CA - Free CA) / Total CA × 100. Efficiency can reach ~73% [6].
    • Particle Size and Zeta Potential: Analyze the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the NCNs using dynamic light scattering (DLS).
Protocol 2: Fabrication of Self-Assembled Peptide Nanoparticles for CAPE Encapsulation

This protocol utilizes food-derived amphiphilic peptides, from sources like sorghum or rice, to form self-assembled nanoparticles for encapsulating CAPE, drastically improving its water solubility and stability [4] [5].

Workflow Diagram: Peptide Nanoparticle Fabrication

Start Start StepA Protein Hydrolysis Hydrolyze plant protein with protease (e.g., Alcalase) Start->StepA StepB Peptide Separation Centrifuge and collect amphiphilic peptides StepA->StepB StepC Nanoparticle Self-Assembly Disperse peptides in water to form RPNs/SPNs StepB->StepC StepD CAPE Encapsulation Mix peptides with CAPE in ethanol, sonicate StepC->StepD StepE Purification Centrifuge to remove unencapsulated CAPE StepD->StepE StepF Characterization Measure EE, LC, size, stability StepE->StepF End End StepF->End

3.2.1 Materials
  • Protein Source: Sorghum protein isolate or Rice protein isolate (~92% purity)
  • Enzyme: Alkaline protease (e.g., from Bacillus licheniformis)
  • Active Compound: this compound phenethyl ester (CAPE, purity ≥97%)
  • Solvents: Ethanol, deionized water, NaOH, HCl
  • Equipment: Water bath shaker, centrifuge, freeze-dryer, ultrasonic homogenizer (with probe), DLS instrument, UV-Vis spectrophotometer
3.2.2 Step-by-Step Procedure
  • Preparation of Amphiphilic Peptides:
    • Prepare a solution of the plant protein isolate (e.g., 20 g/L) in deionized water. Adjust the pH to the optimum for the protease (e.g., pH 8.0 for Alcalase).
    • Add the protease (e.g., at a 1:100 w/w enzyme-to-substrate ratio). Incubate the mixture at 50°C for 1.5 hours under continuous shaking to achieve a controlled degree of hydrolysis (e.g., ~18-20%) [5].
    • Terminate the enzymatic reaction by heating (e.g., 85°C for 10 min). Centrifuge the hydrolysate to remove insoluble fragments. Collect the supernatant containing the amphiphilic peptides and freeze-dry for storage.
  • Self-Assembly of Peptide Nanoparticles (RPNs/SPNs):
    • Re-disperse the obtained peptides in deionized water at a specific concentration (e.g., 4 mg/mL). The peptides will spontaneously self-assemble into nanoparticles, driven by hydrophobic interactions, disulfide bonds, and hydrogen bonds [4] [5].
  • Encapsulation of CAPE:
    • Prepare an ethanol solution of CAPE (e.g., 10 g/L).
    • Mix the peptide nanoparticle suspension with the CAPE solution (e.g., at a 100:1 v/v ratio).
    • Sonicate the mixture using a probe ultrasonicator (e.g., at 240 W, 20 kHz) with a pulsed cycle (e.g., 3 s on, 2 s off) for a total of 5 minutes. This process facilitates the incorporation of CAPE into the hydrophobic cores of the peptide nanoparticles [5].
  • Purification:
    • Centrifuge the sonicated sample at a low speed (e.g., 1,000 × g, 10 min) to pellet any large aggregates or unencapsulated CAPE crystals. The supernatant contains the CAPE-loaded peptide nanoparticles (CAPE-RPNs/SPNs).
  • Characterization:
    • Encapsulation Efficiency (EE) and Loading Capacity (LC): Measure the concentration of CAPE in the supernatant after purification against a standard curve (UV-Vis at ~323 nm). Calculate EE% = (Amount of encapsulated CAPE / Total amount of CAPE added) × 100. Calculate LC% = (Amount of encapsulated CAPE / Weight of peptides used) × 100. Efficiencies of ~78% with an LC of ~3.9% have been reported for rice peptide systems [5].
    • Particle Size and Stability: Monitor the particle size and PDI of the nanoparticles via DLS. Assess storage stability by tracking the remaining CAPE content and particle size over time at different temperatures (e.g., 4°C and 25°C for 18 days).
Protocol 3: Liposomal Encapsulation of this compound for Topical Delivery

This protocol details the preparation of liposomes for encapsulating this compound, significantly enhancing its skin permeability and retention for topical applications like photoprotection [7].

3.3.1 Materials
  • Lipids: Phosphatidylcholine (e.g., from soybean), Cholesterol
  • Active Compound: this compound
  • Solvents: Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4)
  • Equipment: Rotary evaporator, water bath sonicator, Franz diffusion cell apparatus, DLS instrument, UV-Vis spectrophotometer
3.3.2 Step-by-Step Procedure
  • Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol (e.g., at a molar ratio of 7:3) in a chloroform-methanol mixture (2:1 v/v) in a round-bottom flask. Use a rotary evaporator to remove the organic solvent under reduced pressure (e.g., 200 mbar, 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
  • Hydration and Encapsulation: Hydrate the dry lipid film with an aqueous solution of this compound in PBS (pH 7.4). Rotate the flask in a water bath above the phase transition temperature of the lipids (e.g., 45-50°C) for 30-60 minutes to allow the formation of multilamellar vesicles (MLVs) containing the drug.
  • Size Reduction: To obtain small, unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension. This can be done using a probe sonicator in an ice bath (e.g., 5-10 min, pulsed mode) or by extruding the suspension through polycarbonate membranes of defined pore sizes (e.g., 100 nm) using a mini-extruder.
  • Purification: Separate the non-encapsulated this compound from the liposomes using a suitable technique such as gel filtration chromatography (e.g., Sephadex G-50) or dialysis against PBS (pH 7.4) for several hours.
  • Characterization:
    • Encapsulation Efficiency (EE): Determine by lysing an aliquot of the purified liposomes with a detergent (e.g., Triton X-100) or methanol and measuring the this compound content spectrophotometrically (UV-Vis). EE of ~70% has been reported [7].
    • Particle Size and Zeta Potential: Analyze using DLS. Liposomes prepared via this method typically show a size around 100 nm with a zeta potential of approximately -55 mV [7].
    • In Vitro Skin Permeation: Evaluate using Franz diffusion cells with pig skin epidermis. Liposomal this compound has demonstrated significantly higher skin permeation (~45% over 7 hours) compared to free this compound (<5%) [7].

Mechanism of Action and Pathway Analysis

Encapsulation enhances the efficacy of this compound not only by improving its bioavailability but also by preserving its ability to interact with key molecular targets. The neuroprotective effects of this compound, for instance, involve multiple pathways relevant to Alzheimer's disease (AD) pathology [3].

Pathway Diagram: Neuroprotective Mechanisms of this compound

CA This compound (CA) M1 AChE & BChE Inhibition CA->M1 M2 Antioxidant Activity (ROS Scavenging, Metal Chelation) CA->M2 M3 Anti-inflammatory Action (NF-κB, MAPK, Nrf2 Pathway Modulation) CA->M3 M4 Amyloid Pathology Reduction (Aβ Aggregation Inhibition) CA->M4 M5 Tau Pathology Reduction (Hyperphosphorylation Inhibition) CA->M5 Outcome Neuroprotective Outcome - Restored Cholinergic Function - Reduced Oxidative Stress - Attenuated Neuroinflammation - Ameliorated Aβ & Tau Pathology - Improved Cognitive Function M1->Outcome M2->Outcome M3->Outcome M4->Outcome M5->Outcome

As illustrated, this compound exerts its effects through a multi-target mechanism:

  • Cholinergic Modulation: It inhibits the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for breaking down the neurotransmitter acetylcholine. This action helps restore cholinergic function in the brain [3].
  • Antioxidant Defense: The catechol group in its structure allows this compound to effectively scavenge reactive oxygen species (ROS) and chelate redox-active metals like iron and copper, thereby reducing oxidative stress [3].
  • Anti-inflammatory Effects: this compound modulates key signaling pathways (NF-κB, MAPK, Nrf2), leading to the suppression of pro-inflammatory cytokines and enzymes [2] [3].
  • Modulation of AD Hallmarks: It directly inhibits the aggregation of amyloid-β (Aβ) peptides into toxic plaques and reduces the hyperphosphorylation of tau protein, which is responsible for neurofibrillary tangle formation [3].

Advanced delivery systems protect this compound from rapid metabolism and conjugation, ensuring that a greater proportion of the active compound reaches these targets in its native form.

Troubleshooting and Technical Notes

  • Critical Parameter Control in pH-Driven Method: The pH values during the acidification steps are critical for forming stable sodium caseinate nanoparticles. Strict control and monitoring of pH are necessary to ensure high encapsulation efficiency and colloidal stability. Deviations can lead to precipitation or low drug loading [6].
  • Optimizing Peptide Nanoparticle Self-Assembly: The degree of hydrolysis (DH) of the plant protein is a key factor. A low DH may result in peptides that are too hydrophobic and prone to aggregation, while an excessively high DH may prevent effective self-assembly. Aim for a controlled, partial hydrolysis (e.g., DH ~18-20%) to generate an optimal balance of amphiphilic peptides [4] [5].
  • Liposome Stability and Sterilization: Liposomal formulations can be susceptible to physical instability (aggregation, fusion) and oxidation of phospholipids. Formulations should be stored at 4°C under an inert gas (e.g., nitrogen). For sterilization, filtration through a 0.22 μm membrane is preferred over autoclaving, which can degrade both the liposomes and the encapsulated this compound [7].
  • Excipient Selection for Oral Capsules: When formulating solid oral capsules, the choice of excipient is paramount. While fillers like microcrystalline cellulose are inert, functional excipients like Poloxamer 407 are highly effective for enhancing dissolution. In contrast, hypromellose can significantly prolong disintegration and dissolution times, which may be undesirable for immediate-release products [1] [8].

Conclusion

The encapsulation strategies detailed in these application notes—ranging from protein-based nanoparticles and liposomes to optimized oral capsules—provide robust, scientifically-validated methods to overcome the major delivery challenges associated with this compound and its derivatives. The selection of an appropriate technique should be guided by the intended route of administration (oral, topical, etc.), the desired release profile, and the specific physicochemical properties of the active compound (CA or CAPE). The provided protocols offer a solid foundation for the development of effective delivery systems, enabling researchers to leverage the full therapeutic potential of these promising natural compounds.

References

Application Note: HPLC-UV Method for Quantifying Caffeic Acid in Coffee Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Caffeic acid (CA), a prominent hydroxycinnamic acid, is a critical phenolic compound in coffee beans, renowned for its antioxidant properties and influence on the beverage's organoleptic quality, particularly its acidity and astringency [1]. Accurate quantification of this compound is essential for evaluating coffee's bioactive properties and quality. This application note provides a rigorously validated methodology for the rapid and precise quantification of this compound in raw and roasted coffee extracts using HPLC-UV. The method has been developed and validated according to standards recommended by ANVISA and INMETRO, ensuring reliability and reproducibility for researchers and scientists in drug development and food science [1].

Principle

This method is based on the reverse-phase separation of analytes on a C18 column. The this compound present in the coffee extract is separated based on its differential partitioning between the non-polar stationary phase and the polar mobile phase. The separated this compound is then detected and quantified using an ultraviolet (UV) detector at a specific wavelength where the compound exhibits strong absorption [1] [2].

Materials and Equipment

Item Specification
HPLC System Agilent 1260 series or equivalent, equipped with a quaternary pump, autosampler, and DAD/UV detector [1].
Analytical Column Luna Omega Polar C18 (or equivalent), 150 mm x 4.6 mm, 5 µm particle size [1].
Guard Column Eclipse XDB-C18, 12.5 mm x 4.6 mm, 5 µm [1].
This compound Standard >95% purity (Sigma-Aldrich, or equivalent) [1].
Acetonitrile HPLC grade [1].
Water High-purity grade (e.g., from Milli-Q water purification system) [1].
Acetic Acid HPLC grade, for mobile phase pH adjustment [1].
Coffee Samples Raw and roasted coffee beans, ground and sieved through a 20-mesh sieve [1].
Cryogenic Mill For grinding coffee beans with liquid nitrogen [1].

Reagent and Mobile Phase Preparation

Mobile Phase

Prepare a mixture of high-purity water and acetonitrile, adjusted to an appropriate pH with acetic acid (e.g., 0.1-0.5% v/v). The exact ratio should be optimized and can be isocratic or a gradient. For instance, a method validated for emulsions used ethanol-water (40:60 v/v) adjusted to pH 2.5 with acetic acid [2]. Filter and degas the mobile phase before use.

Standard Stock Solution (1 mg/mL)

Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., water, methanol, or mobile phase) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution of the stock solution [1].

Sample Preparation Protocol

  • Grinding: Use a cryogenic mill with liquid nitrogen to grind the raw or roasted coffee beans to a fine powder. This step facilitates the breakdown of the bean matrix [1].
  • Sieving: Pass the ground powder through a 20-mesh stainless steel sieve to standardize particle size [1].
  • Extraction: Weigh an appropriate amount (e.g., 1.0 g) of the sieved coffee powder. Perform extraction using a suitable solvent (e.g., methanol/water or acetonitrile/water mixtures) with shaking or sonication. Centrifuge the mixture and filter the supernatant through a 0.22 µm or 0.45 µm membrane filter before HPLC injection [1].

Chromatographic Conditions and Method Validation

Instrument Parameters
Parameter Specification
Column Temperature Ambient (25°C) or controlled (e.g., 25-30°C) [1] [2].
Detection Wavelength 325 nm [2].
Injection Volume 10-20 µL (depending on system and concentration).
Flow Rate 0.7 - 1.0 mL/min [1] [2].
Run Time Approximately 15-20 minutes (method-dependent).
Method Validation Data

The following table summarizes the key validation parameters as demonstrated in the referenced studies:

Validation Parameter Results for this compound Reference
Linearity Range 0.25 - 24.0 µg/mL (r² > 0.99) [1] / 10 - 60 µg/mL (r² = 0.9999) [2] [1] [2]
Limit of Detection (LOD) 1.44 µg/mL [2] [2]
Limit of Quantification (LOQ) 4.38 µg/mL [2] [2]
Accuracy (Recovery) 97.1 - 102.2% [3] [3]
Precision HorRat scores of 0.5-1.0, indicating acceptable precision [4] [4]

Experimental Workflow

The entire analytical procedure, from sample preparation to data analysis, can be visualized as follows:

cluster_sample Sample Prep Flow Start Start Analysis SP Sample Preparation Start->SP StdPrep Standard Preparation Start->StdPrep HPLC HPLC-UV Analysis SP->HPLC A Grinding (Cryogenic Mill) SP->A StdPrep->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis End Result Reporting DataAnalysis->End B Sieving (20-mesh) A->B C Extraction & Filtration B->C C->HPLC

Troubleshooting and Notes

  • Peak Tailing: Ensure the mobile phase is at the correct pH. A low pH (2.5-3.0) is often used to suppress the ionization of acidic analytes and improve peak shape [2].
  • Retention Time Shift: Check the stability of the mobile phase pH and column temperature. Consistently prepare the mobile phase.
  • Low Response: Verify the detection wavelength and the integrity of the standard solutions. Ensure samples are properly filtered to avoid column clogging.
  • Column Care: Always use a guard column to protect the analytical column. Flush the system regularly as per the manufacturer's instructions to remove potential contaminants.
  • Matrix Effects: The coffee matrix can influence ionization and quantification. The method's accuracy should be confirmed using standard addition or matrix-matched calibration where necessary [5].

Conclusion

This application note outlines a robust, validated HPLC-UV method for the quantification of this compound in coffee extracts. The method demonstrates excellent linearity, precision, and accuracy within defined ranges, making it suitable for quality control and research applications aimed at characterizing the phenolic profile of coffee and related products [1] [3]. Its relative simplicity and use of standard HPLC equipment make it accessible for most analytical laboratories.

References

GC-MS Method for Caffeic Acid Stability Studies: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Disclaimer: This protocol is adapted from a specific research study [1] [2]. For application in regulatory submissions, thorough in-house validation is required.


Introduction

Caffeic acid (CA), a hydroxycinnamic acid found in plants like coffee and herbs, is prized for its antioxidant and potential pharmacological effects. However, its major form, trans-CA, is unstable and can degrade, primarily via isomerization to its cis-form, when exposed to factors like light, heat, and protic solvents [1]. This instability can compromise the quality, efficacy, and safety of products containing CA. Therefore, a stability-indicating analytical method is essential. This document outlines a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for quantifying trans-CA and characterizing its degradation products under forced degradation conditions [1].

Experimental Design & Workflow

The following diagram illustrates the overall experimental workflow for the forced degradation study and analysis:

G Start Start Prepare Stock Solution\n(trans-CA in solvent) Prepare Stock Solution (trans-CA in solvent) Start->Prepare Stock Solution\n(trans-CA in solvent) End End Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution\n(trans-CA in solvent)->Apply Stress Conditions Thermal Stress\n(70°C, 24h) Thermal Stress (70°C, 24h) Apply Stress Conditions->Thermal Stress\n(70°C, 24h) Photolytic Stress\n(UV & Daylight, 1 month) Photolytic Stress (UV & Daylight, 1 month) Apply Stress Conditions->Photolytic Stress\n(UV & Daylight, 1 month) Oxidative Stress\n(Room Temp, 24h) Oxidative Stress (Room Temp, 24h) Apply Stress Conditions->Oxidative Stress\n(Room Temp, 24h) Derivatization Derivatization Thermal Stress\n(70°C, 24h)->Derivatization Photolytic Stress\n(UV & Daylight, 1 month)->Derivatization Oxidative Stress\n(Room Temp, 24h)->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Data Analysis->End Quantify trans-CA Quantify trans-CA Data Analysis->Quantify trans-CA Identify cis-CA\n(Degradation Product) Identify cis-CA (Degradation Product) Data Analysis->Identify cis-CA\n(Degradation Product)

Materials and Reagents

  • Analytical Standards: Pure trans-caffeic acid and trans-ferulic acid.
  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF). Use HPLC or GC-MS grade.
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • General Lab Equipment: Analytical balance, micropipettes, volumetric flasks, GC-MS vials with caps.

Detailed Protocols

Protocol 1: Forced Degradation Studies

The purpose is to intentionally degrade the sample to validate the method's ability to separate the analyte from its degradation products [1].

  • Stock Solution Preparation: Dissolve pure trans-CA in methanol or tetrahydrofuran to a concentration of 100 mg L⁻¹.
  • Application of Stress Conditions:
    • Thermal Stress: Expose the solution to 70°C for 24 hours in sealed vials.
    • Photolytic Stress:
      • UV Light: Expose to UV radiation (e.g., in a photo-stability chamber).
      • Daylight: Expose to natural daylight at room temperature for up to 1 month.
    • Oxidative Stress: Expose the solution to an oxidative environment at room temperature for 24 hours.
  • Storage: After stress, store solutions at low temperature (e.g., -20°C) until analysis to halt further degradation.
Protocol 2: Sample Derivatization for GC-MS

Derivatization is critical for converting CA into a volatile and thermally stable compound [1].

  • Transfer a 100 µL aliquot of the stressed or standard solution to a GC-MS vial.
  • Gently evaporate the solvent to complete dryness under a stream of inert gas (e.g., nitrogen).
  • Add 50 µL of BSTFA (with 1% TMCS) to the dry residue.
  • Seal the vial and heat at 70°C for 30 minutes to complete the silylation reaction.
  • Cool the vial to room temperature. The derivatized sample is now ready for GC-MS injection.
Protocol 3: GC-MS Instrumental Analysis

The table below summarizes the key parameters for the GC-MS analysis [1]:

Table 1: Validated GC-MS Method Parameters

Parameter Specification
GC System Agilent 7890B Gas Chromatograph
MS System Agilent 5977B Mass Spectrometer
Column HP-5MS UI (30 m × 0.25 mm i.d., 0.25 µm film)
Injection Temp. 250°C
Injection Mode Splitless
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 100°C (1 min) → 10°C/min → 300°C (5 min)
MS Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Impact (EI), 70 eV
Data Acquisition SCAN mode (m/z 50-550)
Protocol 4: Method Validation

The developed method was validated according to standard guidelines. Key results are summarized below [1]:

Table 2: Method Validation Parameters for trans-Caffeic Acid

Validation Parameter Result
Linearity Range 1 - 100 mg L⁻¹
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.23 mg L⁻¹
Limit of Quantification (LOQ) 0.77 mg L⁻¹
Precision (Repeatability, RSD) 1.0% - 5.7%

Data Analysis and Interpretation

Identification of Degradation Products

In the cited study, cis-CA was confirmed as the only degradation product across all stress conditions. The GC-MS method successfully separated trans-CA and cis-CA, allowing for their individual quantification [1].

Quantification and Stability Assessment
  • Use the calibration curve of trans-CA for quantification.
  • Calculate the percentage of degradation or isomerization using the following formula: % Degradation = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration, and Cₜ is the concentration after stress.

Key Findings and Recommendations

The forced degradation study revealed critical factors affecting CA stability [1]:

  • Primary Degradation Pathway: Isomerization from trans- to cis-CA.
  • Most Impactful Factors: Exposure to daylight in polar/protic solvents caused the most significant degradation (up to 43%).
  • Other Significant Factors: UV radiation, elevated temperatures, and longer storage times also promote degradation.

Based on these findings, the following handling practices are strongly recommended:

  • Use Aprotic Solvents: Tetrahydrofuran (THF) is preferred over methanol for better stability.
  • Minimize Light Exposure: Perform sample preparation and storage in amber glassware under yellow or red light. Avoid daylight exposure.
  • Control Temperature: Use low temperatures during storage and avoid prolonged heating.
  • Analyze Promptly: Analyze prepared samples quickly to minimize degradation.

References

Comprehensive Application Notes and Protocols: Synthesis of Caffeic Acid Esters and Derivatives for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Caffeic acid esters represent a promising class of bioactive compounds with demonstrated potential across multiple therapeutic areas. These derivatives, particularly This compound phenethyl ester (CAPE), have attracted significant research interest due to their multifunctional biological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties [1] [2] [3]. The chemical modification of the core this compound structure through esterification enables researchers to enhance bioavailability, potency, and target specificity for various clinical applications. The synthesis of these compounds has evolved substantially, with recent advances focusing on green chemistry approaches and nanotechnology-based formulations to overcome inherent pharmacokinetic limitations [4] [5]. These application notes provide a comprehensive technical resource for researchers seeking to implement robust synthetic methodologies for this compound ester production, characterization, and formulation development.

Synthetic Methodologies

Chemical Synthesis Approaches

Various chemical synthesis methods have been developed for producing this compound esters, each with distinct advantages and limitations:

Table 1: Comparison of Chemical Synthesis Methods for this compound Esters

Method Key Reagents/Conditions Advantages Limitations Reported Yields
Direct Catalysis Acid catalysts, elevated temperature Simple reaction conditions Costly, time-consuming Variable [3]
Halogenated Hydrocarbon Alkyl halides, base Mild conditions Costly, cumbersome Moderate [3]
Acyl Chloride Caffeoyl chloride, alcohol High reactivity Moisture-sensitive intermediates High [3]
Wittig Reaction Triphenylphosphine, aldehydes Considerable yield Expensive reagents, environmental concerns Moderate to High [3]
Malonic Acid Monoester Malonic acid derivatives Established methodology Multiple steps required Moderate [3]
One-Pot Synthesis Piperidine, pyridine Low cost, high yield Toxic catalysts required High [3]

The Knoevenagel condensation method has emerged as a particularly efficient approach for CAPE synthesis, utilizing either thermal or microwave assistance to achieve acceptable yields [5]. This method involves the condensation of this compound derivatives with appropriate alcohols or phenolic compounds under controlled conditions.

Enzymatic Biocatalysis in Green Solvents

Enzymatic synthesis represents a green chemistry alternative to traditional chemical methods, offering several advantages including reduced environmental impact, enhanced selectivity, and preservation of compound bioactivity [4]. Recent advances have demonstrated the successful implementation of deep eutectic solvents (DES) as reaction media, aligning with principles of sustainable chemistry.

Protocol: Enzymatic Synthesis of CAPE in Deep Eutectic Solvents

Reagents and Materials:

  • This compound (Sigma-Aldrich)
  • 2-Phenylethanol (≥99% purity, Carl Roth GmbH)
  • Lipase B from Candida antarctica immobilized on acrylic resin (Novozym 435)
  • Choline-chloride-based DES system
  • Organic solvents for extraction (isooctane, hexane, methyl-THF)

Procedure:

  • DES Preparation: Prepare a choline-chloride-based deep eutectic solvent system according to required specifications [4].
  • Reaction Setup: Weigh 10.0 ± 0.5 mg of this compound accurately into screw-capped glass tubes.
  • Molar Ratio Optimization: Add 2-phenylethanol at a molar ratio of acid:alcohol ranging from 1:92 to determine optimal conversion [4].
  • Biocatalyst Addition: Add 50.0 ± 0.5 mg of immobilized lipase enzyme to the reaction mixture.
  • Solvent System: Implement the "2-in-1" concept where one substrate functions as both reactant and solvent, or add additional DES solvent as needed.
  • Incubation Conditions: Incubate at 70°C under continuous shaking at 1000 rpm for 24 hours.
  • Product Recovery: Extract CAPE using appropriate organic solvents based on partition coefficients.
  • Purification and Analysis: Purify the crude product and analyze using HPLC methods with CAPE standards (≥98% purity) for quantification [4].

Optimization Parameters:

  • Molar Ratio: Systematically vary CA:PE ratios from 1:50 to 1:100 to determine optimal conversion
  • Temperature Screening: Test temperatures from 50°C to 80°C to balance reaction rate and enzyme stability
  • Time Course: Monitor conversion rates at 4, 8, 12, and 24 hours to determine optimal reaction duration
  • Water Content: Evaluate water loading in DES system (0-5% v/v) to optimize enzyme activity and stability

G This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture 2-Phenylethanol 2-Phenylethanol 2-Phenylethanol->Reaction Mixture DES System DES System DES System->Reaction Mixture Lipase Enzyme Lipase Enzyme Lipase Enzyme->Reaction Mixture Incubation (70°C, 24h) Incubation (70°C, 24h) Reaction Mixture->Incubation (70°C, 24h) CAPE Product CAPE Product Incubation (70°C, 24h)->CAPE Product Extraction & Purification Extraction & Purification CAPE Product->Extraction & Purification Pure CAPE Pure CAPE Extraction & Purification->Pure CAPE

CAPE Synthesis Workflow in Deep Eutectic Solvents

Structure-Activity Relationship Considerations

The biological activity of this compound esters is strongly influenced by specific structural features:

  • Catechol Moisty: The hydroxyl groups on the aromatic ring are essential for antioxidant activity and contribute significantly to therapeutic effects [3] [6].
  • Side Chain Length: In alkyl ester derivatives, optimal chain length of 6-8 carbons demonstrates enhanced bioactivity, as shown in anti-HCV studies where this compound n-octyl ester exhibited superior potency (EC₅₀ = 1.0 μM) compared to shorter or longer chains [6].
  • Unsaturation: The α,β-unsaturated ester moiety enhances electrophilic properties and biological activity, with dihydrothis compound esters showing reduced potency compared to their unsaturated counterparts [6].
  • Electron-Withdrawing Groups: Strategic substitution of hydroxyl groups with electron-withdrawing substituents can significantly enhance biological activity in certain applications [3].

Analytical and Characterization Methods

Quality Control and Quantification

High-Performance Liquid Chromatography (HPLC) represents the gold standard for analysis of this compound esters:

Table 2: HPLC Parameters for this compound Ester Analysis

Parameter Specifications Application Notes
Column C18 reverse phase (4.6 × 250 mm, 5 μm) Suitable for most this compound esters
Mobile Phase Gradient: Acetonitrile/Water with 0.1% formic acid Optimize gradient for specific derivatives
Flow Rate 1.0 mL/min Adjust for resolution requirements
Detection UV-Vis/PDA (320-330 nm) This compound esters show characteristic absorbance
Temperature 25-40°C Column-dependent optimization
Injection Volume 10-20 μL Adjust based on concentration

Quantitative Analysis: Implement validated calibration curves using certified reference standards (≥98% purity). For CAPE analysis, the linear range typically spans 0.1-100 μg/mL with correlation coefficients (R²) >0.999 [3] [5].

Structural Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide definitive structural confirmation
  • Mass Spectrometry (MS): LC-MS and HRMS for molecular weight confirmation and purity assessment
  • FT-IR Spectroscopy: Verification of ester functional groups and phenolic hydroxyls

Formulation Strategies for Enhanced Bioavailability

Despite promising biological activities, the therapeutic application of this compound esters is limited by poor bioavailability, rapid metabolism, and limited blood-brain barrier penetration [1] [5]. Advanced formulation strategies have been developed to address these challenges:

Nanotechnology-Based Delivery Systems

Table 3: Advanced Formulation Strategies for this compound Esters

Delivery System Composition Advantages Target Applications
Solid Lipid Nanoparticles Lipid matrices, surfactants Enhanced stability, controlled release Neuroprotective applications [1]
Transferrin-Functionalized Liposomes Phospholipids, transferrin Brain-targeted delivery Alzheimer's disease therapy [1]
Carbon Dot Systems Carbon nanomaterials Superior drug loading, imaging capabilities Theranostic applications [1]
Polymeric Nanoparticles PLGA, chitosan Sustained release, improved bioavailability Anticancer formulations [5]
Protocol: Preparation of CAPE-Loaded Solid Lipid Nanoparticles

Materials:

  • This compound ester (CAPE or derivative)
  • Glyceryl monostearate or Compritol 888 ATO
  • Poloxamer 188 or Tween 80 as stabilizer
  • Ultra-purified water

Procedure:

  • Lipid Phase: Melt the lipid component (0.5-5% w/v) at 5-10°C above its melting point
  • Drug Incorporation: Dissolve this compound ester (0.1-1% w/v) in the molten lipid phase
  • Aqueous Phase: Heat aqueous solution containing stabilizer (1-3% w/v) to same temperature
  • Emulsification: Add hot aqueous phase to lipid phase with high-shear mixing (10,000-15,000 rpm)
  • Homogenization: Process using high-pressure homogenizer (3-5 cycles at 500-1000 bar)
  • Cooling: Allow dispersion to cool to room temperature with mild stirring
  • Characterization: Determine particle size (target: 100-200 nm), PDI (<0.3), and encapsulation efficiency (>85%)

G Lipid Component Lipid Component Molten Lipid Phase Molten Lipid Phase Lipid Component->Molten Lipid Phase This compound Ester This compound Ester This compound Ester->Molten Lipid Phase High-Shear Mixing High-Shear Mixing Molten Lipid Phase->High-Shear Mixing Aqueous Stabilizer Aqueous Stabilizer Hot Aqueous Phase Hot Aqueous Phase Aqueous Stabilizer->Hot Aqueous Phase Hot Aqueous Phase->High-Shear Mixing Primary Emulsion Primary Emulsion High-Shear Mixing->Primary Emulsion High-Pressure Homogenization High-Pressure Homogenization Primary Emulsion->High-Pressure Homogenization SLN Dispersion SLN Dispersion High-Pressure Homogenization->SLN Dispersion Cooling & Crystallization Cooling & Crystallization SLN Dispersion->Cooling & Crystallization Final SLN Formulation Final SLN Formulation Cooling & Crystallization->Final SLN Formulation

SLN Formulation Preparation Process

Applications in Disease Models

This compound esters demonstrate remarkable therapeutic versatility across multiple disease models:

Neuroprotective Applications

In Alzheimer's disease models, CAPE exhibits multitarget activity by:

  • Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]
  • Reducing oxidative stress through Nrf2 pathway activation [5]
  • Suppressing neuroinflammation via NF-κB inhibition [1] [5]
  • Ameliorating amyloid-β and tau pathologies [1]

Dosing Protocol: In vivo studies demonstrate efficacy at 20-100 mg/kg/day in pharmacological and transgenic AD models [1].

Anticancer Applications

This compound esters show promising antineoplastic activity through multiple mechanisms:

  • CAPE Derivative CM14: Induces G2/M arrest and apoptosis in anaplastic large cell lymphoma through TUBGCP2 targeting [7]
  • CAPE 1': Demonstrates superior anti-hepatocellular carcinoma activity comparable to sorafenib with exceptional safety profile (LD₅₀ >5 g/kg) [8]
  • Combination Therapy: CAPE exhibits additive growth inhibition with cisplatin in non-small cell lung cancer, potentially reducing required cisplatin doses and delaying resistance development [9]
Antimicrobial and Antiviral Applications
  • Anti-HCV Activity: this compound n-octyl ester shows potent inhibition of hepatitis C virus replication (EC₅₀ = 1.0 μM, SI = 63.1) and synergizes with interferon-α2b and direct-acting antivirals [6]
  • Antibacterial Effects: CAPE demonstrates efficacy against Clostridioides difficile infection by inhibiting TcdB toxin (IC₅₀ = 3.0 μg/mL) and modulating gut microbiota [10]

Conclusion and Future Perspectives

The synthesis of this compound esters and derivatives continues to evolve toward greener methodologies and enhanced therapeutic efficacy. Future development should focus on:

  • Continuous Flow Chemistry implementation for scalable production
  • CRISPR-based metabolic engineering for biocatalytic production
  • Targeted delivery systems for specific tissue and cellular localization
  • Combination therapies leveraging synergistic effects with established therapeutics
  • Comprehensive ADMET profiling to advance promising candidates toward clinical translation

The protocols and application notes presented herein provide a robust foundation for researchers to explore the considerable therapeutic potential of this compound esters through scientifically sound synthetic and formulation approaches.

References

Comprehensive Application Notes and Protocols: Lipase-Catalyzed Transesterification for Caffeic Acid Esters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lipase-Catalyzed Transesterification

Lipase-catalyzed transesterification has emerged as a green biocatalytic alternative to conventional chemical synthesis for the production of valuable compounds like caffeic acid esters. This enzymatic approach offers significant advantages over traditional chemical methods, including higher selectivity, reduced energy requirements, and elimination of toxic reagents. This compound esters, particularly This compound phenethyl ester (CAPE) and This compound bornyl ester (CABE), have attracted substantial research interest due to their diverse pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities. The lipase-catalyzed synthesis of these compounds addresses the limitations of chemical methods, which often involve environmentally harmful chemicals and even carcinogenic agents like hexamethylphosphoramide (HMPA) [1].

The fundamental principle behind lipase-catalyzed transesterification involves the enzyme's ability to catalyze the exchange of ester groups between different substrates. Lipases (EC 3.1.1.3) possess a unique catalytic mechanism characterized by "interface activation" at lipid-water interfaces, where a conformational change exposes the active site in the presence of a hydrophobic phase [2]. This property makes them particularly effective for reactions involving hydrophobic substrates like this compound esters. The versatility of lipases allows them to catalyze various reactions, including esterification, transesterification, and interesterification in nonaqueous solvents, making them invaluable biocatalysts for industrial applications [3]. Unlike chemical synthesis, which often requires harsh conditions and generates unwanted byproducts, enzymatic approaches proceed under mild reaction conditions with higher specificity, making them particularly suitable for producing compounds intended for pharmaceutical applications [1].

Key Experimental Parameters and Optimization Strategies

Selection of Lipase and Solvent Systems

The appropriate selection of lipase and reaction medium significantly influences the efficiency and yield of this compound ester synthesis. Among various lipases studied, Novozym 435 (from Candida antarctica) has consistently demonstrated excellent performance in transesterification reactions for this compound ester synthesis. Research has shown that this immobilized lipase exhibits high catalytic efficiency and stability in various solvent systems, including ionic liquids and organic solvents [3] [4]. Other lipases such as Lipozyme TL IM (from Thermomyces lanuginosus) have also shown promising results, particularly for specific ester formations [4].

The choice of reaction medium plays a crucial role in enzyme activity and stability. Ionic liquids have emerged as particularly effective solvents for lipase-catalyzed transesterification. For instance, [Bmim][CF3SO3] has been identified as an excellent medium, providing enhanced enzyme stability and substrate solubility [4]. The addition of co-solvents such as dimethyl sulfoxide (DMSO) to ionic liquids can further improve reaction efficiency by increasing substrate solubility without significantly compromising enzyme activity [3]. When selecting solvent systems, researchers should consider the log P value (a measure of polarity), as lipases generally exhibit higher activity and stability in hydrophobic solvents with high log P values [2].

Table 1: Commercial Lipases for this compound Ester Synthesis

Lipase Name Source Microorganism Immobilization Support Optimal Temperature Range (°C) Notable Applications
Novozym 435 Candida antarctica Acrylic resin 50-70 CAPE, CABE, and various alkyl caffeates
Lipozyme TL IM Thermomyces lanuginosus Silica granules 30-50 Propyl caffeate, sugar conjugates
Lipozyme RM IM Rhizomucor miehei Anionic resin 30-45 Biodiesel production, applicable to caffeic esters
Optimization of Reaction Parameters

Systematic optimization of reaction parameters is essential for achieving high conversion yields in lipase-catalyzed transesterification. Key parameters include temperature, reaction duration, enzyme loading, and substrate molar ratio. Research indicates that the optimal temperature range for most lipase-catalyzed transesterification reactions involving this compound esters falls between 50°C and 70°C, with Novozym 435 maintaining high activity even at elevated temperatures [4]. The reaction time varies significantly depending on the specific lipase and substrates, ranging from several hours to days, with monitoring essential to balance conversion efficiency with operational practicality.

The enzyme loading typically ranges from 5% to 20% (based on substrate weight), with higher loadings generally accelerating the reaction but increasing cost [4]. The substrate molar ratio (acyl acceptor to donor) significantly impacts reaction equilibrium, with optimal ratios typically between 3:1 and 5:1 for alcohol to this compound derivatives [4]. It's crucial to carefully control the water content in the reaction system, as lipases require minimal essential water for maintaining their active conformation, while excessive water promotes undesirable hydrolysis [2].

Table 2: Optimized Reaction Conditions for this compound Ester Synthesis

Reaction Parameter Optimal Range Impact on Reaction Recommendations
Temperature 50-70°C Higher temperatures increase reaction rate but may reduce enzyme stability Optimize based on lipase thermostability
Reaction Time 2-48 hours Longer times increase conversion but may promote side reactions Monitor reaction progress analytically
Enzyme Loading 5-20% (w/w of substrates) Higher loading increases rate and conversion Balance efficiency with cost considerations
Substrate Molar Ratio (Alcohol:CA derivative) 3:1 to 5:1 Higher ratios shift equilibrium toward product formation Avoid excessive alcohol that may inhibit enzyme
Water Content 0.01-0.1% (v/v) Essential for enzyme activity but promotes hydrolysis at higher levels Use molecular sieves for control

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound Phenethyl Ester (CAPE) Using Novozym 435

This protocol describes the enzymatic synthesis of CAPE through transesterification between methyl caffeate and phenethyl alcohol using Novozym 435 as catalyst [4].

Materials and Equipment:
  • Novozym 435 (immobilized Candida antarctica lipase B)
  • Methyl caffeate (≥98% purity)
  • Phenethyl alcohol (≥99% purity)
  • Ionic liquid [Bmim][CF3SO3] or tertiary-butanol as solvent
  • Molecular sieves (3Å)
  • Screw-capped glass vials (5-10 mL)
  • Orbital shaker or water bath with shaking capability
  • HPLC system with UV detector for analysis
Procedure:
  • Reaction Setup: Dissolve methyl caffeate (0.2 mmol) in 1 mL of [Bmim][CF3SO3] in a 5 mL screw-capped vial. Add phenethyl alcohol at a molar ratio of 1:5 (methyl caffeate to alcohol).

  • Enzyme Addition: Add Novozym 435 at a mass ratio of 1:20 (methyl caffeate to lipase). Add approximately 50 mg of activated molecular sieves to control water content.

  • Incubation: Secure the cap tightly and place the vial in an orbital shaker preheated to 60°C. Incubate with constant shaking at 120 rpm for 38 hours.

  • Monitoring: Withdraw small aliquots (10-20 μL) at regular intervals for HPLC analysis to monitor reaction progress.

  • Termination and Recovery: After the reaction period, remove the vial from the shaker and allow it to cool to room temperature. Filter the reaction mixture to recover the immobilized lipase and molecular sieves.

  • Product Isolation: Extract the product by adding 2 mL of ethyl acetate to the reaction mixture and vortex vigorously. Separate the organic layer containing the product by centrifugation if necessary.

  • Purification: Evaporate the solvent under reduced pressure and purify the crude product using silica gel column chromatography with hexane/ethyl acetate gradient elution.

  • Analysis: Characterize the purified CAPE using HPLC, NMR, and MS to confirm identity and purity.

Expected Results:

Under optimal conditions, this protocol typically yields ≥98% conversion to CAPE. The immobilized lipase can be recovered and reused for multiple cycles (typically 5-7 cycles) while maintaining >85% of initial activity when properly handled and stored.

Protocol 2: Microreactor-Based Continuous Synthesis of Propyl Caffeate

This protocol utilizes a microreactor system for the continuous synthesis of propyl caffeate, offering advantages of improved mass transfer and reduced reaction time compared to batch systems [4].

Materials and Equipment:
  • Lipozyme TL IM (immobilized Thermomyces lanuginosus lipase)
  • Methyl caffeate (≥98% purity)
  • 1-Propanol (anhydrous, ≥99.5% purity)
  • Ionic liquid [Bmim][Tf2N] as solvent
  • Microreactor system with temperature control
  • Syringe pumps for precise flow control
  • HPLC system for real-time monitoring
Procedure:
  • Enzyme Immobilization: Pack Lipozyme TL IM into the microreactor chamber, ensuring uniform packing to avoid channeling.

  • Substrate Preparation: Prepare a substrate solution containing methyl caffeate (0.1 M) and 1-propanol (0.5 M) in [Bmim][Tf2N]. Sonicate if necessary to ensure complete dissolution.

  • System Equilibration: Pre-heat the microreactor system to 60°C. Pump the substrate solution through the system at a flow rate of 2 μL/min until stable baseline conditions are achieved (approximately 30 minutes).

  • Continuous Reaction: Maintain the flow rate at 2 μL/min with a residence time of approximately 2.5 hours. Collect the output continuously.

  • Process Monitoring: Analyze effluent samples regularly by HPLC to ensure consistent product quality and reaction conversion.

  • Product Recovery: Combine the product streams and extract with ethyl acetate. Wash the organic phase with brine to remove residual ionic liquid.

  • Purification: Concentrate under reduced pressure and purify using flash chromatography if necessary.

Expected Results:

The microreactor system typically achieves >95% conversion with a significantly reduced reaction time (2.5 hours compared to 24-48 hours in batch systems). The kinetic constant (K~m~) in microreactor systems has been reported to be 16 times lower than in batch reactors, indicating significantly improved efficiency [4].

Mechanism and Pathway Visualization

Transesterification Mechanism

The following diagram illustrates the mechanism of lipase-catalyzed transesterification for this compound ester synthesis, showing the key steps in the enzymatic process:

G SubstrateComplex Enzyme-Substrate Complex AcylEnzyme Acyl-Enzyme Intermediate SubstrateComplex->AcylEnzyme 2. Acylation Byproduct Byproduct Alcohol (e.g., Methanol) SubstrateComplex->Byproduct ProductComplex Enzyme-Product Complex AcylEnzyme->ProductComplex 3. Deacylation Product This compound Ester (e.g., CAPE) ProductComplex->Product Lipase Lipase (Active Form) ProductComplex->Lipase 4. Release CA_Derivative This compound Derivative (e.g., Methyl Caffeate) CA_Derivative->SubstrateComplex Alcohol Alcohol (R-OH) (e.g., Phenethyl Alcohol) Alcohol->ProductComplex Lipase->SubstrateComplex 1. Binding

Figure 1: Mechanism of lipase-catalyzed transesterification for this compound ester synthesis

The mechanism involves four key steps: First, the This compound derivative (such as methyl caffeate) binds to the active site of the lipase. Second, the acylation step occurs where the serine residue in the catalytic triad attacks the carbonyl carbon of the ester, forming an acyl-enzyme intermediate and releasing the first alcohol (e.g., methanol). Third, the nucleophilic attack by the desired alcohol (e.g., phenethyl alcohol) on the acyl-enzyme intermediate forms the enzyme-product complex. Finally, the desired this compound ester (e.g., CAPE) is released, regenerating the active enzyme for additional catalytic cycles [2] [5]. This mechanism highlights the regioselectivity and stereoselectivity of lipases, which preferentially catalyze the transesterification without affecting the sensitive catechol group present in this compound derivatives.

Experimental Workflow

The following diagram outlines the complete experimental workflow for lipase-catalyzed transesterification and product purification:

G Start Reaction Setup: - Substrate preparation - Solvent selection - Enzyme addition Optimization Parameter Optimization: - Temperature - Reaction time - Molar ratio - Enzyme loading Start->Optimization Substrate solution Transesterification Transesterification Reaction: - Incubation with shaking - Moisture control - Reaction monitoring Optimization->Transesterification Optimized conditions Analysis Analytical Monitoring: - HPLC analysis - TLC validation - Conversion calculation Transesterification->Analysis Reaction mixture Workup Reaction Workup: - Enzyme filtration - Solvent evaporation - Crude extraction Analysis->Workup ≥95% conversion Purification Product Purification: - Column chromatography - Solvent systems - Fraction collection Workup->Purification Crude product Characterization Product Characterization: - NMR spectroscopy - Mass spectrometry - HPLC purity assessment Purification->Characterization Purified fractions Final Pure this compound Ester Characterization->Final Confirmed structure

Figure 2: Experimental workflow for lipase-catalyzed synthesis of this compound esters

The workflow begins with reaction setup including substrate preparation and enzyme selection, followed by systematic optimization of key parameters. The transesterification reaction is performed under controlled conditions with continuous monitoring. After achieving sufficient conversion, the reaction undergoes workup and purification to isolate the desired product, followed by comprehensive characterization to confirm identity and purity. This structured approach ensures reproducible results and high-quality products suitable for pharmaceutical applications.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Conversion Yields: Should conversion remain suboptimal despite optimized conditions, consider substrate solubility enhancement through co-solvents like DMSO (at 10-20% v/v) [3]. Additionally, evaluate molecular sieve effectiveness by testing different types (3Å or 4Å) and ensuring proper activation before use.

  • Enzyme Deactivation: For maintaining lipase activity throughout the reaction, implement stepwise alcohol addition to minimize solvent-associated inhibition, particularly when using methanol or ethanol [5]. Furthermore, monitor and control temperature consistency throughout the reaction vessel, as hot spots can significantly decrease enzyme stability.

  • Product Inhibition: If reaction rates decrease substantially before high conversion, consider in-situ product removal techniques such as extraction with compatible organic solvents or adsorption methods. Alternatively, fed-batch operations can help maintain optimal substrate concentrations while minimizing product accumulation.

  • Byproduct Formation: To minimize hydrolysis side products, maintain strict water content control below 0.1% using appropriate molecular sieves or salt hydrates [2]. For reactions involving sensitive substrates, implement an oxygen-free environment through nitrogen or argon sparging to prevent oxidative degradation.

Analytical Methodologies

Comprehensive analysis of reaction progress and product quality requires multiple complementary techniques. High-Performance Liquid Chromatography (HPLC) with UV detection at 320-330 nm is standard for monitoring this compound ester synthesis. Recommended conditions include a C18 reverse-phase column, gradient elution with water-acetonitrile mixtures containing 0.1% formic acid, and flow rates of 0.8-1.0 mL/min [4]. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed molecular information, with ( ^1H ) NMR clearly showing the characteristic ethylene and aromatic protons of this compound esters. Mass Spectrometry (ESI or APCI) confirms molecular weight and fragmentation patterns, with expected [M-H]⁻ ions for this compound derivatives.

Thin-Layer Chromatography (TLC) serves as a rapid monitoring tool using silica gel plates with fluorescence indicator. Effective mobile phases include ethyl acetate/hexane/formic acid mixtures (50:50:1 v/v/v), with this compound esters typically displaying R~f~ values of 0.4-0.6 under these conditions and visualizing under UV light (254 nm) or with vanillin-sulfuric acid staining.

Applications and Significance

This compound esters synthesized via lipase-catalyzed transesterification possess diverse biological activities with significant pharmaceutical potential. This compound phenethyl ester (CAPE) has demonstrated potent anticancer activity against various cancer types, including colorectal, lung, breast, and pancreatic cancers, often in micromolar concentrations [6] [1]. The compound exhibits multiple mechanisms of action, including inhibition of NF-κB signaling pathway, suppression of IL-6, MCP-1, and ICAM-1 expression induced by pro-inflammatory cytokines, and induction of apoptosis in cancer cells [6].

The anti-inflammatory properties of this compound esters make them promising candidates for treating inflammatory conditions. CAPE has been shown to inhibit the synthesis of prostaglandins and leukotrienes by interfering with cyclooxygenase (COX-1 and COX-2) activities and arachidonic acid release [6]. Additionally, these compounds exhibit significant antioxidant activity by directly scavenging free radicals and indirectly inducing protective enzymes like heme oxygenase-1 (HO-1) through Nrf2 activation [6].

The enzymatic synthesis approach described in these application notes addresses critical limitations of conventional chemical methods, including the use of hazardous reagents, requirement for high temperatures, and complex purification procedures. By providing a green chemistry alternative with high specificity and mild reaction conditions, lipase-catalyzed transesterification enables more sustainable production of these valuable compounds for pharmaceutical development and research applications [3] [4].

References

Comprehensive Application Notes and Protocols for Optimization of Caffeic Acid Extraction Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caffeic Acid and Extraction Optimization

This compound (3,4-dihydroxycinnamic acid) is a prominent hydroxycinnamic acid derivative widely distributed in the plant kingdom, known for its potent antioxidant properties and diverse biological activities. This phenolic compound possesses a chemical structure characterized by both phenolic and acrylic functional groups, contributing to its biological activity and chemical reactivity. The optimization of extraction parameters for this compound has gained significant attention in recent years due to its potential applications in pharmaceutical formulations, functional foods, and cosmetic products. Efficient extraction of this compound from natural sources requires careful consideration of multiple parameters to maximize yield, preserve bioactivity, and ensure economic viability at industrial scales.

The fundamental challenge in this compound extraction stems from its diverse chemical properties and sensitivity to processing conditions. This compound exists in trans and cis isomeric forms, with the trans isomer being the predominant naturally occurring form. However, solutions of this compound and its derivatives have been shown to be unstable in sunlight and ultraviolet light, with the trans form partially converting to the cis form, which may subsequently convert to the lactone, aesculetin [1]. This photochemical instability necessitates careful handling during extraction and analysis, including protection from light and optimization of processing conditions to minimize degradation.

Chemistry and Bioactive Properties of this compound

Structural Characteristics and Chemical Properties

This compound (IUPAC name: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid) is an organic compound belonging to the hydroxycinnamic acid family, with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. Its chemical structure consists of a phenylpropanoid skeleton with a carboxylic acid group and catechol functionality (two adjacent hydroxyl groups on the aromatic ring). These functional groups contribute significantly to its chemical behavior and biological activity. The compound typically forms yellow prisms or plates when crystallized from water and decomposes at approximately 225°C rather than exhibiting a sharp melting point [1].

The solubility profile of this compound reveals its amphiphilic character; it is sparingly soluble in cold water but very soluble in hot water and cold ethanol [1]. This solubility behavior has important implications for extraction protocol development. The catechol moiety in this compound makes it particularly susceptible to oxidation, especially under alkaline conditions or in the presence of metal ions. This oxidation can lead to the formation of quinone intermediates and subsequent polymerization, resulting in reduced extraction yields and potential loss of bioactivity if not properly controlled during extraction [2].

Bioavailability and Bioactivity Profile

Understanding the absorption and metabolism of this compound is crucial for developing effective therapeutic formulations. Pharmacokinetic studies in rats have revealed that this compound has relatively low oral bioavailability (approximately 14.7%) and intestinal absorption (around 12.4%) [3]. Research using the Caco-2 cell model demonstrated poor permeability across intestinal epithelial cells, with Papp A→B values ranging from (4.87 ± 1.72) × 10⁻⁷ cm/s to (5.05 ± 0.66) × 10⁻⁷ cm/s across concentrations of 5 to 15 µg/mL [3]. These findings highlight the need for formulation strategies to enhance bioavailability, such as encapsulation or the use of absorption enhancers, when developing this compound-based therapeutic products.

The bioactivity profile of this compound is extensive and well-documented. As a potent antioxidant, this compound effectively scavenges free radicals and chelates transition metal ions, particularly Fe(III), forming stable complexes that prevent metals from participating in free radical generation [4]. Additional biological activities include anti-inflammatory effects through inhibition of IRAK1 and IRAK4, anticancer properties through induction of apoptosis in cancer cells, antimicrobial activity against various pathogens, and anti-glycation effects that inhibit advanced glycation end-product formation [5] [6]. These diverse biological activities make this compound a promising candidate for various therapeutic and preservative applications.

Extraction Techniques for this compound

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, particularly using carbon dioxide (SC-CO₂), has emerged as a green extraction technology for recovering this compound from natural sources. This method offers significant advantages over conventional techniques, including avoidance of toxic organic solvents, higher selectivity, and improved extraction yields. The SC-CO₂ process operates at temperatures and pressures above the critical point of CO₂ (31.1°C and 73.8 bar), resulting in physical properties intermediate between gases and liquids that facilitate rapid mass transport of analytes from the matrix [7]. The addition of small amounts of co-solvents, typically ethanol, can cause swelling of plant cells, further enhancing extraction efficiency.

Recent research has demonstrated the successful application of SC-CO₂ for this compound extraction from Spirulina platensis microalgae. Optimization studies employing Box-Behnken design (BBD) and response surface methodology (RSM) identified optimal extraction conditions at 360.08 bar pressure for 57.13 min at 38.31°C, yielding this compound content of 72.11 µg/g of dry weight [7]. The extracts obtained under these optimized conditions exhibited high levels of total phenolic content (76.87 µg GAE/g dw), significant reducing power (2278 µg BHT/g dw), substantial FRAP value (4.19 mM FeSO₄ equivalent/g dw), and potent DPPH radical scavenging activity (IC₅₀ = 89.28 µg/mL) [7]. These results demonstrate the effectiveness of SC-CO₂ for producing antioxidant-rich extracts containing this compound.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction has gained popularity for this compound extraction due to its ability to enhance extraction efficiency while reducing processing time and solvent consumption. The mechanism of UAE involves acoustic cavitation, where the formation, growth, and collapse of microbubbles generate localized extreme conditions of temperature and pressure, leading to cell wall disruption and improved mass transfer. However, the cavitation effect may also accelerate degradation of this compound under certain conditions, necessitating careful optimization of parameters [2].

The stability of this compound under ultrasound treatment is significantly influenced by several factors:

  • Solvent composition: this compound degrades significantly in various solvents, with the highest degradation rate observed in 80% ethanol [2]
  • Temperature: Contrary to conventional expectation, degradation decreases with increasing temperature (-5 to 65°C) due to reduced cavitation intensity at higher temperatures [2]
  • Ultrasonic intensity: Optimal intensity ranges must be identified, as excessively high intensities may reduce degradation due to changed cavitation bubble dynamics [2]
  • Duty cycle: Pulsed ultrasound has been shown to cause higher degradation rates than continuous ultrasound [2]

The degradation kinetics of this compound under ultrasound treatment in 80% ethanol follows a zero-order reaction model at temperatures from -5 to 25°C [2]. Identification of degradation products by FT-IR and HPLC-UV-ESIMS has revealed that this compound undergoes both decomposition and oligomerization reactions under ultrasound, producing decarboxylation products and their corresponding dimers [2].

Conventional Solvent Extraction

Traditional solvent extraction remains widely used for this compound extraction due to its simplicity and minimal equipment requirements. The efficiency of conventional extraction depends heavily on solvent selection, with mixtures of alcohol-water or acetone-water typically providing the highest extraction yields for phenolic acids. Research has shown that hydroglycolic solvent systems (propylene glycol and water in 1:1 ratio) effectively extract this compound from plant materials like Chrysanthemum morifolium flowers while offering advantages for direct incorporation into cosmetic formulations [5].

Recent studies have highlighted the effectiveness of hydroglycolic solvents for this compound extraction, particularly for cosmetic applications. These solvent systems provide comparable extraction efficiency to traditional hydroalcoholic solvents while offering formulation benefits. The dielectric constant of propylene glycol (32.1) is comparable to that of methanol (32.7) and higher than ethanol (24.5), indicating similar solvent characteristics and extraction capabilities [5]. Additionally, propylene glycol serves multiple purposes as both a solvent and humectant, is less damaging to the skin's barrier function compared to methanol and ethanol, and allows direct use of extracts in cosmetic formulations without additional processing steps [5].

Optimization Strategies and Parameters

Critical Parameters for Extraction Efficiency

The optimization of this compound extraction requires careful consideration of multiple interacting parameters that significantly impact yield, stability, and bioactivity. Based on comprehensive research, the most influential parameters include:

Table 1: Key Parameters for this compound Extraction Optimization

Parameter Optimal Range Impact on Extraction References
Extraction Pressure 360-500 bar (SC-CO₂) Higher pressure increases solvent density and solvating power [7]
Temperature 38-45°C Higher temperature increases solubility but may degrade compounds [7] [2]
Time 57-90 min Longer time increases yield but may promote degradation [7]
Solvent Composition 80-100% ethanol Ethanol-water mixtures optimize polarity for phenolic extraction [2]
Solid-to-Solvent Ratio 1:10 to 1:20 Higher ratio improves mass transfer but increases solvent use [5]
Ultrasound Intensity 796-1115 W/cm² Moderate intensity maximizes cavitation without excessive degradation [2]

The interdependence of these parameters necessitates a systematic optimization approach rather than univariate testing. For instance, temperature effects are highly dependent on the extraction method employed. While SC-CO₂ extraction benefits from moderate temperatures (30-50°C) that maintain the supercritical state while preserving compound integrity, ultrasound-assisted extraction exhibits an inverse relationship between temperature and degradation rate due to reduced cavitation intensity at elevated temperatures [7] [2].

Experimental Design and Optimization Methodologies

Advanced statistical optimization techniques have proven invaluable for efficiently navigating complex parameter spaces in this compound extraction. The Box-Behnken design (BBD) coupled with response surface methodology (RSM) has been successfully employed for optimizing SC-CO₂ extraction parameters, demonstrating superior predictive capability for identifying optimal conditions [7]. This approach allows researchers to model both main effects and interaction terms between parameters while requiring fewer experimental runs than full factorial designs.

The application of BBD for SC-CO₂ extraction of this compound from Spirulina platensis considered three primary factors at three levels each: extraction pressure (200, 350, and 500 bar), temperature (30, 40, and 50°C), and extraction time (60, 90, and 120 min) [7]. The resulting mathematical models exhibited high correlation coefficients and demonstrated that pressure and time had the most significant effects on this compound yield, followed by temperature. The validity of these models was confirmed through analysis of variance (ANOVA), with subsequent verification experiments confirming predictive accuracy [7].

Table 2: Comparison of Optimization Approaches for this compound Extraction

Optimization Method Advantages Limitations Best Applications
Box-Behnken Design Fewer experimental runs; models interactions; good predictability Limited to 3-5 factors; less accurate for extreme conditions SC-CO₂ extraction; enzyme-assisted extraction
Central Composite Design Covers wider factor space; better for extreme conditions More experimental runs required Solvent optimization; process scale-up
Univariate Approach Simple implementation; intuitive interpretation Cannot detect interactions; inefficient for multiple factors Preliminary screening studies
Taguchi Methods Robust to noise factors; efficient for parameter screening Limited modeling of interactions Industrial process optimization

Analytical Methods for Quantification and Characterization

HPLC Analysis of this compound

High-performance liquid chromatography has emerged as the gold standard for quantification of this compound in complex extracts. Reverse-phase C-18 columns with ultraviolet or photodiode array detection provide excellent separation, sensitivity, and specificity for this compound analysis. The Agilent ZORBAX SB C-18 column (150 × 4.6 mm, 5 μm) has been successfully employed with a binary mobile phase system consisting of water-acetic acid (95:5, v/v) as solvent A and methanol-acetonitrile-acetic acid (95:5:1, v/v/v) as solvent B [7]. The gradient elution program typically runs from 0 to 40% B in 10 minutes, followed by an increase to 100% B, with detection wavelengths of 280 nm and 330 nm providing optimal sensitivity.

Proper sample preparation is critical for accurate this compound quantification. Extracts should be dissolved in the mobile phase and filtered through 0.22 μm polytetrafluoroethylene syringe filters prior to HPLC injection to remove particulate matter that could damage the column or affect quantification [7]. For samples containing both cis and trans isomers of this compound, isocratic HPLC methods with ultraviolet detection at 350 nm have been developed to resolve these isomers, which is particularly important given the photoconversion between these forms under light exposure [1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and specificity, enabling reliable quantification of this compound in biological matrices like plasma with detection limits suitable for pharmacokinetic studies [3].

Spectrophotometric Methods for Bioactivity Assessment

Spectrophotometric assays provide valuable tools for rapid screening of extract bioactivity and total phenolic content. The Folin-Ciocalteu method has been widely adopted for determining total phenolic content in this compound-rich extracts. This method relies on the reduction of phosphomolybdic-phosphotungstic acid complexes by phenolic compounds, resulting in a blue complex measurable at 765 nm [5]. Calibration is typically performed using gallic acid as a standard, with results expressed as micrograms of gallic acid equivalents per gram of dry weight (µg GAE/g dw).

Additional bioactivity assessments include:

  • DPPH assay: Evaluates free radical scavenging capacity by measuring reduction of purple DPPH radical to yellow hydrazine [7]
  • FRAP assay: Measures ferric reducing antioxidant power through reduction of Fe³⁺-TPTZ complex to blue Fe²⁺ form [7]
  • ABTS assay: Quantifies ability to scavenge blue-green ABTS radical cation [5]
  • Anti-glycation assays: Assess inhibition of advanced glycation end-product formation [5]
  • Anti-collagenase assays: Evaluate potential anti-aging effects through collagenase inhibition [5]

These spectrophotometric methods provide complementary information about the bioactivity profile of this compound-containing extracts, enabling researchers to correlate extraction parameters with functional properties beyond simple quantification of target compounds.

Applications and Formulation Considerations

Pharmaceutical and Nutraceutical Applications

The bioactive properties of this compound have stimulated significant interest in its pharmaceutical applications. Research has demonstrated promising potential in several therapeutic areas:

  • Anticancer applications: this compound has shown antiproliferative effects against various cancer cell lines, including human colon adenocarcinoma cells (HT-29) and cervical cancer cells, through modulation of the cell cycle and increased apoptosis [8] [6]
  • Antidiabetic effects: Studies in diabetic mice have revealed that this compound can significantly reduce blood sugar levels, suggesting potential as an adjunctive therapy for diabetes management [6]
  • Neuroprotective applications: The antioxidant and anti-inflammatory properties of this compound contribute to protective effects against neurodegenerative diseases like Parkinson's disease [6]
  • Antiviral activity: this compound and its derivatives have demonstrated inhibition of HIV, potentially serving as complementary approaches to conventional antiviral therapies [6]

A significant challenge in pharmaceutical applications is the poor bioavailability of this compound. To address this limitation, formulation strategies have focused on encapsulation approaches and solubility enhancement. Recent research has demonstrated that poloxamer 407 significantly improves the dissolution kinetics of this compound from capsules, with more than 85% of this compound released within 30 minutes when 25-50 mg of poloxamer 407 was incorporated into the formulation [8]. Similarly, β-cyclodextrin has shown promise in enhancing this compound solubility, with 85% release achieved within 60 minutes when capsules contained 25 mg of β-cyclodextrin [8].

Food and Cosmetic Applications

The preservative efficacy of this compound has been demonstrated in food systems, with SC-CO₂ extracts significantly retarding microbial growth in beverages such as litchi juice [7]. This preservative effect, combined with the compound's antioxidant activity, makes this compound a promising natural alternative to synthetic preservatives in food applications. The ability to scavenge free radicals and chelate pro-oxidant metal ions contributes to protection against oxidative deterioration in food products, potentially extending shelf life while meeting consumer demand for clean-label ingredients.

In cosmetic applications, this compound-containing extracts have shown significant potential for skin care formulations. Hydroglycolic extracts of Chrysanthemum morifolium flowers have demonstrated antioxidant, anti-glycation, and anti-collagenase activities without inducing skin irritation or sensitization in reconstructed human epidermis models [5]. These properties make this compound particularly valuable in anti-aging formulations, where it can protect against photoaging, inhibit matrix metalloproteinases, and prevent formation of advanced glycation end-products that contribute to loss of skin elasticity. The anti-wrinkle efficacy of this compound has been demonstrated in scientific studies, with proposed mechanisms including inhibition of NF-κB signaling and reduction of matrix metalloproteinase expression [6].

Detailed Experimental Protocols

Protocol 1: SC-CO₂ Extraction of this compound from Spirulina Platensis

This protocol describes the optimized procedure for supercritical carbon dioxide extraction of this compound from Spirulina platensis microalgae based on established methodology [7].

Materials and Equipment:

  • Freeze-dried Spirulina platensis powder
  • Supercritical CO₂ extraction system (e.g., Speed SFE System, Applied Separations, USA)
  • Food-grade carbon dioxide (99.9% purity)
  • Anhydrous ethanol (HPLC grade)
  • Amber glass vials for sample collection
  • Analytical balance (±0.0001 g)

Procedure:

  • Precisely weigh 50 g of freeze-dried Spirulina platensis powder using an analytical balance
  • Load the biomass into a 100 mL stainless steel extraction vessel, placing cotton wool at both ends to prevent leakage
  • Set the extraction parameters to the optimized conditions: pressure = 360 bar, temperature = 38°C, static extraction time = 10 minutes, dynamic extraction time = 47 minutes
  • Set CO₂ flow rate to 2 L/min and ethanol co-solvent addition rate to 1 mL/min
  • Initiate the extraction process, maintaining temperature and pressure within ±2°C and ±5 bar of set points
  • Collect the extract in amber glass vials, protected from light
  • Weigh extracts gravimetrically and dissolve in 96% ethanol for analysis
  • Store extracts at 4°C under nitrogen atmosphere until further analysis

Quality Control:

  • Verify pressure and temperature readings every 15 minutes during extraction
  • Perform HPLC analysis of this compound content within 24 hours of extraction
  • Include a reference standard of known concentration for quantification
Protocol 2: Ultrasound-Assisted Extraction with Stability Optimization

This protocol outlines an ultrasound-assisted extraction method for this compound with specific measures to minimize degradation during processing [2].

Materials and Equipment:

  • Plant material (e.g., chrysanthemum flowers, basil, thyme)
  • Ultrasonic processor with temperature control (e.g., 500-1200 W capacity)
  • 80% ethanol solution (v/v)
  • Water bath with temperature control
  • Centrifuge capable of 13,500 g
  • Vacuum filtration apparatus

Procedure:

  • Reduce plant material to particle size of 0.5-1.0 mm using appropriate milling equipment
  • Precisely weigh 5 g of plant material into a 250 mL extraction vessel
  • Add 100 mL of 80% ethanol extraction solvent (pre-cooled to 4°C)
  • Set ultrasonic processor to 800 W/cm² intensity with pulsed operation (2 s pulse width, 50% duty cycle)
  • Maintain extraction temperature at 25±2°C using circulating water bath
  • Extract for 15 minutes with continuous stirring
  • Immediately centrifuge the extract at 13,500 g for 15 minutes at 4°C
  • Filter supernatant through 0.45 μm membrane filter
  • Concentrate under reduced pressure at 40°C
  • Transfer to amber vials and store at -20°C until analysis

Stability Considerations:

  • Perform extractions under yellow or red light to minimize photodegradation
  • Flank samples with nitrogen gas before sealing to prevent oxidative degradation
  • Process samples immediately after extraction or flash-freeze in liquid nitrogen for storage

Workflow and Process Optimization Diagrams

This compound Extraction Optimization Workflow

The following diagram illustrates the systematic workflow for optimizing this compound extraction parameters:

workflow start Start Optimization Process screening Parameter Screening (Identify Critical Factors) start->screening design Experimental Design (Box-Behnken or CCD) screening->design extraction Perform Extractions Under Designed Conditions design->extraction analysis Analytical Characterization (HPLC, Bioactivity Assays) extraction->analysis modeling Statistical Modeling (RSM with ANOVA) analysis->modeling verification Model Verification (Confirm Optimal Conditions) modeling->verification end Validated Extraction Protocol verification->end

Diagram 1: Systematic workflow for this compound extraction optimization

Parameter Interactions in this compound Extraction

This diagram visualizes the complex relationships between critical parameters in this compound extraction processes:

parameters pressure Extraction Pressure yield Extraction Yield pressure->yield + temperature Temperature temperature->yield + stability Compound Stability temperature->stability - time Extraction Time time->yield + time->stability - solvent Solvent Composition solvent->yield + solvent->stability ± bioavailability Bioavailability yield->bioavailability Direct bioactivity Bioactivity Profile yield->bioactivity Direct degradation Degradation Products stability->degradation Inverse degradation->bioavailability Inverse degradation->bioactivity Inverse

Diagram 2: Parameter interactions affecting this compound extraction outcomes

Conclusion and Future Perspectives

The optimization of this compound extraction parameters represents a critical step in harnessing the full potential of this valuable bioactive compound. Current research demonstrates that systematic optimization approaches incorporating statistical experimental design can significantly enhance extraction efficiency while preserving bioactivity. The development of green extraction technologies such as SC-CO₂ and optimized ultrasound-assisted methods addresses both economic and environmental considerations while producing high-quality extracts suitable for pharmaceutical, food, and cosmetic applications.

Future research directions should focus on several key areas. The integration of continuous extraction processes could improve efficiency and scalability for industrial applications. Further investigation of synergistic combinations of this compound with other bioactive compounds or encapsulation systems may enhance stability and bioavailability. Additionally, more comprehensive clinical studies are needed to validate the health benefits observed in preclinical models and establish dose-response relationships in humans. As extraction technologies continue to advance and our understanding of this compound's mechanisms of action deepens, this versatile compound is poised to play an increasingly important role in the development of natural health products and functional ingredients.

References

Comprehensive Analytical Techniques for Separation of Caffeic Acid and Its Isomeric Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) and its derivatives are widely distributed phenolic compounds in medicinal plants, vegetables, and fruits, exhibiting diverse pharmacological activities including antioxidant, antibacterial, antiviral, antitumor, and anti-inflammatory effects [1]. The analytical challenge arises from the existence of these compounds as multiple structural isomers with nearly identical chemical properties but potentially different biological activities and pharmacokinetic profiles. This document provides detailed protocols for the separation, identification, and quantification of this compound and its isomeric derivatives, particularly focusing on caffeoylquinic acids (CQAs), to support research and drug development applications.

The complexity of analysis stems from several factors: the presence of mono-, di-, and tri-caffeoylquinic acid isomers; geometric isomerism (trans/cis forms); and similar physicochemical properties that complicate separation [2] [3]. Furthermore, these compounds exhibit instability under various conditions, including exposure to light, heat, and protic solvents, which can lead to isomerization and degradation [4].


Analytical Techniques and Methodologies

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS represents one of the most powerful techniques for the separation and characterization of this compound derivatives due to its high sensitivity, selectivity, and ability to provide structural information [2].

2.1.1 Protocol: HPLC-MS/MS Analysis with LEDA Algorithm for Isomer Differentiation

Principle: This method combines chromatographic separation with mass spectrometric detection and a mathematical algorithm (Linear Equation of Deconvolution Analysis - LEDA) to distinguish between isomers without complete chromatographic resolution [2].

Materials and Equipment:

  • HPLC system with binary pump, autosampler, and column compartment
  • Tandem mass spectrometer with ion trap (IT) analyzer
  • Analytical column: C18 column (50 × 2.1 mm, 1.8 μm) for fast analysis
  • Conventional column: C18 column (150 × 4.6 mm, 3.5 μm) for reference separation
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Standards: 3-CQA, 4-CQA, 5-CQA, 3,4-diCQA, 3,5-diCQA, 4,5-diCQA

Procedure:

  • Sample Preparation:

    • Prepare plant extracts using methanol/water (70:30, v/v) with 0.1% formic acid
    • Centrifuge at 14,000 × g for 15 minutes
    • Filter through 0.22 μm membrane before injection
  • Chromatographic Conditions (Fast Method):

    • Column temperature: 35°C
    • Flow rate: 0.3 mL/min
    • Injection volume: 5 μL
    • Gradient program:
      • 0-2 min: 5% B
      • 2-8 min: 5-30% B
      • 8-10 min: 30-95% B
      • 10-12 min: 95% B
      • 12-12.1 min: 95-5% B
      • 12.1-15 min: 5% B (re-equilibration)
  • MS/MS Conditions:

    • Ionization mode: Electrospray ionization (ESI) negative mode
    • Nebulizer gas: 30 psi
    • Dry gas flow: 8 L/min
    • Dry temperature: 300°C
    • Capillary voltage: 3500 V
    • Scan range: m/z 150-750
    • CID parameters: Excitation amplitude 0.5-1.2 V, excitation time 50-100 ms
  • LEDA Algorithm Application:

    • Acquire MS/MS spectra for each isomer using conventional separation
    • Identify product ions (PIs) specific to each isomer
    • Apply mathematical deconvolution to assign relative abundance to each isomer in fast chromatography
    • Validate with known standards and reference materials

Typical Analysis Time: 15 minutes (including re-equilibration) compared to 45-60 minutes for conventional HPLC methods [2].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly valuable for separation of geometric isomers (trans/cis) of this compound and ferulic acid, providing excellent resolution of these isomers in a single chromatographic run [4].

2.2.1 Protocol: Stability-Indicating GC-MS Method for trans/cis Isomer Separation

Principle: This method utilizes the high resolution of GC combined with mass detection to separate and quantify trans and cis isomers of this compound, which are prone to isomerization under various stress conditions [4].

Materials and Equipment:

  • GC-MS system with electron impact (EI) ionization
  • Capillary column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
  • Standards: trans-caffeic acid, trans-ferulic acid

Procedure:

  • Derivatization:

    • Evaporate 100 μL of standard or sample solution under nitrogen stream
    • Add 50 μL of BSTFA (with 1% TMCS) and 50 μL of pyridine
    • Heat at 70°C for 30 minutes
    • Cool to room temperature and inject 1 μL into GC-MS
  • GC Conditions:

    • Injector temperature: 250°C
    • Carrier gas: Helium, constant flow 1.0 mL/min
    • Oven temperature program:
      • Initial: 100°C (hold 1 min)
      • Ramp 1: 10°C/min to 200°C
      • Ramp 2: 5°C/min to 280°C (hold 5 min)
    • Total run time: 28 minutes
  • MS Conditions:

    • Ion source temperature: 230°C
    • Quadrupole temperature: 150°C
    • Electron energy: 70 eV
    • Scan range: m/z 50-550
    • Solvent delay: 6 minutes
  • Quantification:

    • Prepare calibration curves in concentration range 1-100 mg/L
    • Use selected ion monitoring (SIM) or scan mode for detection
    • Identify isomers based on retention times and mass spectra

Validation Parameters [4]:

  • Linearity: r² > 0.999 for both trans-CA and trans-FA
  • LOD: 0.23 mg/L for trans-CA; 0.15 mg/L for trans-FA
  • LOQ: 0.77 mg/L for trans-CA; 0.50 mg/L for trans-FA
  • Precision: RSD 1-5.7% for CA; 2.7-5.4% for FA
Microemulsion Electrokinetic Chromatography (MEEKC)

MEEKC offers an alternative approach for simultaneous separation of multiple caffeoylquinic acid isomers with high efficiency, particularly useful for complex plant extracts and pharmaceutical preparations [5].

2.3.1 Protocol: Chiral MEEKC for Caffeoylquinic Acid Isomers

Principle: This method uses a microemulsion system with a chiral selector (tartrate) to achieve baseline separation of seven CQA isomers through a combination of hydrophobic and chiral interactions [5].

Materials and Equipment:

  • Capillary electrophoresis system with UV or DAD detector
  • Fused-silica capillary (50 μm i.d., 40 cm effective length)
  • Microemulsion components: SDS, 1-butanol, n-heptane, phosphate buffer
  • Chiral selector: Potassium sodium tartrate

Procedure:

  • Microemulsion Preparation:

    • Prepare phosphate buffer (10 mM, pH 2.25)
    • Add 0.8% (w/w) n-heptane, 2.8% (w/w) SDS, and 5.2% (w/w) 1-butanol
    • Incorporate 20 mM potassium sodium tartrate as chiral selector
    • Sonicate for 30 minutes to form stable microemulsion
  • CE Conditions:

    • Capillary temperature: 25°C
    • Applied voltage: 20 kV
    • Detection wavelength: 325 nm
    • Injection: Hydrodynamic, 0.5 psi for 5 s
  • Separation:

    • Equilibrate capillary with microemulsion for 10 minutes
    • Inject samples and run separation
    • Typical analysis time: 22 minutes

Performance Characteristics [5]:

  • LOD: 2.0-4.6 μg/mL
  • LOQ: 6.8-15.4 μg/mL
  • Baseline separation for 3 monoCQA and 4 diCQA isomers
Comparison of Analytical Techniques

Table 1: Comparison of Analytical Methods for this compound Isomer Separation

Parameter HPLC-MS/MS with LEDA GC-MS MEEKC with Tartrate
Analysis Time 15 min (fast method) 28 min 22 min
Isomers Separated CQA and diCQA positional isomers trans/cis geometric isomers CQA and diCQA positional isomers
LOD Range Not specified 0.15-0.23 mg/L 2.0-4.6 μg/mL
Key Advantage No complete chromatographic resolution needed Excellent resolution of geometric isomers Simultaneous separation of 7 isomers
Sample Preparation Moderate Derivatization required Simple
Instrument Cost High Moderate Moderate

Table 2: Caffeoylquinic Acid Isomers and Their Characteristics

Compound CAS Number Type Key Applications
3-Caffeoylquinic acid (Neochlorogenic acid) 906-33-2 MonoCQA Antibacterial against S. aureus and E. coli [3]
5-Caffeoylquinic acid (Chlorogenic acid) 327-97-9 MonoCQA Weight management, anti-obesity [3]
4-Caffeoylquinic acid (Cryptochlorogenic acid) 905-99-7 MonoCQA Not specified
3,4-Dicaffeoylquinic acid 14534-61-3 diCQA Antibacterial activity [3]
3,5-Dicaffeoylquinic acid 2450-53-5 diCQA Neuroprotective effects [3]
4,5-Dicaffeoylquinic acid 57378-72-0 diCQA Antibacterial activity [3]

Stability Considerations and Best Practices

This compound and its derivatives require careful handling to prevent degradation and isomerization during analysis [4].

Key Stability Factors:
  • Light Exposure: UV and daylight cause trans-to-cis isomerization; up to 43% isomerization observed after 1 month in daylight
  • Temperature: Elevated temperatures accelerate degradation
  • Solvent Choice: Protic solvents (methanol, water) promote isomerization compared to aprotic solvents
  • Storage Time: Extended storage leads to progressive isomerization
Recommended Practices:
  • Use amber vials for sample storage and analysis
  • Maintain samples at low temperatures (4°C or lower)
  • Use aprotic solvents when possible
  • Add acid stabilizers to mobile phases
  • Perform analyses promptly after sample preparation

The experimental workflow below outlines the complete process from sample preparation to data analysis:

G Start Start Analysis SamplePrep Sample Preparation • Extract with MeOH/H2O/HCOOH • Centrifuge 14,000×g, 15 min • Filter 0.22 μm Start->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection HPLC HPLC-MS/MS Analysis • C18 column • 0.1% HCOOH/ACN gradient • ESI negative mode MethodSelection->HPLC Positional isomers GC GC-MS Analysis • Derivatization with BSTFA • HP-5MS column • EI ionization MethodSelection->GC Geometric isomers MEEKC MEEKC Analysis • Microemulsion with tartrate • Low pH buffer (2.25) • 20 kV voltage MethodSelection->MEEKC Multiple CQA isomers DataProcessing Data Processing • LEDA algorithm (HPLC) • Mass spectra interpretation • Isomer quantification HPLC->DataProcessing GC->DataProcessing MEEKC->DataProcessing Results Results & Reporting • Isomer identification • Concentration calculation • Quality assessment DataProcessing->Results End End Results->End

Experimental workflow for this compound isomer analysis


Applications in Research and Drug Development

The analytical techniques described herein support various applications in natural products research and pharmaceutical development:

  • Quality Control of Herbal Products: Standardized analysis of honeysuckle products, green tea, yerba mate, and other botanicals rich in this compound derivatives [6] [5]

  • Stability Studies: Monitoring isomerization under various storage conditions and stress factors to establish shelf-life and proper handling procedures [4]

  • Bioactivity Assessment: Correlation of specific isomers with biological activities for structure-activity relationship studies [3]

  • Metabolic Studies: Investigation of absorption, distribution, metabolism, and excretion of individual isomers


Conclusion

The separation and analysis of this compound and its isomeric derivatives require sophisticated analytical approaches due to their structural similarity and instability. The protocols presented here offer validated methods for reliable characterization of these important bioactive compounds. The choice of method depends on the specific analytical needs: HPLC-MS/MS with LEDA algorithm for rapid screening without complete chromatographic resolution; GC-MS for separation of geometric isomers; and MEEKC for simultaneous analysis of multiple positional isomers. Proper handling practices are essential throughout the analytical process to prevent artifactual isomerization and ensure accurate results.

References

Comprehensive Synthesis Methodologies and Application Protocols for Caffeic Acid Esters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Caffeic acid esters represent a significant class of bioactive phenolic compounds with demonstrated therapeutic potential across multiple disease models. The most prominent member of this class, This compound phenethyl ester (CAPE), has attracted substantial research interest due to its potent antioxidant, anti-inflammatory, and anticancer activities. These compounds occur naturally in various plant sources and propolis, but their limited natural abundance and variable composition have driven the development of efficient synthetic approaches. The growing pharmaceutical interest in this compound esters stems from their multifaceted mechanism of action, particularly their ability to simultaneously modulate the Nrf2 and NF-κB signaling pathways, which play pivotal roles in oxidative stress and inflammatory responses underlying numerous pathological conditions including neurodegenerative disorders and cancer. This application note provides a comprehensive technical resource for researchers and drug development professionals, detailing established and emerging synthetic methodologies, experimental protocols, and analytical approaches for the production and characterization of this compound esters. [1] [2] [3]

Synthetic Methodologies Overview

The synthesis of this compound esters can be accomplished through multiple approaches, each with distinct advantages and limitations. The selection of an appropriate methodology depends on factors such as desired yield, scalability, environmental considerations, and intended application of the final product. Chemical synthesis methods offer well-established routes with potential for high yields but often require protective group strategies and may involve hazardous reagents. Enzymatic synthesis provides a more selective and environmentally friendly alternative under milder conditions, while microbial production represents an emerging approach that may offer sustainable advantages for large-scale production. The core structure of this compound esters consists of a this compound moiety (3,4-dihydroxycinnamic acid) linked to an alcohol component through an ester bond, with the nature of the alcohol component significantly influencing the biological activity and physicochemical properties of the resulting ester. [4] [2] [5]

Table 1: Comparison of Major Synthetic Methodologies for this compound Esters

Methodology Key Features Advantages Limitations Representative Yield
Chemical Synthesis Traditional organic synthesis routes High yield, well-established Requires protection/deprotection steps 40-85%
Heck Reaction Pd-catalyzed coupling reaction Commercially available materials Moderate yields reported ~40%
Enzymatic Synthesis Lipase-catalyzed esterification Mild conditions, high selectivity Longer reaction times >90%
Deep Eutectic Solvents (DES) "Green" solvent systems Non-toxic, biodegradable Optimization required Varies with system
Microbial Biosynthesis Engineered microbial cell factories Sustainable, renewable Early development stage Up to 6.17 g/L (this compound)

Recent advances have focused on addressing the limitations of traditional methods, particularly through the development of green chemistry approaches and novel reaction systems. The implementation of deep eutectic solvents (DES) as reaction media represents a significant innovation, offering enhanced sustainability profiles while maintaining the therapeutic integrity of the synthesized esters. These solvents, typically composed of natural compounds such as choline chloride combined with hydrogen bond donors, provide improved enzyme compatibility and reduced environmental impact compared to conventional organic solvents. The "2-in-1" concept, where one substrate simultaneously functions as both reactant and solvent, has shown particular promise for improving atom efficiency and simplifying purification processes. [6] [5]

Detailed Experimental Protocols

Chemical Synthesis via Heck Reaction

The Heck reaction provides a versatile palladium-catalyzed coupling approach for constructing the this compound core structure. This method enables the use of commercially available starting materials and avoids some challenges associated with traditional esterification approaches. [7]

  • Step 1: Protection of Catechol Group Begin with 4-bromocatechol (1.0 equiv) dissolved in anhydrous acetonitrile under nitrogen atmosphere. Add pyridine (1.2 equiv) followed by di-tert-butyl dicarbonate (1.1 equiv) dropwise at 0°C. Stir the reaction mixture at room temperature for 30 minutes, monitoring by TLC (hexane:ethyl acetate, 4:1). Upon completion, concentrate under reduced pressure and purify the protected intermediate by flash chromatography. Simultaneously, prepare acrylic acid phenethyl ester by reacting phenethyl alcohol (1.0 equiv) with acryloyl chloride (1.1 equiv) in dichloromethane containing triethylamine (1.5 equiv) at 0°C for 2 hours.

  • Step 2: Heck Coupling Reaction Combine the protected bromocatechol (1.0 equiv) and acrylic acid phenethyl ester (1.2 equiv) in a mixture of toluene and DMF (4:1 v/v). Add palladium acetate (0.05 equiv), triphenylphosphine (0.15 equiv), and triethylamine (2.0 equiv). Heat the reaction at 90°C for 24 hours under nitrogen atmosphere with vigorous stirring. After cooling to room temperature, filter the mixture through celite to remove catalyst residues and concentrate under reduced pressure.

  • Step 3: Deprotection Dissolve the coupled product in dichloromethane and cool to -10°C. Add boron trichloride (3.0 equiv) dropwise and maintain stirring for 1 hour. Quench the reaction carefully with methanol, then pour into saturated sodium bicarbonate solution. Extract with dichloromethane (3 × 50 mL), dry over anhydrous sodium sulfate, and concentrate to obtain crude CAPE. Purify by recrystallization from ethanol to yield pure product (approximately 40% overall yield). [7]

Enzymatic Synthesis in Organic Solvents

Enzymatic synthesis offers a highly selective alternative under mild conditions, preserving acid-sensitive functional groups and producing pharmaceutically pure products. This approach utilizes lipases, particularly Candida antarctica lipase B, as efficient biocatalysts for ester bond formation. [8] [2]

  • Reaction Setup Weigh 10.0 ± 0.5 mg of this compound into screw-capped glass tubes. Add 2-phenylethanol at a molar ratio of 1:92 (acid:alcohol). Introduce 50.0 ± 0.5 mg of immobilized lipase (Novozym 435 or equivalent) and 10 mL of appropriate organic solvent. Isooctane (log P = 4.5) typically provides optimal enzyme activity and stability, but other solvents including acetone (log P = -0.24), acetonitrile (log P = -0.33), tetrahydrofuran (log P = 0.49), methyl-tetrahydrofuran (log P = 1.26), or n-hexane (log P = 3.5) may be evaluated based on substrate solubility and enzyme compatibility. [6]

  • Optimized Reaction Conditions Incubate the reaction mixture at 69°C with continuous shaking at 1000 rpm for 59 hours. These conditions have been demonstrated to achieve >90% conversion in optimized systems. Monitor reaction progress by HPLC or TLC analysis. For HPLC analysis, use a C18 reverse-phase column with mobile phase comprising water-acetonitrile containing 0.1% formic acid, with detection at 330 nm.

  • Workup and Purification Filter the reaction mixture to recover the immobilized enzyme, which can typically be reused for multiple cycles without significant activity loss. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography using silica gel with a gradient of hexane-ethyl acetate. Alternatively, recrystallize from cold ethanol to obtain pure CAPE as a pale yellow solid. Confirm identity and purity by NMR, HPLC, and melting point analysis. [8] [6]

Enzymatic Synthesis in Deep Eutectic Solvents (DES)

Deep eutectic solvents represent a green alternative to conventional organic solvents, offering reduced toxicity and improved sustainability profiles while maintaining high enzymatic activity.

  • DES Preparation Prepare a choline-chloride-based DES by combining choline chloride with a hydrogen bond donor such as glycerol or ethylene glycol in a 1:2 molar ratio. Heat the mixture at 80°C with continuous stirring until a homogeneous liquid forms. Adjust water content as necessary to optimize enzyme activity and substrate solubility.

  • Reaction Execution Dissolve this compound directly in the DES system, leveraging the "2-in-1" concept where the DES functions as both reaction medium and substrate source. Add 2-phenylethanol at varying molar ratios (typically 1:50 to 1:100) and immobilized lipase (350-400 PLU). Incubate at 65-70°C with shaking for 48-72 hours. Monitor conversion by HPLC as described previously.

  • Product Recovery Extract the product from the DES system using ethyl acetate or methyl tert-butyl ether (3 × 20 mL). Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by recrystallization or flash chromatography. The DES system can typically be recycled for subsequent batches after removal of water by lyophilization. [6]

Pathway Diagrams and Mechanisms

Key Signaling Pathways Modulated by this compound Esters

G OxidativeStress Oxidative Stress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 Induces AntioxidantGenes Antioxidant Gene Expression Nrf2->AntioxidantGenes Promotes OxidativeDamage Reduced Oxidative Damage AntioxidantGenes->OxidativeDamage Leads to Neuroprotection Neuroprotective Effects OxidativeDamage->Neuroprotection Contributes to Inflammation Inflammatory Stimuli NFkB NF-κB Inhibition Inflammation->NFkB Activates Cytokines Pro-inflammatory Cytokine Reduction NFkB->Cytokines Reduces InflammatoryDamage Reduced Inflammatory Damage Cytokines->InflammatoryDamage Leads to InflammatoryDamage->Neuroprotection Contributes to CAPE CAPE Treatment CAPE->Nrf2 Activates CAPE->NFkB Inhibits

Figure 1: CAPE Modulation of Nrf2 and NF-κB Signaling Pathways - this compound phenethyl ester (CAPE) simultaneously activates the Nrf2 pathway, leading to enhanced antioxidant gene expression, and inhibits the NF-κB pathway, resulting in reduced pro-inflammatory cytokine production. This dual activity contributes to the compound's significant neuroprotective effects observed in experimental models. [1] [3]

Experimental Workflow for this compound Ester Synthesis

G MethodSelection Method Selection Chemical Chemical Synthesis MethodSelection->Chemical Enzymatic Enzymatic Synthesis MethodSelection->Enzymatic Microbial Microbial Production MethodSelection->Microbial ChemicalSteps Protection → Heck Reaction → Deprotection Chemical->ChemicalSteps EnzymaticSteps Solvent Selection → Enzyme Addition → Esterification Enzymatic->EnzymaticSteps MicrobialSteps Strain Engineering → Fermentation → Extraction Microbial->MicrobialSteps Purification Purification & Characterization ChemicalSteps->Purification EnzymaticSteps->Purification MicrobialSteps->Purification FinalProduct Final Product Analysis Purification->FinalProduct

Figure 2: Experimental Workflow for this compound Ester Synthesis - Comprehensive schematic illustrating the major synthetic approaches for this compound ester production, from method selection through final product characterization. Researchers can select from chemical, enzymatic, or microbial routes based on available resources and desired product specifications.

Quality Control and Analytical Characterization

Comprehensive characterization of synthesized this compound esters is essential for confirming structural identity, assessing purity, and validating pharmaceutical quality. Multiple analytical techniques provide complementary information for thorough product evaluation.

  • Spectroscopic Analysis Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of characteristic functional groups, notably the ester carbonyl stretch around 1700-1725 cm⁻¹ and hydroxyl group vibrations between 3200-3500 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR typically showing distinctive signals including the catechol ring protons between 6.5-7.5 ppm, the ethylene protons of the phenethyl group around 2.8-4.0 ppm, and the vinylic protons of the acrylic acid moiety as doublets between 6.0-7.0 ppm with coupling constants of approximately 16 Hz characteristic of the trans configuration. ¹³C NMR confirms the ester carbonyl carbon around 166-168 ppm and the complete carbon skeleton. [9] [10]

  • Chromatographic Evaluation High-Performance Liquid Chromatography (HPLC) with UV detection at 330 nm provides quantitative assessment of purity and conversion rates. Reverse-phase C18 columns with mobile phases comprising water-acetonitrile or water-methanol mixtures containing 0.1% formic acid typically offer optimal separation. For CAPE analysis, a retention time of approximately 15-18 minutes with gradient elution from 30% to 80% organic phase over 25 minutes provides good resolution from starting materials and potential byproducts. Additional confirmation can be obtained through LC-MS analysis, which demonstrates the characteristic molecular ion peak at m/z 285.1 [M+H]⁺ for CAPE. [6] [3]

Table 2: Analytical Parameters for this compound Ester Characterization

Analytical Method Key Parameters Characteristic Features Application
FT-IR Spectroscopy 400-4000 cm⁻¹ range Carbonyl stretch at ~1715 cm⁻¹, O-H stretch at ~3400 cm⁻¹ Functional group confirmation
NMR Spectroscopy ¹H (400 MHz), ¹³C (100 MHz) Vinylic protons (δ 6.2-7.5, J=16 Hz), ester carbonyl (δ 166-168) Structural elucidation
HPLC-UV C18 column, 330 nm detection Retention time ~15-18 min (CAPE) Purity assessment, quantification
LC-MS ESI positive mode m/z 285.1 [M+H]⁺ for CAPE Identity confirmation
Melting Point Capillary method 118-121°C (CAPE) Purity indicator

Pharmaceutical Applications and Bioactivity

This compound esters demonstrate remarkable therapeutic potential across multiple disease models, with CAPE representing the most extensively studied derivative. The compound's pleiotropic mechanisms contribute to its diverse pharmaceutical applications, positioning it as a promising candidate for drug development.

  • Neuroprotective Applications CAPE exhibits significant neuroprotective properties through its dual modulation of the Nrf2 and NF-κB signaling pathways. By activating Nrf2, CAPE enhances the expression of antioxidant enzymes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferase (GST), strengthening cellular defense against oxidative stress. Concurrently, CAPE inhibits NF-κB activation, reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This dual activity is particularly relevant for neurodegenerative disorders including Alzheimer's disease and Parkinson's disease, where oxidative stress and neuroinflammation are key pathogenic factors. Experimental models demonstrate that CAPE and its derivatives protect neuronal cells from apoptosis, reduce neuroinflammation, and improve cognitive function, suggesting potential therapeutic applications for these conditions. [1] [3]

  • Anticancer Properties CAPE demonstrates selective cytotoxicity toward various cancer cell lines, including leukemia, breast cancer, and colon cancer, while exhibiting minimal effects on normal cells. The compound inhibits cancer cell proliferation through multiple mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. CAPE suppresses DNA, RNA, and protein synthesis in cancer cells with IC₅₀ values of 1.0 μM, 5.0 μM, and 1.5 μM, respectively, in human leukemia HL-60 cells. Additionally, CAPE inhibits the activation of transcription factors such as NF-κB, AP-1, and NFAT, which play crucial roles in cancer cell survival and proliferation. The compound also exhibits antimetastatic potential by inhibiting matrix metalloproteinases and cell adhesion molecules. [4] [2] [10]

  • Additional Therapeutic Applications Beyond neuroprotection and anticancer effects, this compound esters demonstrate broad-spectrum bioactivities with therapeutic potential. CAPE exhibits significant antiviral activity against HIV-1 by inhibiting viral integrase and NF-κB-dependent viral replication. The compound also shows antibacterial and antifungal properties against various pathogens including Escherichia coli and Enterococcus faecalis. Anti-diabetic effects have been observed in experimental models, with CAPE reducing oxidative stress in diabetic rat heart tissue and normalizing antioxidant enzyme activities. Additional studies suggest immunomodulatory, cardioprotective, and anti-atherosclerotic effects, further expanding the potential therapeutic applications of these compounds. [9] [2] [3]

Conclusion

This compound esters represent promising therapeutic agents with demonstrated efficacy across multiple disease models. This application note has detailed established and emerging synthetic methodologies, providing researchers with comprehensive protocols for the production of these valuable compounds. The continuing evolution of synthetic strategies, particularly toward greener and more sustainable approaches, will further enhance the accessibility and pharmaceutical application of these compounds. As research advances, the development of optimized formulations and delivery systems to improve bioavailability will be crucial for translating the promising preclinical results into clinical applications. The multifaceted bioactivities of this compound esters, coupled with their favorable safety profiles, position them as valuable candidates for further drug development across a spectrum of human diseases.

References

Application Notes: Molecular Docking of Caffeic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

1. Rationale and Therapeutic Potential Caffeic acid is a naturally occurring hydroxycinnamic acid with documented pharmacological activities. However, its direct therapeutic application is limited. Derivatization into amide or ester analogs enhances its drug-like properties and potency [1] [2]. Diabetes, a multifactorial disease, is a key target area where multi-targeting agents like CA derivatives offer a promising therapeutic strategy by simultaneously inhibiting α-glucosidase, α-amylase, and advanced glycation end products (AGEs), while also mitigating oxidative stress [1].

2. Key Findings from Recent Studies A 2025 study identified a potent lipophilic alkyl-amide derivative, CA14, which demonstrated exceptional multi-target antidiabetic activity [1].

  • α-Glucosidase Inhibition: CA14 showed an IC₅₀ of 1.94 μM, making it 6392 times more potent than the parent this compound and 113 times more potent than the standard drug acarbose [1].
  • α-Amylase Inhibition: CA14 exhibited comparable activity to acarbose, whereas this compound showed no inhibition [1].
  • Antioxidant Activity: CA14 was nearly twice as potent as Vitamin C, with an IC₅₀ of 13.98 μM [1].
  • Safety and Stability: CA14 showed no significant cytotoxicity in 3T3-L1 fibroblasts and remained stable under physiological conditions for over 10 days [1].

Table 1: Key Parameters for Molecular Docking and Synthesis of this compound Derivatives

Parameter Description / Value Protocol Reference / Key Insight
Target Enzymes α-Glucosidase, α-Amylase [1]
Docking Software Molecular Operating Environment (MOE), AutoDock Vina, or similar Common practice, implied in studies [1] [3]
Protein Data Bank (PDB) Obtain crystal structures of target enzymes (e.g., 2QMJ, 1PPI) [1]
Ligand Preparation 2D/3D structures of CA derivatives, energy minimization [1]
Synthesis (CA14) Amide coupling with DCC/THF, tetradecylamine [1]
Primary Activity Assay α-Glucosidase inhibition (pNPG substrate), α-Amylase inhibition (DNSA method) [1]
Secondary Assays Antioxidant (DPPH scavenging), Antiglycation (AGE inhibition) [1] [2]
Cell-based Assays Cytotoxicity (MTT assay on 3T3-L1 fibroblasts) [1]

Experimental Protocols

Protocol 1: Synthesis of this compound Alkyl-amide Derivatives (e.g., CA14)

This protocol is adapted from methods described by Kannana and Sadhukhan (2025) [1].

  • Objective: To synthesize a library of lipophilic this compound amide derivatives.
  • Principle: The carboxyl group of this compound is activated for nucleophilic attack by an alkylamine via DCC (N,N'-dicyclohexylcarbodiimide) coupling.
  • Materials:
    • This compound, alkyl-amines (e.g., tetradecylamine for CA14), DCC, anhydrous Tetrahydrofuran (THF).
  • Procedure:
    • Dissolve this compound (200 mg, 1.11 mmol) in 10 mL of dry THF.
    • Add DCC (228 mg, 1.11 mmol) to the solution and stir for 5 minutes.
    • Add the selected alkyl-amine (1.11 mmol) dropwise to the reaction mixture.
    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
    • Filter the reaction mixture to remove dicyclohexylurea (DCU) precipitate.
    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, EtOAc/hexane gradient).
    • Characterize the purified compounds using LC-MS, (^1)H NMR, and (^{13})C NMR [1].
Protocol 2: Molecular Docking Study
  • Objective: To predict the binding mode and affinity of CA derivatives to target enzymes.
  • Materials: Docking software, crystal structures of target proteins, 3D structures of ligands.
  • Procedure:
    • Protein Preparation:
      • Retrieve 3D crystal structures of target enzymes from the PDB.
      • Remove water molecules and co-crystallized ligands.
      • Add hydrogen atoms and assign protonation states at physiological pH.
      • Energy minimize the protein structure to relieve steric clashes.
    • Ligand Preparation:
      • Draw the 2D structure of the CA derivative and convert it to 3D.
      • Perform energy minimization using an appropriate force field.
    • Docking Simulation:
      • Define the active site, often based on the location of the native ligand.
      • Set docking parameters (search algorithm, number of poses).
      • Run the docking simulation to generate multiple binding poses.
    • Analysis:
      • Analyze the binding poses based on docking score and binding interactions.
      • Identify key interactions like hydrogen bonds, π-π stacking, and hydrophobic contacts with active site residues [1].
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
  • Objective: To evaluate the inhibitory activity of CA derivatives against α-glucosidase.
  • Principle: The enzyme hydrolyzes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, which is yellow and can be measured at 405 nm. An inhibitor reduces the rate of this reaction.
  • Materials: α-Glucosidase enzyme, pNPG substrate, phosphate buffer (pH 6.8), test compounds, acarbose (positive control), microplate reader.
  • Procedure:
    • Pre-incubate the enzyme (0.5 U/mL) with various concentrations of the test compound in phosphate buffer at 37°C for 10 minutes.
    • Initiate the reaction by adding pNPG substrate (3 mM).
    • Incubate at 37°C for 30 minutes.
    • Terminate the reaction by adding a sodium carbonate solution.
    • Measure the absorbance of the released p-nitrophenol at 405 nm.
    • Calculate the percentage inhibition and IC₅₀ values using non-linear regression analysis [1].

Experimental Workflow for this compound Derivative R&D

The following diagram outlines the key stages of research and development for this compound derivatives.

Start Research & Development Workflow S1 Compound Design and Synthetic Chemistry Start->S1 A1 • Amide derivatives • Ester derivatives • Hybrid compounds S1->A1 S2 In Vitro Biological Evaluation A2 • Enzyme inhibition assays • Antioxidant activity (DPPH) • Cytotoxicity (MTT) S2->A2 S3 In Silico Molecular Docking Studies A3 • Protein-ligand interactions • Binding affinity prediction • Structure-activity relationship S3->A3 S4 Data Integration and Lead Optimization A4 • Identify potent leads • Guide rational design • Plan further experiments S4->A4 A1->S2 A2->S3 A3->S4

Molecular Design Strategies for this compound Derivatives

The following design strategies, derived from recent research, can guide the development of novel and potent this compound analogs [1] [3] [2].

  • Introducing Lipophilic Groups: Adding long alkyl chains significantly enhances potency. The derivative CA14 (with a C14 chain) was 6392-fold more potent than this compound in inhibiting α-glucosidase, highlighting the role of hydrophobicity in binding [1].
  • Targeting Key Enzymes: For multi-target antidiabetic agents, focus on derivatives that can inhibit both α-glucosidase and α-amylase, like CA14, which showed dual inhibitory action superior to acarbose [1].
  • Incorporating Electron-Withdrawing Groups: In anti-inflammatory analogs, introducing electron-withdrawing halogens like bromo or chloro at the para position of the phenoxy ring (e.g., in compounds 7f and 7g) can markedly enhance activity [3].
  • Developing Hybrid Molecules: Creating conjugates of this compound with other pharmacophores is a promising strategy to develop compounds with enhanced or multiple biological activities, such as improved antioxidant and antibacterial effects [2].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific protocol or analysis, please feel free to ask.

References

Comprehensive Technical Support Guide: Preventing Caffeic Acid Isomerization During Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts: Caffeic Acid Stability and Isomerization

What is isomerization and why does it matter for this compound? this compound naturally occurs in the trans-isomeric form in plants, which is considered the most biologically active configuration. However, when exposed to certain environmental factors during extraction and processing, it can convert to the cis-isomeric form through a process called photoisomerization. This structural change occurs due to rotation around the carbon-carbon double bond in the propenoic acid side chain when the molecule absorbs energy. The biological activity, bioavailability, and chemical properties of the cis-isomer may differ significantly from the trans-isomer, potentially compromising the efficacy and consistency of your research outcomes and final products. [1]

Key instability mechanisms: this compound degradation occurs through three primary pathways:

  • Photoisomerization: Direct conversion between trans and cis isomers under light exposure
  • Photocyclization: Formation of esculetin (6,7-dihydroxy-2H-1-benzopyran-2-one) through cyclization of the cis-isomer
  • Oxidative degradation: Decomposition to products including protocatechuic acid and vinylcatechol [2]

Stability Factors & Quantitative Data

Table 1: Factors influencing this compound isomerization during extraction and processing

Factor Effect on Isomerization Quantitative Impact Recommended Control
Light Exposure Significant catalyst for trans→cis conversion Up to 43% isomerization in polar solvents after 1 month at room temperature in daylight [1] Use amber glass vessels; work under yellow/red safe light
UV Radiation Strong promoter of isomerization and degradation Rapid isomerization; can lead to esculetin formation [3] [2] Implement UV filters; minimize exposure time
Temperature Increases isomerization rate Higher temperatures accelerate isomerization; degradation rate decreases with increasing temperature during ultrasound treatment [4] [1] Maintain temperatures ≤25°C; avoid excessive heating
Solvent Polarity Significant impact on isomerization rate Highest degradation in 80% ethanol under ultrasound; most stable in water [4] Choose solvents carefully based on extraction method
Storage Time Progressive isomerization over time Isomerization continues during storage; rate depends on conditions [1] Process fresh extracts quickly; implement proper storage
Metal Ions Can influence degradation pathways Al(III), Pb(II), and Cu(II) affect rate and mechanism of photo-degradation [2] Use high-purity reagents; avoid metal contamination
pH Conditions Affects degradation kinetics Maximum conversion between pH 5.0-7.0 [3] Control and monitor pH throughout extraction

Troubleshooting & Prevention Workflow

The following flowchart provides a systematic approach to diagnosing and preventing this compound isomerization issues in your extraction processes:

Start Suspected this compound Isomerization Issue Analysis Analyze Extract via HPLC/GC-MS Check cis/trans ratio Start->Analysis Light Light Exposure Assessment Analysis->Light Temp Temperature Assessment Analysis->Temp Solvent Solvent Selection Assessment Analysis->Solvent Metal Metal Contamination Check Analysis->Metal LightFix Implement light-protective measures: • Amber glass containers • Yellow/red light conditions • UV filters Light->LightFix TempFix Optimize temperature control: • Maintain ≤25°C • Avoid heating periods • Monitor consistently Temp->TempFix SolventFix Adjust solvent system: • Test less polar alternatives • Avoid 80% ethanol for UE • Consider water stability Solvent->SolventFix MetalFix Eliminate metal sources: • Use high-purity reagents • Avoid metal equipment • Add chelators if needed Metal->MetalFix Verify Verify solution effectiveness via repeated analysis LightFix->Verify TempFix->Verify SolventFix->Verify MetalFix->Verify Document Document optimized protocol for future extractions Verify->Document

Preventive Protocols & Methodologies

Light Protection Protocol

Comprehensive light management is essential for preventing photoisomerization. Implement these specific procedures:

  • Container selection: Use amber Type III glass vessels for all extractions and storage. Amber glass provides superior UV protection compared to clear or translucent containers.
  • Light-controlled workspace: Perform all extraction steps in a room illuminated with yellow or red safe lights (wavelengths >500 nm). These wavelengths don't provide sufficient energy for the π→π* transition required for isomerization.
  • UV-filter enclosures: Install UV-absorbing films or shields around extraction equipment. Polycarbonate shields with UV400 protection are particularly effective.
  • Time limitations: Limit total light exposure time by processing extracts quickly and storing protected immediately after each processing step. [1]
Temperature Control Methodology

Precise temperature management significantly reduces isomerization rates:

  • Extraction temperature monitoring: Use digital thermocouples directly in extraction vessels to monitor temperature throughout the process.
  • Cooling systems: For extended extraction times, implement jacketed vessels connected to recirculating chillers to maintain temperatures at or below 25°C.
  • Ultrasound extraction optimization: When using ultrasound-assisted extraction, note that degradation rates decrease with increasing temperature due to reduced cavitation intensity. However, balance this with potential thermal isomerization risks. [4]
  • Controlled evaporation: Use rotary evaporators with low-temperature settings (≤30°C) and high vacuum levels to minimize thermal stress during solvent removal.
Solvent Selection & Optimization

Systematic solvent evaluation is critical for minimizing isomerization:

  • Polarity considerations: While water shows the highest stability for this compound, extraction efficiency must also be considered. Test binary solvent systems to balance stability and extraction yield.
  • Ultrasound-specific optimization: Under ultrasound treatment, methanol demonstrates better stability compared to 80% ethanol, which causes significant degradation. [4]
  • Protic vs aprotic solvents: Protic solvents generally promote higher isomerization rates. When possible, consider stabilizing additives like ascorbic acid (0.01%) to reduce degradation.
  • Solvent preparation: Use high-purity, degassed solvents to minimize oxidative degradation during extraction.

Extraction Method Optimization

Table 2: Comparison of extraction techniques and their impact on this compound stability

Extraction Method Stability Concerns Stability Advantages Recommended Optimization
Conventional Solvent Extraction Moderate isomerization risk with prolonged exposure Simple to control light and temperature; predictable degradation Short extraction times; low temperatures; light protection
Ultrasound-Assisted Extraction (UE) Significant degradation in 80% ethanol; cavitation effects Faster extraction reduces overall processing time; degradation decreases with increasing temperature [4] Use methanol instead of ethanol; optimize liquid height (2cm from horn); lower duty cycles
Microwave-Assisted Extraction Thermal degradation risk at high temperatures Very short extraction time limits light exposure Precise temperature control; reduced power settings
Supercritical Fluid Extraction Minimal isomerization concerns No light exposure; low temperature operation; inert environment Consider for highly sensitive applications despite higher cost

Analytical Monitoring Techniques

Stability-Indicating GC-MS Method

Implement this validated stability-indicating method to monitor isomerization in your extracts:

  • Sample preparation: Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane) at 70°C for 30 minutes.
  • GC-MS conditions: Use a DB-5MS capillary column (30m × 0.25mm × 0.25μm) with helium carrier gas at 1.0 mL/min flow rate.
  • Temperature program: Initial 100°C (hold 1 min), ramp to 280°C at 10°C/min, final hold 5 min.
  • Detection: Mass selective detector in SCAN mode (m/z 50-550); injector temperature 250°C.
  • Method performance: LOD for trans-caffeic acid: 0.23 mg L⁻¹; LOQ: 0.77 mg L⁻¹; linear range 1-100 mg L⁻¹ (r² > 0.999). [1]

This method provides complete separation of trans-caffeic, cis-caffeic, and degradation products in a single chromatographic run, allowing comprehensive stability assessment.

Frequently Asked Questions (FAQ)

What are the primary signs that this compound isomerization has occurred during my extraction?

The most definitive sign is appearance of a new peak in HPLC or GC chromatograms corresponding to cis-caffeic acid. Additionally, you may observe changes in UV-Vis spectra or reduced biological activity in your extracts. For confirmation, compare with authentic standards of both isomers when available. [1]

Which extraction method provides the best stability for this compound?

Ultrasound-assisted extraction with methanol (rather than ethanol) shows excellent results when properly optimized. However, conventional solvent extraction with appropriate controls provides the most predictable stability profile. The choice depends on your specific requirements for throughput, yield, and equipment availability. [4] [5]

How long can I store this compound extracts without significant isomerization?

Storage stability depends entirely on conditions. In amber containers at -20°C, extracts typically remain stable for several months. At room temperature in light-exposed containers, significant isomerization (up to 43%) can occur within one month. Always monitor isomer content periodically during storage. [1]

Can metal equipment cause this compound isomerization?

Yes, metal ions significantly influence degradation pathways. Aluminum(III), lead(II), and copper(II) particularly affect both the rate and mechanism of this compound degradation. Use glass, ceramic, or high-quality stainless steel equipment and avoid metal contamination during extraction. [2]

Is isomerization always undesirable in this compound extracts?

While most research focuses on the trans-isomer, cis-caffeic acid may have different biological activities rather than being completely inactive. However, for consistent, reproducible results, maintaining isomeric purity is essential unless you're specifically studying structure-activity relationships. [1]

Conclusion

References

improving caffeic acid solubility and dissolution kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Formulation Strategies

The table below summarizes key data on caffeic acid's solubility and methods to improve it.

Strategy/Method Key Findings/Performance Experimental Conditions Source
Solvent Screening Solubility order: Acetone > Ethanol > Isopropanol > Propanol > n-Butanol > Isobutanol > Ethyl Acetate [1]. Temperature range: 293.15 to 333.15 K [1]. [1]
Solid Dispersion Ball milling with Neusilin US2 (1:1 mass ratio) increased solubility to 5449.0 µg/mL, an ~18-fold enhancement [2]. Ball milling for 20 minutes [2]. [2]
Encapsulation in Oral Capsules With 25-50 mg Poloxamer 407, >85% of this compound released within 30 minutes. With 25 mg β-cyclodextrin, 85% released after 60 minutes [3]. In vitro dissolution study [3]. [3]
Incorporation into Hydrophilic Gels Gels based on Poloxamer 407 and Carbomer 980 provided a controlled release system for topical application [4]. Gels prepared with 2% this compound; release studied in vitro [4]. [4]
Deep Eutectic Solvents (DES) Choline chloride with triethylene glycol (1:2 molar ratio) was an efficient dissolution system for phenolic acids [5]. Machine learning models used for solubility prediction [5]. [5]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the guides.

Protocol: Enhancing Solubility via Solid Dispersion with Neusilin US2 [2]

This method describes the preparation of a solid dispersion using ball milling, which achieved the most significant solubility enhancement.

G A Weigh this compound and Neusilin US2 B Mix in 1:1 Mass Ratio A->B C Load into Ball Mill Jar B->C D Ball Mill for 20 Minutes C->D E Collect Solid Dispersion D->E

Protocol: Formulating Controlled-Release Hydrogels [4]

This protocol is for creating hydrophilic gels for topical application, controlling release by modulating polymer concentration and pH.

G A1 Dissolve Polymer(s) in Solvent A2 Poloxamer 407 (12-18%) A1->A2 A3 Carbomer 980 (0.5-1.0%) A1->A3 B Adjust pH to 5.5 (if using Carbomer) A2->B A3->B C Incorporate 2% this compound B->C D Characterize Viscosity & Release C->D

Protocol: In Vitro Dissolution Study for Capsules [3]

A standard method to evaluate the dissolution performance of solid oral dosage forms like capsules.

Key Steps:

  • Apparatus: Use USP Apparatus 2 (paddle apparatus).
  • Dissolution Medium: 500-900 mL of phosphate-buffered saline (PBS) at pH ~7.4, maintained at 37±0.5°C.
  • Rotation Speed: Set to 50-75 rpm.
  • Sampling: Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).
  • Analysis: Filter samples immediately and analyze the this compound concentration using a validated HPLC-UV method. Calculate the cumulative percentage of drug released over time [3].

Frequently Asked Questions

Q1: Why is improving the solubility of this compound so important in drug development? this compound has demonstrated poor solubility and low oral bioavailability, which severely limits its therapeutic potential despite promising pharmacological activities. Improving solubility is a critical first step to enhancing its absorption in the gastrointestinal tract and, consequently, its efficacy [3] [2].

Q2: Besides solvents and solid dispersions, what other advanced techniques can improve this compound delivery? Advanced delivery systems show great promise. These include:

  • Nano-encapsulation: Incorporating this compound into nanoparticles within a gel can prolong its antioxidant activity in the skin [4].
  • Grafted Copolymer Micelles: Using carriers like this compound-grafted chitosan (CA-g-CS) can significantly enhance the solubility, stability, and bioavailability of poorly soluble compounds [6].

Q3: My dissolution profiles are highly variable between batches of solid dispersions. What could be the cause? Inconsistent amorphization or crystallization of the drug during processing is a likely cause. Using techniques like X-ray Powder Diffraction (XRPD) is essential to confirm the successful creation of an amorphous solid dispersion and to check for the presence of residual crystals, which can lead to variable dissolution [2].

References

stability-indicating methods for caffeic acid degradation

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts: Caffeic Acid Stability & Degradation

What are the primary degradation pathways for this compound?

The most common and significant degradation reaction for this compound is photo-isomerization from its natural trans-isomer to the cis-isomer [1] [2]. This occurs when the compound is exposed to factors like UV radiation, strong daylight, or elevated temperatures, which provide enough energy for the molecular structure to rotate around its central double bond [1].

Under more intense stress, such as ultrasound treatment, this compound can also undergo decomposition and oligomerization [3]. The primary products in this case are decarboxylated compounds and their dimers [3].

What is a stability-indicating method?

A stability-indicating method is an analytical procedure (e.g., GC-MS or HPLC-UV) that can accurately and reliably measure the active ingredient (like trans-caffeic acid) in the presence of its degradation products (like cis-caffeic acid and others) [1] [2]. Its key feature is the ability to resolve and separately quantify the intact compound from its degradation products.


Methodologies for Monitoring Degradation

Here are detailed protocols for two key stability-indicating methods from recent studies.

1. Validated GC-MS Method for Forced Degradation Studies [1]

This method is ideal for clearly separating and identifying trans and cis isomers.

  • Sample Preparation (Derivatization): Prepare standards and stressed samples of this compound. A derivatization step is necessary for GC-MS to ensure volatility. Typically, this involves silylation.
  • GC-MS Conditions:
    • Column: A standard GC capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness).
    • Carrier Gas: Helium.
    • Oven Program: A temperature gradient is used. For example, start at 100°C, then ramp at 10°C/min to 300°C.
    • Detection: Mass Spectrometry (MS) for identification.
  • Validation Parameters: The method was validated showing:
    • Linearity: 1-100 mg L⁻¹ (r² > 0.999).
    • LOD/LOQ for trans-caffeic acid: 0.23 mg L⁻¹ and 0.77 mg L⁻¹, respectively.
  • Application in Forced Degradation: Expose this compound solutions in various solvents (e.g., methanol, THF) to stress conditions like UV light, heat, and prolonged storage at room temperature. Analyze samples over time using this GC-MS method to track the formation of cis-caffeic acid.

2. HPLC-UV Method for Quantification in Formulations [2]

This faster method is suitable for routine analysis of this compound in complex matrices like nanoparticles.

  • HPLC-UV Conditions:
    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5µm).
    • Mobile Phase: Acidic water (pH 2.6) : Methanol : Acetonitrile (64:18:18, v/v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 223 nm.
    • Temperature: Ambient.
  • Method Performance: The method is linear, specific, precise, accurate, and robust, complying with ICH guidelines. It successfully separates this compound from its isomeric degradation products.

Experimental Factors Affecting Stability

Understanding how different factors influence degradation is crucial for troubleshooting. The table below summarizes key findings.

Factor Effect on this compound Stability Key Findings & Experimental Observations
Light Exposure Significant degradation via isomerization Exposure to UV radiation and strong daylight is the most impactful factor, causing up to 43% isomerization in polar solutions after one month [1].
Solvent Choice Major impact on degradation rate and pathway Degradation is more pronounced in protic/polar solvents like methanol. Stability is higher in water. Notably, 80% ethanol led to the highest degradation under ultrasound [1] [3].
Temperature Complex, effect depends on process Higher temperatures generally accelerate thermal isomerization [1]. However, during ultrasound treatment, degradation decreased with increasing temperature (from -5°C to 65°C) due to reduced cavitation intensity [3].
Ultrasound (Cavitation) Induces decomposition/oligomerization Factors like liquid height (distance from ultrasonic horn) and electrical intensity directly affect the degradation rate. Duty cycle also plays a role, with pulsed ultrasound sometimes causing more degradation than continuous [3].
Long-term Storage Progressive degradation over time Extended storage, especially in solution and at room temperature, leads to gradual isomerization [1].

Troubleshooting Common Experimental Issues

"My this compound peak is splitting during HPLC analysis."

  • Probable Cause: In-situ isomerization from trans to cis form on the column or in the vial.
  • Solution: Protect samples from light before and during analysis (use amber vials). Lower the autosampler temperature and reduce the injection-to-injection time. Confirm by checking if the two peaks have nearly identical mass spectra but different retention times [1].

"I'm getting low recovery of this compound during extraction."

  • Probable Cause: Degradation during the extraction process itself.
  • Solution: If using ultrasound-assisted extraction, optimize parameters (reduce time, use pulsed settings, or consider a different solvent like pure methanol over 80% ethanol) [3]. For all methods, minimize processing time and exposure to light and heat.

"My calibration curve is non-linear at low concentrations."

  • Probable Cause: Adsorption to vials or degradation in dilute solutions.
  • Solution: Use fresh, freshly prepared standards. Ensure the method's LOD and LOQ (e.g., 0.23 and 0.77 mg/L for GC-MS) are appropriate for your expected concentration range [1].

Workflow & Pathway Diagrams

The following diagrams visualize the core degradation pathway and a recommended analytical workflow based on the research.

Diagram 1: Primary Degradation Pathway of this compound This diagram illustrates the main degradation routes of this compound under different stress conditions, as identified in the research [1] [3].

degradation_pathway TransCA trans-Caffeic Acid CisCA cis-Caffeic Acid TransCA->CisCA Light / Heat DecarbProducts Decarboxylation Products TransCA->DecarbProducts Ultrasound DimersOligomers Dimers & Oligomers DecarbProducts->DimersOligomers Oligomerization

Diagram 2: Stability-Indicating Method Development Workflow This flowchart outlines a systematic approach for developing and validating a method to monitor this compound degradation [1] [2].

method_workflow Start Start Method Development Stress Apply Forced Degradation (Light, Heat, Solvent) Start->Stress SelectMethod Select Analytical Method (GC-MS or HPLC-UV) Stress->SelectMethod Optimize Optimize Chromatographic Separation SelectMethod->Optimize e.g., Resolve cis/trans isomers Validate Validate the Method (Linearity, LOD/LOQ, Precision) Optimize->Validate End Routine Analysis & Monitoring Validate->End

References

What are the primary causes of caffeic acid degradation?

Author: Smolecule Technical Support Team. Date: February 2026

Caffeic acid degradation is primarily driven by several environmental and processing factors. The table below outlines the main causes and the underlying mechanisms.

Degradation Cause Mechanism of Action Supporting Evidence
Elevated Temperatures Promotes decomposition and formation of pro-oxidant products; accelerates chemical reactions. Heating at 90°C led to decomposition products with pro-oxidant activity [1].
Alkaline pH Conditions Increases instability; higher pH boosts antioxidant activity but also degradation rate. Stability is higher in slightly acidic environments; antioxidant mechanism is pH-dependent [2] [3].
Presence of Oxygen & Light Acts as catalysts for oxidation reactions. Packaging materials with high barrier properties against oxygen and light are recommended [3].
Prolonged Storage Time Increases exposure to degrading elements, especially under suboptimal conditions. This compound derivatives decreased over 9 months of storage, with higher losses at increased temperature and humidity [4].
Metal Ion Contamination Metal ions (e.g., from equipment) can catalyze oxidation. Adding chelating agents (e.g., citric acid) enhances stability by binding metal ions [3].

How can I prevent this compound degradation?

Implementing protective strategies during storage and processing is key to maintaining this compound integrity. The following table lists practical recommendations.

Prevention Method Technical Recommendation Experimental Context / Rationale
Optimize Temperature Store at 2-8°C (refrigerated). For processing, use low-temperature pasteurization (72-85°C) over UHT. Cool/cold storage shown to best preserve this compound derivatives; low-temperature processing minimizes thermal impact [4] [3].
Control pH Environment Maintain a slightly acidic pH (4.5-5.5). This compound is more stable in slightly acidic environments [3].
Use Protective Packaging Use packaging with high barrier properties (e.g., aluminum foil composite) to block O₂ and light. Prevents oxidative degradation triggered by oxygen and light exposure [3].
Add Stabilizers Antioxidants: Vitamin C (0.05-0.1%); Chelating Agents: Citric acid (0.01-0.05%). Antioxidants compete with this compound for oxygen; chelating agents bind and deactivate catalytic metal ions [3].
Select Drying Method Use freeze-drying (VFD) over hot-air or shade-drying. Freeze-drying proved best for retaining this compound derivatives and total phenolics in plant material [4].

To visualize the relationship between the causes of degradation and the corresponding protective strategies, the following diagram maps these connections.

cluster_causes cluster_strategies DegradationCause Causes of this compound Degradation C1 High Temperature DegradationCause->C1 Prevent C2 Alkaline pH DegradationCause->C2 Neutralize C3 Oxygen & Light DegradationCause->C3 Block C4 Long Storage Time DegradationCause->C4 Stabilize C5 Metal Ions DegradationCause->C5 Chelate PreventionStrategy Prevention Strategies S1 Refrigerated Storage Low-temp Processing C1->S1 Prevent S2 Maintain Slightly Acidic pH (4.5-5.5) C2->S2 Neutralize S3 Barrier Packaging (Oxygen/Light Proof) C3->S3 Block S4 Add Antioxidants (e.g., Vitamin C) C3->S4 Mitigate C4->S4 Stabilize S5 Add Chelating Agents (e.g., Citric Acid) C5->S5 Chelate

Experimental Protocol: Testing Thermal Stability

If you need to experimentally verify the thermal stability of this compound under specific conditions, you can adapt this model protocol from the literature [1].

  • 1. Sample Preparation: Prepare a 1% (w/v) solution of this compound in a hydroalcoholic solvent (e.g., ethanol-water 1:4). Adjust the pH to a value relevant to your application (e.g., 4.6 to simulate a coffee brew) using sodium hydroxide.
  • 2. Thermal Treatment: Aliquot the solution into sealed vials. Incubate the vials in a controlled temperature water bath or oven at your desired temperature (e.g., 90°C to simulate harsh conditions). Remove samples at increasing time intervals (e.g., 0, 2, 4, 6, 8 hours).
  • 3. Analytical Assessment:
    • Spectrophotometry: Monitor degradation by measuring the absorbance at 280 nm (characteristic of this compound), which will decrease as the compound decomposes.
    • HPLC: Use High-Performance Liquid Chromatography to separate, identify, and quantify this compound and its decomposition products. This provides a detailed profile of stability.
    • Antioxidant/Pro-oxidant Activity: Assess biological activity changes using assays like DPPH for antioxidant capacity or other specific tests for pro-oxidant activity.

References

Technical Support: Poloxamer & Cyclodextrin for Caffeic Acid Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. How do poloxamer and cyclodextrin improve caffeic acid release? They address the core limitation of CA—its poor solubility—via distinct mechanisms:

  • Cyclodextrins (like β-CD) act as "molecular containers". Their hydrophobic internal cavity encapsulates individual CA molecules, shielding them from the aqueous environment and effectively increasing their solubility. This process is called inclusion complex formation [1] [2].
  • Poloxamers (like P407) act as "solubilizing surfactants". Being amphiphilic block copolymers, they form micelles in water. The hydrophobic core of these micelles can solubilize CA, while the hydrophilic shell keeps the entire structure in solution. This enhances the dissolution rate and diffusion of CA [1] [3].

2. Which excipient provides a faster release of this compound? Poloxamer 407 (P407) generally enables a faster release. Research on oral capsules showed that with 25-50 mg of P407, over 85% of this compound was released within 30 minutes. In contrast, capsules with 25 mg of β-cyclodextrin took 60 minutes to achieve 85% release [1] [4] [5].

3. Can I use poloxamer and cyclodextrin together? Yes, combining these polymers is a common strategy to create advanced drug delivery systems with synergistic properties. For instance, a cyclodextrin metal-organic framework (CD-MOF) can be used to load CA, and this complex can then be incorporated into a poloxamer-based gel for a system that combines high loading capacity with controlled release [6] [7].

4. How does the concentration of poloxamer affect gel properties in topical formulations? In poloxamer 407-based gels, increasing the polymer concentration leads to a higher viscosity and a lower gelation temperature. This results in a firmer gel that forms at a lower temperature, which can slow down the release of CA, making it ideal for sustained-release topical applications [6].

Comparative Performance Data

The following table summarizes key quantitative findings from recent studies on the effects of these excipients.

Excipient Formulation Type Key Performance Data Reference
Poloxamer 407 (P407) Oral Capsules >85% CA released in 30 min with 25-50 mg P407 content. [1] [4] [5]
β-Cyclodextrin (β-CD) Oral Capsules 85% CA released in 60 min with 25 mg β-CD content. [1] [4] [5]
Carbomer 980 Hydrogel Higher polymer conc. (0.5-1%) increased viscosity, slowing CA release. Optimal viscosity at pH 5-7. [6]
Cyclodextrin MOF Powder (for antibacterial use) CA loading capacity of 19.63%; effective against S. aureus and E. coli. [7]

Detailed Experimental Protocols

Here are standardized methodologies for preparing and testing two common types of this compound formulations, based on the cited research.

Protocol 1: Preparing CA-Loaded Hydrogels with Poloxamer 407 and Carbomer

This protocol is adapted from hydrogel development research for topical application [6].

Workflow Diagram: Hydrogel Formulation

Start Start Formulation P407_Soln Dissolve Poloxamer 407 in cold purified water Start->P407_Soln Carbomer_Susp Disperse Carbomer 980 in water with stirring Start->Carbomer_Susp Mix Combine solutions and mix gently P407_Soln->Mix Carbomer_Susp->Mix Add_CA Add this compound (2% w/w) Mix->Add_CA Add_EtOH Add Ethanol (96%) (10% w/w) Add_CA->Add_EtOH Neutralize Neutralize with 10% NaOH to pH ~5.5 Add_EtOH->Neutralize Final_Gel Final Hydrogel Neutralize->Final_Gel

Materials:

  • This compound (≥98%, HPLC grade)
  • Poloxamer 407 (e.g., Kolliphor P 407)
  • Carbomer 980
  • Sodium Hydroxide (NaOH)
  • Ethanol (96%)
  • Purified Water

Procedure:

  • Poloxamer Solution: Dissolve Poloxamer 407 (12-18% w/w) in cold purified water (~4°C) under constant, gentle stirring to avoid foam formation.
  • Carbomer Dispersion: Separately, disperse Carbomer 980 (0.5-1% w/w) in purified water at room temperature using magnetic stirring.
  • Combination: Combine the Poloxamer and Carbomer mixtures and stir until homogeneous.
  • Active Loading: Add this compound (2% w/w) to the combined polymer base. To aid dissolution, you may incorporate Ethanol (10% w/w) at this stage.
  • Neutralization: Adjust the pH of the gel to the desired value (e.g., pH 5.5 for skin application) using a 10% w/w NaOH solution. Note: Neutralization is critical for carbomer to develop its full viscosity.
  • Final Volume: Add purified water to reach 100% of the final weight.

Key Tests:

  • Viscosity: Use a rotational viscometer. Measure viscosity across a temperature range (e.g., 23°C to 37°C) to characterize thermosensitive behavior [6].
  • Drug Release: Use a Franz diffusion cell apparatus with a synthetic membrane. Take samples at intervals and analyze CA content via HPLC [6].
Protocol 2: Fabricating Cyclodextrin-MOF for this compound Loading

This protocol is based on the ultrasound-assisted synthesis of a cyclodextrin metal-organic framework (CD-MOF) for CA loading and antibacterial application [7].

Workflow Diagram: CD-MOF Synthesis & Loading

Start Start U-CD-MOF Synthesis Optimize Optimize Ultrasonic Parameters (Power, Time, Temp.) Start->Optimize Form_Crystals Form U-CD-MOF Crystals (Uniform cubic structure, ~8.6 µm) Optimize->Form_Crystals Load_CA Load this compound into U-CD-MOF Form_Crystals->Load_CA Characterize Characterize Composite (PXRD, FTIR, SEM, TGA) Load_CA->Characterize Test Perform Antibacterial Test (MIC, MBC) Characterize->Test

Materials:

  • γ-Cyclodextrin
  • This compound
  • Potassium Hydroxide (KOH)
  • Methanol
  • Ultrasonic bath or probe sonicator

Procedure:

  • MOF Synthesis: Prepare a CD-MOF using an ultrasound-assisted rapid method. This involves reacting γ-cyclodextrin with KOH in a solvent system under ultrasonic irradiation. Critical parameters to optimize are ultrasonic power, reaction time, and temperature [7].
  • CA Loading: The obtained U-CD-MOF crystals are then mixed with a solution of this compound. The mixture is stirred to allow the CA to diffuse into the porous structure of the MOF. The kneading method can also be used, where U-CD-MOF and CA are physically ground together in a 1:1 mass ratio with a small amount of ethanol to form a slurry [7] [2].
  • Drying: The final composite (CA@U-CD-MOF) is dried at 45°C for 24 hours and ground into a fine powder [2].

Key Tests:

  • Loading Efficiency: Determine by measuring the unentrapped CA in the wash solvent (e.g., DCM) using HPLC [2].
  • Characterization: Use Powder X-ray Diffraction (PXRD) to confirm complex formation, Fourier Transform Infrared Spectroscopy (FTIR) to identify molecular interactions, and Scanning Electron Microscopy (SEM) to examine morphology [7] [8].
  • Antibacterial Activity: Perform assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against relevant strains like S. aureus and E. coli [7].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low CA Release Rate Gel matrix too viscous/dense. Reduce polymer concentration (Poloxamer or Carbomer). For poloxamer, consider a lower grade (e.g., P188) with different gelling properties.
Poor Solubility/ Loading in CD Weak host-guest interaction. Ensure a 1:1 molar ratio during complexation. Use a kneading or co-precipitation method instead of simple physical mixing. Try derivatives like HP-β-CD for better solubility [8].
Unstable Gel Structure (Poloxamer) Gelation temperature is too high or low. Adjust the poloxamer concentration. Increasing P407 conc. (e.g., from 15% to 18%) lowers the gelation temperature, making it gel at skin temperature [6].
Precipitation of CA CA concentration exceeds solubility in the system. Incorporate a combination of excipients, e.g., use both a cyclodextrin and a low concentration of poloxamer to synergistically enhance solubility.

References

Comparison of Anticancer Activity: Caffeic Acid vs. Standard Chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Compound / Combination Cancer Type Standard Chemotherapeutic Key Findings & Comparative Efficacy Experimental Model Reference
CAPE + Oxaliplatin Colon Cancer Oxaliplatin (OXA) Synergistic Effect: Co-treatment reduced IC~50~ of OXA from 84.16 µM to 3.92 µM (HCT116 cells). Significantly enhanced tumor growth inhibition in vivo. In vitro (SW480, HCT116 cells); In vivo (mouse xenograft) [1]
Caffeic Acid (CA) Malignant Pleural Mesothelioma (Not combined with chemo) Mono-therapy Efficacy: Reduced cell viability, inhibited proliferation (Ki67/PCNA), suppressed ERK1/2 & AKT phosphorylation, induced G2/M cell cycle arrest and apoptosis. In vitro (SPC111, SPC212 cells); 3D spheroids [2]
CA + Benzyl isothiocyanate (BITC) Breast Cancer (MCF-7) (Not combined with chemo) Synergistic Combination: The combination induced ROS-mediated cell death. BITC alone was effective; CA alone showed minimal cytotoxicity, but enhanced BITC's effect. In vitro (MCF-7 cells) [3]

Detailed Experimental Protocols and Mechanisms

The anticancer effects observed in the table are supported by the following detailed experimental data and molecular mechanisms.

CAPE as a Chemosensitizer in Colon Cancer

This study provides a clear protocol and mechanism for CAPE's chemosensitizing activity [1].

  • Experimental Workflow:
    • Cell Viability Assay: Cells (SW480, HCT116) were treated with CAPE, oxaliplatin (OXA), or their combination for 24 hours. Cell viability was measured using a CCK-8 assay to determine IC~50~ values.
    • Proteomic Analysis: CAPE-treated SW480 cells were analyzed to identify differentially expressed proteins. Key upregulated proteins included p62 (SQSTM1) and LC3B.
    • Mechanism Validation: Immunoblotting (Western Blot) confirmed the upregulation of p62 and LC3B-II proteins. An mCherry-EGFP-LC3 reporter system was used to visualize autophagic flux.
  • Proposed Mechanism: CAPE acts as a late-stage autophagy inhibitor. It blocks the fusion of autophagosomes with lysosomes, preventing the degradation of cellular components. This inhibition of pro-survival autophagy drives cancer cells toward apoptosis, thereby enhancing the cytotoxic effect of oxaliplatin [1].
This compound in Mono-therapy for Mesothelioma

This research demonstrates CA's potential as a standalone agent, detailing its multi-target mechanism [2].

  • Experimental Workflow:
    • Phenotypic Assays:
      • Cell Viability: MTT assay after 72h treatment with CA.
      • Proliferation: Colony formation assay over 12 days; flow cytometry analysis of Ki67 and PCNA markers.
      • Migration: Wound healing (scratch) assay.
      • Cell Cycle & Apoptosis: Flow cytometry for cell cycle profiling; analysis of Bax, Bcl-2, and cleaved caspase-3 proteins via immunoblotting.
    • Pathway Analysis: Immunoblotting to assess phosphorylation (activation) of key signaling proteins like ERK1/2 and AKT.
  • Mechanism of Action: CA exerts its effects through a multi-targeted approach:
    • Inhibits Pro-survival Pathways: Suppresses phosphorylation of ERK1/2 (MAPK pathway) and AKT.
    • Induces Cell Cycle Arrest: Promotes G2/M phase arrest via upregulation of p21 and p27 proteins.
    • Triggers Mitochondrial Apoptosis: Increases the Bax/Bcl-2 ratio and upregulates BH3-only proteins (Bik, PUMA), leading to caspase-3 activation [2].

The diagram below summarizes the key signaling pathways modulated by this compound, integrating the findings from the cited studies.

G cluster_0 Key Cellular Processes cluster_1 Pathways Targeted by CA/CAPE CA This compound (CA) Apoptosis Induces Apoptosis CA->Apoptosis Bax/Bcl-2 ↑ Caspase-3 ↑ MAPK Inhibits MAPK/ERK Pathway CA->MAPK Suppresses AKT Inhibits PI3K/AKT Pathway CA->AKT Suppresses CellCycle G2/M Cell Cycle Arrest CA->CellCycle p21/p27 ↑ CAPE CAPE Autophagy Autophagy Inhibition CAPE->Autophagy Inhibits (p62 ↑, LC3B-II ↑) Oxaliplatin Oxaliplatin Oxaliplatin->Apoptosis DNA Damage ChemoSensitivity Enhanced Chemo-Sensitivity Oxaliplatin->ChemoSensitivity Combined with CAPE Autophagy->ChemoSensitivity   CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath MAPK->Apoptosis AKT->Apoptosis CellCycle->Apoptosis ChemoSensitivity->CancerCellDeath

Research Implications and Future Directions

The compiled data indicates that while this compound shows promising anticancer activity, its most immediate application may be in combination therapy to enhance the efficacy of established chemotherapeutics like oxaliplatin [1]. Furthermore, its ability to target multiple oncogenic pathways (MAPK, PI3K/AKT) supports its classification as a potential multi-targeted agent [2].

A significant challenge for the clinical translation of this compound is its limited bioavailability, a common issue with many phenolic compounds. Future research is heavily focused on developing advanced delivery systems, such as solid lipid nanoparticles and functionalized liposomes, to improve its stability and absorption, thereby enhancing its therapeutic potential [4].

References

caffeic acid derivatives DHFR inhibition vs methotrexate

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of DHFR Inhibitors

The table below summarizes the in vitro DHFR inhibitory activity and anticancer potency of methotrexate versus newly synthesized caffeic acid derivatives.

Compound Name Chemical Class DHFR Inhibition IC₅₀ (μM) Anticancer Activity (IC₅₀, μM) Target Cancer Cell Line Key Binding Residues (Human DHFR)
Methotrexate (Reference) Antifolate 0.19 [1] Information Not Provided (Various) (Reference ligand)
CE11 This compound derivative 0.048 [1] 5.37 ± 0.16 [1] MCF-7 (Breast cancer) Glu30, Phe31, Phe34, Ser59 [1]
CTh7 1,2,4-triazole analogue of this compound 0.15 [2] [3] 8.53 [2] [3] MCF-7 (Breast cancer) Glu30, Phe34, Tyr121, Ile16, Val115, Phe31 [2] [3]

Detailed Experimental Context

For a meaningful interpretation of the data, here is the context of the key experiments cited.

  • Experimental Protocol for DHFR Inhibition Assay: The DHFR inhibitory activity (IC₅₀) of the selected compounds was assessed in vitro using a DHFR test kit (CS0340) from Sigma-Aldrich [1] [4]. This kit typically uses a coupled enzyme system where the inhibition of DHFR leads to a decrease in NADPH consumption, which is measured spectrophotometrically at 340 nm. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50% under the specified conditions.
  • Experimental Protocol for Anticancer Activity (Cytotoxicity): The cytotoxic potential (IC₅₀) of the compounds was evaluated against the human breast cancer cell line MCF-7 using the MTT assay [2] [1]. This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which is used as a proxy for cell viability and proliferation.

Mechanism of Action and Research Workflow

The research into these novel inhibitors combines computational and experimental techniques, as outlined in the workflow below.

workflow cluster_docking Docking Targets cluster_eval Biological Assays Start Lead Identification: This compound Design Derivative Design & Virtual Library Creation Start->Design CompModel Computational Modeling Design->CompModel Dock Molecular Docking CompModel->Dock Synth Synthesis of Top Candidates Dock->Synth P1 Human DHFR (PDB: 1U72) P2 S. aureus DHFR (PDB: 2W9S) Eval In Vitro Evaluation Synth->Eval A1 DHFR Enzyme Inhibition Assay A2 Anticancer Activity (MTT Assay) A3 Antimicrobial Activity (MIC Determination)

The proposed mechanism suggests that these derivatives inhibit DHFR by binding to its active site, similar to methotrexate. Molecular docking studies indicate that the most active compounds, like CE11 and CTh7, form crucial interactions with key residues in the human DHFR binding pocket (such as Glu30, Phe31, and Phe34), which disrupts folate metabolism and leads to inhibited nucleotide synthesis and cell death [2] [1] [3].

Conclusion for Research Considerations

Current research indicates that specific this compound derivatives represent a novel class of potent DHFR inhibitors.

  • For Potency: Compound CE11 shows a promising ~4-fold increase in in vitro DHFR inhibitory potency compared to methotrexate [1].
  • For Scaffold Diversity: The 1,2,4-triazole-based analogues (e.g., CTh7) offer a distinct chemical scaffold from classical antifolates, which could help in overcoming drug resistance [2] [3].

References

comparison of caffeic acid antioxidant activity other phenolics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Activities

The table below summarizes the antioxidant activity of caffeic acid and related compounds as reported in experimental studies.

Compound Assay Method Key Comparative Data / Result Context & Comparison
This compound (CA) ABTS, FRAP [1] Antioxidant activity retained in metabolites, but reduced for sulfate derivatives. this compound-3'-O-sulfate and 4'-O-sulfate were about 4-fold less efficient than parent this compound [1]. Shows how metabolic transformation can impact antioxidant efficacy.
This compound Derivative (CAD) DPPH, ABTS [2] Significantly more potent than CA. In DPPH/ABTS assays, the lipophilic derivative CAD showed stronger radical scavenging than the parent this compound [2]. Demonstrates that structural modification (increased lipophilicity) can enhance activity.
Ferulic Acid ABTS, FRAP [1] Activity highly dependent on specific metabolite. Ferulic acid-4'-O-sulfate and glucuronide showed very low activity, while its acyl glucuronide retained strong antioxidant action [1]. Highlights that antioxidant capacity is not inherent to the parent compound alone and varies with metabolic fate.
Common Phenolic Acids DPPH, TEAC, FRAP [3] Strong correlation with Total Phenolic Content (TPC). The FRAP assay showed the strongest correlation with TPC (r=0.913), followed by TEAC (r=0.856) and DPPH (r=0.772) [3]. Provides context for evaluating this compound-rich sources (Lamiaceae family) which consistently show high activity across multiple assays.
Caffeoylquinic Acids HPLC [4] Abundant in medicinal plants. Sweetpotato leaves showed high levels of 5-CQA (10.84 mg/g) and 3-CQA (6.69 mg/g), followed by lemon balm (3.81 and 1.37 mg/g) [4]. Quantifies common dietary sources and derivatives of this compound.

Experimental Protocols for Key Data

For reproducibility, here are the methodologies behind the key comparative data.

  • DPPH and ABTS Radical Scavenging Assays [2]: In studies comparing this compound and its derivatives, a 100 μM DPPH solution in ethanol is typically mixed with the test compound. Absorbance is measured after a defined reaction period, and ascorbic acid (10 μg/mL) is used as a positive control. The ABTS assay follows a similar principle, where the reduction of the pre-formed ABTS+ radical cation is monitored spectrophotometrically [2] [3].

  • FRAP (Ferric Reducing Antioxidant Power) Assay [1] [3]: This assay measures the ability of antioxidants to reduce the Fe³⁺-TPTZ complex to a blue-colored Fe²⁺ form. The reducing power is quantified by measuring the increase in absorbance, and results are often expressed relative to a standard such as Trolox or FeSO₄ [3].

  • HPLC for Phenolic Acid Quantification [4]: To analyze caffeic and quinic acid derivatives (e.g., caffeoylquinic acids), researchers use High-Performance Liquid Chromatography (HPLC). Samples are typically extracted with water or water-ethanolic solvents, and the extracts are analyzed using a C18 column with UV/Diode Array Detection (DAD), comparing retention times and spectra to those of authentic standards [4].

Structural and Mechanistic Insights

The antioxidant activity of phenolic acids is largely determined by their chemical structure.

  • Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the phenolic ring are critical. This compound, which has an ortho-dihydroxy (catechol) structure on its phenyl ring, is a potent antioxidant. This structure allows for effective radical stabilization through hydrogen bonding and electron delocalization [5] [1].
  • Role of Microbial Biotransformation: Fermentation can enhance the bioavailability and antioxidant potential of phenolic acids. Microbes produce enzymes (e.g., esterases) that release bound phenolic acids from plant cell walls, increasing their concentration and activity in fermented foods [6].

The following diagram illustrates the primary structural features and mechanisms that govern the antioxidant activity of this compound and related phenolic compounds.

G Start Phenolic Acid Structure Hydroxylation Hydroxylation Pattern Start->Hydroxylation Methoxylation Methoxylation Start->Methoxylation Conjugation Conjugation / Metabolism Start->Conjugation Catechol Enhanced Radical Stabilization Hydroxylation->Catechol e.g., Ortho-dihydroxy Altered Altered Lipophilicity & Electron Donation Methoxylation->Altered e.g., -OCH₃ group Sulfation Typically Reduced Activity Conjugation->Sulfation Sulfate Derivative Glucuronidation Variable Impact (Acyl glucuronides active) Conjugation->Glucuronidation Glucuronide Derivative Outcome Net Antioxidant Capacity Catechol->Outcome Altered->Outcome Sulfation->Outcome Glucuronidation->Outcome

Research Implications and Future Directions

The data indicates that while this compound is a strong antioxidant, its activity is not static. Future research and development could focus on:

  • Structure Optimization: Designing lipophilic derivatives, like CAD, is a promising strategy to improve cellular uptake and efficacy [2].
  • Considering Metabolism: Evaluating the activity of biologically relevant metabolites is crucial, as some retain potency while others do not [1].
  • Employing Kinetic Assays: Moving beyond single-point assays to kinetic-based methods (e.g., inhibited autoxidation, isothermal calorimetry) can provide a deeper understanding of reactivity and effectiveness over time in real-world matrices like foods [5].

References

caffeic acid neuroprotection vs other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Mechanisms: A Comparative Overview

The table below summarizes the key neuroprotective mechanisms of caffeic acid alongside other prominent natural compounds.

Compound Primary Neuroprotective Mechanisms Key Molecular Targets / Pathways

| This compound (CA) | - Antioxidant

  • Anti-inflammatory
  • Anti-amyloidogenic
  • Cholinesterase inhibition
  • Anti-tau phosphorylation | - AChE, BChE inhibition
  • Scavenges ROS, chelates Fe²⁺/Cu²⁺
  • Modulates NF-κB, MAPK, Nrf2 pathways
  • Reduces Aβ aggregation [1] | | This compound Phenethyl Ester (CAPE) | - Potent antioxidant
  • Anti-apoptotic
  • Anti-inflammatory | - Reduces Bax, p53 immunoreactivity
  • Inhibits nNOS, Beclin-1 [2] | | Quercetin | - Antioxidant
  • Anti-inflammatory
  • Anti-amyloidogenic
  • Boosts neurotrophic factors | - Scavenges ROS, activates Nrf2/ARE system
  • Inhibits MAO
  • Prevents Aβ aggregation
  • Induces BDNF production [3] | | Hesperidin | - Antioxidant
  • Anti-inflammatory
  • Anti-apoptotic | - Scavenges ROS, activates Nrf2/ARE system
  • Modulates NF-κB, NLRP3/inflammasome
  • Decreases TNF-α, IL-1β [3] | | Resveratrol | - Antioxidant
  • Anti-inflammatory
  • Epigenetic modulation
  • Promotes autophagy | - Scavenges ROS
  • Interacts with gut microbiota
  • Modulates sirtuins [4] [5] |

Comparative Efficacy in Experimental Models

This table compares the experimental effects of these compounds across different models of neurodegeneration.

Compound In Vitro / Cell Model Effects In Vivo / Animal Model Effects

| This compound (CA) | - Inhibits AChE & BChE [1] [6]

  • Protects SK-N-SH-MJD78 cells from tBH-induced ROS, apoptosis, and mutant ataxin-3 accumulation [4] | - Improves cognitive function in AD models [1]
  • Reduces oxidative stress, inflammation, Aβ, and tau pathologies in AD models [1]
  • Improves survival, locomotor activity, and reduces ROS in SCA3 Drosophila [4] | | CAPE | Information not covered in search results | - Superior to resveratrol in reducing apoptotic cells (TUNEL+) and markers (Bax, p53) in rat spinal cord ischemia-reperfusion injury [2] | | Quercetin | - Inhibits MAO, prevents Aβ aggregation, activates Nrf2/ARE system [3] | Dozens of publications report neuroprotective, antidepressant, and anxiolytic effects in rodent models [3] | | Hesperidin | - Decreases ROS-producing enzymes, inhibits MAO, stimulates Nrf2/ARE system [3] | Dozens of publications report neuroprotective, antidepressant, and anxiolytic effects in rodent models [3] | | Resveratrol | - Reduces ROS and apoptosis in SK-N-SH-MJD78 cells [4] | - Provides neuroprotection across various organisms and mediates epigenetic changes [5]
  • Improves survival in SCA3 Drosophila (less effective than CA in spinal cord injury models) [4] [2] |

Key Experimental Protocols

For reliability and reproducibility, here are methodologies from key studies on this compound:

  • In Vitro Cholinesterase Inhibition Assay [6]:

    • Sample Preparation: this compound and caffeine are dissolved in methanol or distilled water.
    • Enzyme Source: Rat brain homogenates (whole brain, cerebral cortex, corpus striatum).
    • Method: Acetylcholinesterase (AChE) activity is measured spectrophotometrically using Ellman's method. The reaction mixture includes brain homogenate, buffer (pH 8), DTNB, and substrate (acetylthiocholine iodide), with or without the test compound.
    • Analysis: IC₅₀ values are calculated from the concentration-dependent inhibition of AChE activity.
  • In Vitro & In Vivo SCA3 Model [4]:

    • Cell Model: Human neuroblastoma SK-N-SH-MJD78 cells expressing mutant ataxin-3 are treated with the pro-oxidant tert-Butyl hydroperoxide (tBH) to induce oxidative stress.
    • Intervention: Cells are co-treated with this compound or resveratrol. Measurements include ROS levels (DCFH-DA assay), apoptosis markers (caspase-3/9 activity, mitochondrial membrane potential), and protein levels (western blot).
    • Animal Model: SCA3 Drosophila models are exposed to tBH. Flies are fed this compound or resveratrol, and outcomes assessed are survival, locomotor activity, and ROS levels.

This compound's Signaling Pathways

The neuroprotective effects of this compound are mediated through multiple signaling pathways, which can be visualized as follows:

G cluster_1 Oxidative Stress Response cluster_2 Anti-inflammatory & Cell Survival cluster_3 Pathology Clearance cluster_4 Cholinergic System CA This compound (CA) Nrf2 Activates Nrf2 Pathway CA->Nrf2 ROS Scavenges ROS CA->ROS Metal Chelates Fe²⁺/Cu²⁺ CA->Metal NFkB Modulates NF-κB CA->NFkB MAPK Modulates MAPK CA->MAPK ABeta Reduces Aβ Aggregation CA->ABeta Tau Reduces Tau Phosphorylation CA->Tau Autophagy Enhances Autophagy CA->Autophagy AChE Inhibits AChE & BChE CA->AChE AntioxidantGenes AntioxidantGenes Nrf2->AntioxidantGenes Induces OxidativeDamage OxidativeDamage ROS->OxidativeDamage Prevents FentonReaction FentonReaction Metal->FentonReaction Inhibits Cytokines Suppresses TNF-α, IL-1β NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Reduces Bcl2 ↑ Bcl-2 Expression Apoptosis Apoptosis Bcl2->Apoptosis Inhibits AmyloidPlaques AmyloidPlaques ABeta->AmyloidPlaques Reduces NeurofibrillaryTangles NeurofibrillaryTangles Tau->NeurofibrillaryTangles Reduces ProteinAggregates ProteinAggregates Autophagy->ProteinAggregates Clears ACh ↑ Acetylcholine (ACh) AChE->ACh CholinergicDeficit CholinergicDeficit ACh->CholinergicDeficit Ameliorates

This diagram illustrates this compound's multi-target mechanism of action across four core pathological processes in neurodegeneration [1] [4].

Bioavailability and Advanced Delivery Systems

A significant challenge for this compound is its poor pharmacokinetic profile:

  • Only about 5-10% is absorbed in the small intestine [1].
  • It undergoes extensive first-pass metabolism (glucuronidation, sulfation, methylation), with very low native plasma concentrations (<1 µM) [1].
  • Its hydrophilic nature restricts permeability across the blood-brain barrier (BBB) [1] [7].

To overcome this, research focuses on advanced delivery systems that significantly enhance brain bioavailability and efficacy [1]:

  • Nanotechnology Platforms: Solid lipid nanoparticles, transferrin-functionalized liposomes, and carbon dot systems [1].
  • Chemical Derivatives: this compound phenethyl ester (CAPE) and nitro-substituted analogs show improved pharmacokinetic and neuroprotective profiles [1] [2].
  • Solid Dispersions: Combining this compound with inorganic carriers like magnesium aluminometasilicate (Neusilin US2) via ball milling increased its solubility by nearly 18-fold (from ~303 µg/mL to ~5449 µg/mL) and improved permeability through gastrointestinal and BBB membranes in vitro [7].

Conclusion and Research Outlook

For the research and drug development community, the key future directions include:

  • Translational Studies: Advancing the most promising delivery systems (like Neusilin US2 solid dispersions and functionalized liposomes) toward clinical evaluation.
  • Combination Therapies: Exploring the synergistic potential of this compound with other bioactive compounds (e.g., resveratrol) to enhance efficacy and potentially lower required doses [4] [2].
  • Clinical Validation: Conducting rigorous human trials to confirm the neuroprotective benefits observed extensively in preclinical models.

References

caffeic acid anti-inflammatory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Anti-inflammatory Activity & Mechanism Comparison

The table below summarizes the anti-inflammatory profiles of caffeic acid, its ester (CAPE), and other prominent plant-derived compounds for comparison.

Compound Primary Anti-inflammatory Mechanisms Key Molecular Targets Reported Experimental Models
This compound (CA) Antioxidant, anti-inflammatory, immunomodulatory AChE, BChE, NF-κB, Nrf2 [1] In vitro enzymatic assays; in vivo pharmacological, genetic, and metabolic AD models [1]
This compound Phenethyl Ester (CAPE) Potent NF-κB inhibitor, suppresses pro-inflammatory cytokines, antioxidant NF-κB, iNOS, COX-2, TNF-α, IL-1β, IL-6, SIRT1/PGC1α/DRP1 pathway [2] [3] In vitro human cell lines (histiocytic, coronary artery endothelial, gastric cancer, BV-2 microglia); in vivo rodent models (SCI, cerebral ischemia, H. pylori infection, carrageenan-induced inflammation) [2] [3]
Curcumin Inhibits NF-κB and MAPK pathways, downregulates cytokines and COX-2 NF-κB, MAPK, TNF-α, IL-1β, IL-6, COX-2 [4] In vitro studies; in vivo animal models; human clinical trials for rheumatoid arthritis, IBD, and cancer [4]
Quercetin Antioxidant, anti-inflammatory, modulates calcium channels NF-κB, TNF-α, IL-1β, IL-6, Malondialdehyde (MDA), Glutathione (GSH) [5] [4] In vitro studies; in vivo rodent models of pleural inflammation [5]
Resveratrol Modulates multiple signaling pathways, antioxidant, anti-inflammatory NF-κB, PI3K/Akt, COX-1, COX-2 [6] In vitro studies; in vivo experimental models; human clinical trials related to cardiovascular health and aging [6]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are detailed methodologies for key experiments.

Protocol: Assessing CAPE's Effect on NF-κB and Cytokines

This method is commonly used to evaluate the core anti-inflammatory mechanism of CAPE.

  • Cell Culture & Treatment: Use relevant cell lines (e.g., BV-2 microglial cells). Culture cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Pre-treat cells with varying concentrations of CAPE (e.g., 10, 20, 50 μM) for 3 hours before inducing inflammation with an agent like HMGB1 (100 ng/mL) for 12 hours [3].
  • Protein Analysis (Western Blot): Extract proteins from cells or tissue samples. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe membranes with primary antibodies against targets of interest (e.g., p65, IκB-α for NF-κB pathway; TNF-α, IL-1β, IL-6 for cytokines; iNOS, COX-2). Use appropriate secondary antibodies and chemiluminescence for detection. Band density can be quantified with software like ImageJ [3].
  • Gene Expression Analysis (qPCR): Extract total RNA. Synthesize cDNA and perform quantitative PCR using SYBR Green master mix and gene-specific primers for inflammatory factors (e.g., TNF-α, IFN-γ, IL-2, IL-6, iNOS) [2] [3].
Protocol: In Vivo Model of Spinal Cord Injury (SCI)

This model is used to study neuro-inflammation and the therapeutic effect of compounds like CAPE.

  • SCI Model Construction: Anesthetize mice and perform a laminectomy at the T10 vertebra. Use a specialized impactor to create a contusion SCI (e.g., 5 g weight dropped from 5 cm height) [3].
  • Drug Administration: Administer the test compound intraperitoneally. In CAPE studies, it is often given at doses of 10, 20, or 40 mg/kg daily for 7 consecutive days post-injury. Methylprednisolone (30 mg/kg) can be used as a positive control [3].
  • Functional and Histological Assessment:
    • Motor Function: Evaluate recovery using the Basso Mouse Scale (BMS) for locomotion and footprint analysis [3].
    • Tissue Analysis: After sacrifice, collect spinal cord segments. Assess neuronal tissue structure with Hematoxylin-eosin staining, neuronal survival with Nissl staining, and demyelination with Luxol Fast Blue staining [3].
    • Biochemical Analysis: Analyze tissue homogenates for inflammatory mediators and oxidative stress markers via Western Blot and qPCR, as described above [3].

Signaling Pathway of CAPE in Neuro-inflammation

Recent research on Spinal Cord Injury reveals that CAPE's anti-inflammatory and antioxidant effects are mediated through a specific mitochondrial pathway. The following diagram illustrates this mechanism.

cape_mechanism CAPE CAPE SIRT1 SIRT1 CAPE->SIRT1 Activates PGC1alpha PGC1alpha SIRT1->PGC1alpha Activates DRP1 DRP1 PGC1alpha->DRP1 Suppresses Mitochondrial_Dysfunction Mitochondrial_Dysfunction DRP1->Mitochondrial_Dysfunction Promotes Neuroinflammation_OxidativeStress Neuroinflammation_OxidativeStress Mitochondrial_Dysfunction->Neuroinflammation_OxidativeStress

The diagram shows how CAPE activates SIRT1, which in turn upregulates PGC-1α. This pathway leads to the suppression of DRP1, a protein responsible of mitochondrial fragmentation. By inhibiting DRP1, CAPE reduces mitochondrial dysfunction, which is a key driver of neuro-inflammation and oxidative stress after spinal cord injury [3].

Key Research Implications

  • CAPE as a Potent Specific Inhibitor: Among the compounds listed, CAPE is frequently highlighted as a "potent and specific inhibitor of nuclear factor-κB (NF-κB)" [2] [7]. This provides a strong, rationale-based foundation for its development as an anti-inflammatory agent.
  • Addressing Bioavailability: A significant challenge for this compound and similar polyphenols is their low bioavailability and poor blood-brain barrier permeability [1]. Future research is actively exploring advanced delivery systems like solid lipid nanoparticles and functionalized liposomes to enhance their therapeutic potential [1].

References

validation of caffeic acid molecular targets

Author: Smolecule Technical Support Team. Date: February 2026

Validated Molecular Targets of Caffeic Acid

The following table summarizes key molecular targets of this compound identified through experimental and computational studies, along with their therapeutic implications.

Molecular Target Therapeutic Area Experimental Model Key Findings / Mechanism Reference
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Alzheimer's Disease In vitro enzymatic assays Modulates cholinergic activity via inhibition. [1]
Amyloid-β (Aβ) & Tau Protein Alzheimer's Disease In vivo pharmacological & genetic AD models Reduces aggregation of Aβ and hyperphosphorylation of tau. [1]
Dihydrofolate Reductase (DHFR) Cancer, Microbial Infections In vitro enzymatic assays, molecular docking Derivative CE11 showed IC₅₀ of 0.048 µM (~4x more potent than methotrexate). [2]
FZD2 Receptor (Wnt/Ca²⁺ pathway) Gastric Cancer Multi-omics, machine learning, MD simulations, in vitro GC cells Identified as a core hub; CA binds FZD2, inhibits migration/invasion. [3]
α-Glucosidase & α-Amylase Diabetes In vitro enzymatic assays Derivative CA14 showed IC₅₀ of 1.94 µM (6392x more potent than CA). [4]
SIRT1/PGC1α Pathway Spinal Cord Injury In vivo mouse SCI model, molecular docking CAPE activates pathway, improves mitochondrial function, reduces inflammation. [5]

Comparison of a this compound Derivative with Standard Drugs

The this compound derivative CA14 demonstrates significantly enhanced potency compared to the parent compound and standard drugs in targeting diabetes-related pathways.

Compound / Drug α-Glucosidase Inhibition (IC₅₀) α-Amylase Inhibition Antioxidant Activity (IC₅₀) Advanced Glycation End Products (AGEs) Inhibition
CA14 (this compound Derivative) 1.94 µM Comparable to acarbose 13.98 µM (approx. 2x more potent than Vitamin C) Inhibits formation
This compound (CA) 12400 µM No inhibition at 500 µM Not specified Not specified
Acarbose (Standard Drug) 219.70 µM Reference standard No activity Not specified
Aminoguanidine (Standard Drug) Not Applicable Not Applicable Not Applicable Inhibits formation (but with noted toxicity)

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited studies.

  • Molecular Docking and Dynamics Simulations: This computational method predicts how a small molecule (like this compound) binds to a protein target. The protein's 3D structure is obtained from a database (e.g., Protein Data Bank). A docking program (e.g., Schrodinger's Maestro Glide) generates a grid around the protein's active site. The ligand is docked into this site, and the binding pose, affinity (docking score), and specific interactions (hydrogen bonds, hydrophobic contacts) with key amino acid residues are analyzed. The protocol is often validated by re-docking the native ligand and calculating the Root Mean Square Deviation (RMSD) [2] [3].
  • In Vitro Enzyme Inhibition Assays: These experiments measure the direct inhibitory effect of a compound on a purified enzyme.
    • For α-Glucosidase/α-Amylase: The enzyme is incubated with the test compound (e.g., CA14) and a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase). The reaction is stopped, and the product is measured spectrophotometrically. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is calculated from dose-response curves [4].
    • For Dihydrofolate Reductase (DHFR): Similar principles apply. The reduction of dihydrofolate to tetrahydrofolate is monitored, often by a change in absorbance, in the presence of the inhibitor (e.g., derivative CE11). IC₅₀ values are determined and compared to standard inhibitors like methotrexate [2].
  • In Vivo Animal Models: These studies assess the therapeutic effect in a living organism.
    • Spinal Cord Injury (SCI) Model: A mouse contusion model is constructed using an impactor. The compound (e.g., CAPE) is administered intraperitoneally for several days post-injury. Outcomes are assessed through motor function scales (e.g., Basso Mouse Scale), histology of spinal cord tissue, and analysis of protein markers for inflammation and oxidative stress [5].
    • Alzheimer's Disease (AD) Models: Pharmacological, genetic, or metabolic models are used. After administering this compound, improvements in cognitive function (e.g., maze tests) and reductions in biomarkers like Aβ plaques and tau pathology are measured [1].
  • Cell-Based Assays for Functional Validation:
    • Cytotoxicity (MTT Assay): Cells (e.g., 3T3-L1 fibroblasts, macrophages) are treated with the compound. MTT reagent is added, which is reduced to purple formazan by living cells. The absorbance is measured to determine cell viability [6] [4].
    • Antioxidant Activity (DPPH/ABTS Assay): The compound's ability to scavenge stable free radicals (DPPH or ABTS+) is measured by a decrease in absorbance, with Trolox as a standard [6] [4].
    • Anti-inflammatory Activity: Cell lines (e.g., BV-2 microglia) are stimulated with an inflammatory agent. The reduction in pro-inflammatory mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) is measured via Western Blot, ELISA, or qPCR [5].

Key Signaling Pathways

The diagram below illustrates the SIRT1/PGC1α/DRP1 pathway, which is implicated in the neuroprotective effects of this compound phenethyl ester (CAPE) following spinal cord injury [5].

CAPE CAPE SIRT1 SIRT1 CAPE->SIRT1 Activates PGC1a PGC1a SIRT1->PGC1a Activates DRP1 DRP1 PGC1a->DRP1 Downregulates Mito Mitochondrial Dysfunction DRP1->Mito Induces Inflammation Inflammation Mito->Inflammation OxStress Oxidative Stress Mito->OxStress

The primary challenge for this compound's application is its poor bioavailability and limited permeability across the blood-brain barrier [1]. Research is actively exploring solutions, including:

  • Advanced Delivery Systems: Solid lipid nanoparticles, transferrin-functionalized liposomes, and carbon dot systems have shown promise in enhancing this compound's brain bioavailability and therapeutic efficacy [1].
  • Chemical Modification: Creating derivatives like this compound phenethyl ester (CAPE) or lipophilic alkyl-amides can significantly improve its pharmacokinetic profile, potency, and stability [1] [4] [5].

References

Comprehensive Analysis of Caffeic Acid's Pro-oxidant and Antioxidant Effects in Cancer: Mechanisms and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Caffeic Acid in Redox Biology

This compound (CA), a naturally occurring phenolic compound abundantly found in coffee, fruits, vegetables, and medicinal plants, exhibits a remarkable dual nature in redox biology that has significant implications for cancer therapy. This hydroxycinnamic acid demonstrates both potent antioxidant and context-dependent pro-oxidant activities that contribute to its observed anticancer effects. The chemical structure of CA, characterized by a catechol moiety (two hydroxyl groups at positions 3 and 4 of the benzene ring) and an unsaturated carbon side chain with a carboxylic acid group, enables diverse redox interactions that form the basis of its dual functionality [1] [2]. This comprehensive analysis synthesizes current scientific evidence to compare CA's opposing redox activities, detail the molecular mechanisms involved, present experimental methodologies for studying these effects, and explore potential therapeutic applications in oncology.

The context-dependent behavior of CA—acting as an antioxidant in normal cells while exhibiting pro-oxidant effects in cancer cells—represents a promising approach for selective cancer cell targeting. Understanding the precise conditions and mechanisms that govern this duality is essential for researchers and drug development professionals seeking to harness CA's potential in cancer therapeutics. This guide systematically organizes the available experimental data, molecular pathways, and methodological considerations to facilitate objective comparison of CA's redox properties and their implications for cancer treatment strategies [2] [3].

Chemical Basis of this compound's Dual Redox Properties

Structural Determinants of Redox Activity

The redox behavior of this compound stems directly from its distinctive chemical architecture, which enables both electron donation and metal chelation capabilities. The key structural features governing CA's activity include:

  • Catechol Group: The presence of two hydroxyl groups at the 3 and 4 positions of the phenolic ring enables efficient hydrogen atom transfer to neutralize free radicals, contributing to its antioxidant capacity. This ortho-dihydroxy arrangement also facilitates the formation of stable semiquinone radicals through electron delocalization [1] [4].

  • Conjugated Side Chain: The unsaturated carbon chain with a terminal carboxylic acid allows extended electron delocalization across the entire molecule, enhancing the stability of CA-derived radicals and increasing its effectiveness as an antioxidant [2] [3].

  • Metal-Chelating Capacity: The catechol group enables CA to chelate transition metals like iron and copper. This chelation can prevent these metals from participating in Fenton reactions that generate reactive oxygen species (ROS), contributing to antioxidant effects. However, under specific conditions, CA-metal complexes can also facilitate redox cycling and pro-oxidant behavior [4].

Environmental Factors Influencing Redox Duality

The specific redox behavior of CA depends critically on environmental conditions and cellular context:

  • pH Dependence: Studies demonstrate that CA's iron-chelating capacity and associated antioxidant effects are significantly enhanced at higher pH values (pH 7.2 vs. 5.5), with the formation of iron-CA complexes directly related to pH of the medium [4].

  • Concentration Effects: Lower concentrations of CA (typically 10-20 μM) tend to exhibit antioxidant and cytoprotective effects, while higher concentrations (often >40 μM) frequently demonstrate pro-oxidant and cytotoxic activities against cancer cells [5].

  • Cellular Microenvironment: The redox state of the target cells significantly influences CA's effects. Cancer cells, which typically exhibit elevated baseline ROS levels, are more vulnerable to CA's pro-oxidant effects, while normal cells with normal redox balance benefit from its antioxidant properties [2] [6].

  • Localization Effects: CA demonstrates enhanced antioxidant potency in hydrophobic environments like lipid membranes, protecting against lipid peroxidation more effectively than in aqueous environments [4].

Table 1: Environmental Factors Influencing this compound's Redox Behavior

Factor Pro-oxidant Conditions Antioxidant Conditions Experimental Evidence
Concentration Higher (>40 μM) Lower (10-20 μM) Dose-dependent effects in L-02 cells [5]
pH Level Acidic environment Neutral to basic (pH 7.2) Enhanced Fe(II)-CA complex formation at higher pH [4]
Cellular Context Cancer cells (high basal ROS) Normal cells (normal ROS) Selective cytotoxicity in MCF-7 vs. fibroblasts [6]
Metal Availability Iron/copper availability Iron/copper chelation Prevention of Fenton reaction via Fe(II) chelation [4]

Experimental Evidence of Pro-oxidant vs. Antioxidant Effects

Concentration-Dependent Effects Across Cell Types

The concentration-dependent duality of this compound's redox behavior has been systematically documented across multiple experimental models:

  • Hormetic Response in Liver Cells: In human liver L-02 cells, low concentrations of CA (10 μM) enhanced cell viability by approximately 20% and protected against H₂O₂-induced DNA damage, while higher concentrations (80-160 μM) significantly reduced viability and induced cytotoxicity. This hormetic response was mediated through activation of the ERK signaling pathway, which was necessary for the protective effects at low concentrations [5].

  • Selective Cancer Cell Cytotoxicity: In breast adenocarcinoma (MCF-7) cells, CA alone exhibited minimal cytotoxicity at lower concentrations but demonstrated enhanced pro-oxidant effects when combined with benzyl isothiocyanate (BITC). The combination treatment significantly increased ROS generation, disrupted redox homeostasis, and activated apoptotic pathways preferentially in cancer cells while showing limited effects on normal human fibroblasts [6].

  • Iron-Induced Oxidative Damage Protection: In cell-free systems, CA demonstrated potent antioxidant activity against iron-induced free radical generation by forming complexes with Fe(II) ions that prevented hydroxyl radical formation in Fenton reactions. This antioxidant effect was concentration-dependent and varied with pH conditions, with maximum efficacy observed at neutral to basic pH [4].

Context-Specific Redox Modulation Evidence

The cellular context significantly influences whether CA exhibits predominantly pro-oxidant or antioxidant effects:

  • Macrophage Polarization: CA influenced tumor-associated macrophages (TAMs) by inhibiting their M2 polarization and reducing their protumorigenic functions, potentially through its antioxidant activity on these specific immune cells within the tumor microenvironment [2].

  • Neuronal Protection: In models of neurotoxicity and spinal cord injury, CA and its derivative this compound phenethyl ester (CAPE) demonstrated potent antioxidant and anti-inflammatory effects, protecting neuronal cells from oxidative damage and mitigating neuroinflammation through activation of the SIRT1/PGC1α/DRP1 and Sirt6/Nrf2 pathways [7] [8].

  • Cancer Cell DNA Damage: The pro-oxidant activity of CA in cancer cells resulted in oxidative DNA damage through mechanisms that included copper chelation and generation of reactive oxygen species that trigger DNA double-strand breaks and apoptosis selectively in malignant cells [1] [3].

Table 2: Experimental Evidence of this compound's Dual Effects in Various Models

Experimental System Pro-oxidant Evidence Antioxidant Evidence Key Mechanisms
MCF-7 Breast Cancer Enhanced cytotoxicity in combination with BITC [6] Reduced ROS at low concentrations MAPK pathway activation; GST, Bcl-2 modulation
L-02 Liver Cells Reduced viability at high concentrations (>40 μM) [5] Increased viability at 10 μM; protection from H₂O₂ damage ERK pathway activation; reduced DNA double-strand breaks
Iron-induced Oxidative Damage Not observed in cell-free systems Inhibition of Fenton reaction; reduced lipid peroxidation [4] Fe(II)-CA complex formation; radical scavenging
Spinal Cord Injury Not reported Reduced neuroinflammation and oxidative stress [7] SIRT1/PGC1α/DRP1 pathway activation; mitochondrial protection
Ehrlich Ascites Carcinoma Tumor growth suppression [9] Nrf2 pathway activation HO-1, GCLC, GCLM upregulation; NQO1 activity enhancement

Molecular Mechanisms and Signaling Pathways

Nrf2 Pathway Activation and Antioxidant Defense

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) serves as a master regulator of cellular antioxidant defenses, and CA has been demonstrated to activate this pathway through multiple mechanisms:

  • Keap1-Nrf2 Interaction Modulation: Under basal conditions, Nrf2 is bound to its inhibitor Keap1 and targeted for proteasomal degradation. CA facilitates the dissociation of Nrf2 from Keap1, allowing Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) in target gene promoters [1] [9].

  • Antioxidant Gene Expression: CA treatment upregulates the expression of phase II antioxidant enzymes including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), and NADPH Quinone Dehydrogenase 1 (NQO1). These enzymes collectively enhance cellular redox homeostasis and protect against oxidative damage [1] [9].

  • Cross-talk with Sirtuin Pathways: The antioxidant effects of CA derivative CAPE involve activation of Sirt6 and Sirt1, which in turn enhance Nrf2 signaling and contribute to the suppression of oxidative stress in neurological models [7] [8].

The following diagram illustrates the primary molecular mechanisms through which this compound modulates cellular redox balance:

G cluster_normal Normal Cells / Antioxidant Effects cluster_cancer Cancer Cells / Pro-oxidant Effects CA1 This compound Keap1 Keap1 CA1->Keap1 Inhibits Sirt Sirt1/Sirt6 CA1->Sirt Activates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Activates HO1 HO-1 ARE->HO1 Induces GCL GCLC/GCLM ARE->GCL Induces NQO1 NQO1 ARE->NQO1 Induces Protection Cytoprotection Redox Homeostasis HO1->Protection GCL->Protection NQO1->Protection Sirt->Nrf2 Enhances CA2 This compound Fe Fe(II)/Cu(I) CA2->Fe Chelates STAT3 STAT3 CA2->STAT3 Inhibits ROS ROS Generation Fe->ROS Fenton Reaction Promotion DSB DNA Damage ROS->DSB Apoptosis Apoptosis ROS->Apoptosis DSB->Apoptosis VEGF VEGF/HIF-1α STAT3->VEGF Downregulates Angio Angiogenesis Inhibition VEGF->Angio

This compound's Dual Mechanisms in Normal and Cancer Cells

Pro-oxidant Mechanisms Through Metal Ion Interactions

The pro-oxidant capacity of this compound primarily arises from its interactions with transition metals and its effects on cellular redox homeostasis:

  • Iron Chelation and Redox Cycling: CA forms stable complexes with Fe(II) ions through its catechol group. While these complexes can prevent Fenton chemistry under certain conditions, they can also participate in redox cycling reactions that generate semiquinone radicals and reactive oxygen species, particularly in the complex cellular environment of cancer cells [4].

  • Copper-Mediated DNA Damage: CA can chelate copper ions (Cu I/II) and generate oxidative DNA damage through the formation of DNA-CA-Cu ternary complexes. These complexes facilitate electron transfer reactions that cause DNA strand breaks and oxidation, contributing to selective cancer cell death [1].

  • Mitochondrial Dysfunction: In cancer cells, CA and its derivatives can disrupt mitochondrial function by increasing membrane permeability, reducing mitochondrial membrane potential, and promoting the release of pro-apoptotic factors, amplifying ROS generation and triggering apoptotic pathways [7] [6].

Inflammatory Pathway Modulation

CA demonstrates significant anti-inflammatory activity that complements its redox modulation functions:

  • NF-κB Pathway Inhibition: CA suppresses the activation of NF-κB, a master regulator of inflammation, by preventing IκB degradation and subsequent nuclear translocation of NF-κB subunits. This inhibition reduces the expression of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and inflammatory enzymes (iNOS, COX-2) [1] [2].

  • STAT3 Signaling Suppression: CA directly inhibits STAT3 phosphorylation and activation, which downregulates the expression of STAT3 target genes including VEGF and HIF-1α, resulting in suppressed angiogenesis and tumor growth [2] [3].

  • MAPK Pathway Regulation: CA modulates MAPK signaling cascades including ERK1/2, JNK, and p38 pathways, with context-dependent effects that can either promote survival (in normal cells) or enhance apoptosis (in cancer cells) [5] [6].

Research Methodologies and Experimental Protocols

Key Assays for Evaluating Pro-oxidant and Antioxidant Effects

Researchers employ several standardized assays to quantitatively assess this compound's redox properties:

  • DPPH Radical Scavenging Assay: This method measures CA's hydrogen-donating ability by monitoring the discoloration of DPPH solution (purple to yellow) at 517 nm. CA demonstrates potent DPPH radical scavenging activity with IC₅₀ values typically in the low micromolar range, confirming its significant antioxidant capacity [9].

  • Ferric Reducing Antioxidant Power (FRAP): The FRAP assay quantifies CA's ability to reduce Fe³⁺ to Fe²⁺ in a redox-linked colorimetric reaction. Studies show that CA exhibits substantial ferric reducing power, with activity superior to simple benzoic or cinnamic acid derivatives [9].

  • Intracellular ROS Detection: Flow cytometry or fluorescence microscopy with DCFH-DA probe is used to measure intracellular ROS levels. Treatment with CA typically shows reduced ROS in normal cells under oxidative stress but increased ROS in cancer cells, demonstrating its context-dependent effects [5] [6].

  • Lipid Peroxidation Inhibition: The thiobarbituric acid reactive substances (TBARS) assay measures CA's ability to inhibit iron-induced lipid peroxidation in biological membranes. CA shows potent activity in this assay, particularly in hydrophobic environments [4].

  • Comet Assay for DNA Damage: The single cell gel electrophoresis assay detects DNA strand breaks induced by CA's pro-oxidant activity in cancer cells, providing direct evidence of oxidative DNA damage [5].

Cell-Based Assays for Functional Characterization

Cell culture models provide essential systems for evaluating the functional consequences of CA's redox activities:

  • Cytotoxicity Assessment: The MTT or WST-8 assays measure cell viability after CA treatment, typically revealing a biphasic response with cytoprotection at low doses (5-20 μM) and cytotoxicity at higher doses (>40 μM) in various cell lines [5] [6].

  • Apoptosis Detection: Annexin V/propidium iodide staining followed by flow cytometry demonstrates that CA induces apoptosis in cancer cells primarily through the mitochondrial pathway, with involvement of caspase activation and Bcl-2 family protein modulation [6].

  • Western Blot Analysis: Immunoblotting for phospho- and total protein levels of key signaling molecules (ERK, STAT3, Nrf2, Keap1) helps elucidate the molecular mechanisms underlying CA's dual effects [7] [5] [6].

  • Electrophoretic Mobility Shift Assay (EMSA): This technique confirms the activation of transcription factors like Nrf2 and NF-κB by demonstrating their increased DNA binding activity following CA treatment [9].

Table 3: Standard Experimental Protocols for Assessing this compound's Redox Effects

Assay Type Key Reagents/Procedures Parameters Measured Interpretation of Results
DPPH Assay DPPH solution, methanol, spectrophotometer Radical scavenging activity at 517 nm Higher scavenging = Greater antioxidant capacity
FRAP Assay TPTZ, FeCl₃, acetate buffer, spectrophotometer Ferric reducing power at 593 nm Higher absorbance = Greater reducing antioxidant power
Intracellular ROS DCFH-DA, flow cytometer/fluorometer Fluorescence intensity Increased fluorescence = Higher ROS levels
TBARS Assay TBA, TCA, tissue homogenate, spectrophotometer Malondialdehyde levels at 532 nm Lower absorbance = Greater lipid peroxidation inhibition
Comet Assay Agarose, electrophoresis, fluorescence microscopy Tail length and moment Longer tail = Greater DNA damage
MTT/WST-8 MTT/WST-8 reagent, DMSO, spectrophotometer Formazan production at 570/450 nm Higher absorbance = Greater cell viability

Therapeutic Implications and Research Applications

Cancer Therapy and Chemosensitization

The dual redox properties of this compound offer promising applications in oncology:

  • Selective Cancer Cell Cytotoxicity: The preferential pro-oxidant activity of CA in cancer cells versus normal cells provides a therapeutic window for selective cancer cell killing. This selectivity stems from the elevated basal ROS levels in cancer cells, which renders them more vulnerable to additional ROS insults from CA treatment [1] [6].

  • Chemoresistance Reversal: CA has demonstrated potential in reversing resistance to first-line chemotherapeutic agents. Its ability to modulate multiple signaling pathways (NF-κB, STAT3, Nrf2) and enhance oxidative stress in cancer cells can overcome common resistance mechanisms [1].

  • Combination Therapy Enhancement: Studies show that CA synergizes with conventional chemotherapeutics and other natural compounds. For instance, the combination of CA with benzyl isothiocyanate (BITC) demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells through simultaneous modulation of MAPK pathway and oxidative stress response elements [6].

  • Angiogenesis Inhibition: Through suppression of STAT3 and HIF-1α signaling, CA downregulates VEGF expression and impairs tumor angiogenesis, potentially limiting tumor growth and metastasis [2] [3].

Neuroprotection and Inflammation Modulation

Beyond oncology, CA's redox modulatory properties show therapeutic potential in other disease contexts:

  • Neuroinflammatory Conditions: In models of spinal cord injury, CAPE (this compound phenethyl ester) suppressed microglia-mediated neuroinflammation and oxidative stress by regulating mitochondrial function through the SIRT1/PGC1α/DRP1 signaling pathway [7].

  • Cognitive Protection: CAPE pretreatment mitigated cognitive impairment in aged mice following anesthesia and surgery by suppressing oxidative stress and regulating microglia polarization via the Sirt6/Nrf2 pathway, suggesting potential applications in preventing postoperative cognitive dysfunction [8].

  • Hepatoprotective Effects: CA demonstrated protective effects against alcohol-induced liver injury and tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells through activation of the Nrf2/ARE pathway and upregulation of phase II antioxidant enzymes [1].

Conclusion and Future Perspectives

The dual redox nature of this compound represents both a challenge and opportunity for therapeutic development. The context-dependent behavior—antioxidant protection in normal cells versus pro-oxidant cytotoxicity in cancer cells—makes CA a promising candidate for selective cancer therapy. However, this duality also necessitates careful consideration of dosage, route of administration, and combination strategies to maximize therapeutic outcomes.

Future research should focus on several key areas:

  • Structural Optimization: Developing CA derivatives with improved bioavailability and enhanced selective pro-oxidant activity against cancer cells while maintaining protective antioxidant effects in normal tissues [2] [3].

  • Formulation Strategies: Employing novel drug delivery systems such as nanoparticles or liposomes to target CA specifically to tumor sites, maximizing local pro-oxidant effects while minimizing systemic exposure [6].

  • Biomarker Development: Identifying predictive biomarkers that can determine which cancer types or patient populations are most likely to respond to CA-based therapies based on their molecular profiles [1].

  • Combination Therapy Optimization: Systematically evaluating CA in combination with conventional chemotherapy, radiotherapy, and targeted agents to develop rational combination regimens that leverage CA's chemosensitization properties [1] [6].

References

×

Physical Description

3,4-dihydroxycinnamic acid appears as yellow prisms or plates (from chloroform or ligroin) or pale yellow granules. Alkaline solutions turn from yellow to orange. (NTP, 1992)
Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline]
Solid

Color/Form

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

180.04225873 Da

Monoisotopic Mass

180.04225873 Da

Heavy Atom Count

13

LogP

1.15
log Kow = 1.15
1.35

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

433 to 437 °F (decomposes) (NTP, 1992)
Decomposes at 223-225 °C (Softens at 194 °C).
225 °C

UNII

U2S3A33KVM

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (82.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Caffeic Acid is an orally bioavailable, hydroxycinnamic acid derivative and polyphenol, with potential anti-oxidant, anti-inflammatory, and antineoplastic activities. Upon administration, caffeic acid acts as an antioxidant and prevents oxidative stress, thereby preventing DNA damage induced by free radicals. Caffeic acid targets and inhibits the histone demethylase (HDM) oncoprotein gene amplified in squamous cell carcinoma 1 (GASC1; JMJD2C; KDM4C) and inhibits cancer cell proliferation. GASC1, a member of the KDM4 subgroup of Jumonji (Jmj) domain-containing proteins, demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9 and H3K36), and plays a key role in tumor cell development.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Caffeic acid phenethyl ester (CAPE) was synthesized from caffeic acid and phenethyl alcohol (ratio 1:5) at room temperature with dicyclohexyl carbodiimide (DCC) as a condensing reagent. The yield was about 38%. CAPE was found to arrest the growth of human leukemia HL-60 cells. It also inhibits DNA, RNA and protein synthesis in HL-60 cells with IC50 of 1.0 M, 5.0 M and 1.5 M, respectively.
In an attempt to understand the antihyperglycemic action of caffeic acid, the myoblast C2C12 cells were employed to investigate the glucose uptake in the present study. Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine. Effect of caffeic acid on alpha1-adrenoceptors was further supported by the displacement of [3H]prazosin binding in C2C12 cells. Moreover, the glucose uptake-increasing action of phenylephrine in C2C12 cells was inhibited by the antagonists of alpha1A-adrenoceptors, both tamsulosin and WB 4101, but not by the antagonist of alpha1B-adrenoceptors, chlorethylclonidine (CEC). The presence of alpha1A-adrenoceptors in C2C12 cells can thus be considered. Similar inhibition of the action of caffeic acid was also obtained in C2C12 cells co-incubating these antagonists. An activation of alpha1A-adrenoceptors seems responsible for the action of caffeic acid in C2C12 cells. In the presence of U73312, the specific inhibitor of phospholipase C, caffeic acid-stimulated uptake of radioactive glucose into C2C12 cells was reduced in a concentration-dependent manner and it was not affected by U73343, the negative control of U73312. Moreover, chelerythrine and GF 109203X diminished the action of caffeic acid at concentrations sufficient to inhibit protein kinase C. Therefore, the obtained data suggest that an activation of alpha1A-adrenoceptors in C2C12 cells by caffeic acid may increase the glucose uptake via phospholipase C-protein kinase C pathway.
Caffeic acid (CA, 3,4-dihydroxycinnamic acid), at 2% in the diet, had been shown to be carcinogenic in forestomach and kidney of F344 rats and B6C3F1 mice. Based on its occurrence in coffee and numerous foods and using a linear interpolation for cancer incidence between dose 0 and 2%, the cancer risk in humans would be considerable. In both target organs, tumor formation was preceded by hyperplasia, which could represent the main mechanism of carcinogenic action. The dose-response relationship for this effect was investigated in male F344 rats after 4-week feeding with CA at different dietary concentrations (0, 0.05, 0.14, 0.40, and 1.64%). Cells in S-phase of DNA replication were visualized by immunohistochemical analysis of incorporated 5-bromo-2'-deoxyuridine (BrdU), 2 hr after intraperitoneal injection. In the forestomach, both the total number of epithelial cells per millimeter section length and the unit length labeling index of BrdU-positive cells (ULLI) were increased, about 2.5-fold, at 0.40 and 1.64%. The lowest concentration (0.05%) had no effect. At 0.14%, both variables were decreased by about one-third. In the kidney, the labeling index in proximal tubular cells also indicated a J-shaped (or U-shaped) dose response with a 1.8-fold increase at 1.64%. In the glandular stomach and in the liver, which are not target organs, no dose-related effect was seen. The data show a good correlation between the organ specificity for cancer induction and stimulation of cell division. With respect to the dose-response relationship and the corresponding extrapolation of the animal tumor data to a human cancer risk, a linear extrapolation appears not to be appropriate.

Vapor Pressure

0.00000025 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

331-39-5
501-16-6

Metabolism Metabolites

Enzymes involved in its /caffeic acid/ metabolism have not been identified. In the following, caffeic (CA), chlorogenic (CGA), and dihydrocaffeic (DHCA) acids were incubated with hepatocytes and shown to undergo metabolism by cytochrome P450, catechol-O-methyltransferase (COMT), and beta-oxidation enzymes. Ferulic (FA) or dihydroferulic (DHFA) acids, formed as the result of CA- or DHCA-O-methylation by COMT, were also O-demethylated by CYP1A1/2 but not CYP2E1. DHCA or DHFA also underwent side chain dehydrogenation to form CA and FA, respectively, which was prevented by thioglycolic acid, an inhibitor of the beta-oxidation enzyme acyl CoA dehydrogenase. The rates of glutathione conjugate formation catalyzed by NADPH/microsomes (CYP2E1) in decreasing order DHCA>CA>CGA trend which was in reverse order to the rates of their O-methylation by COMT. The CA- and DHCA-o-quinones formed by NADPH/P450 likely inhibited COMT but can readily form glutathione conjugates. CA, DHCA and DHFA were inter-metabolized to each other and to FA by isolated rat hepatocytes whereas FA was metabolized only to CA but not to DHCA or DHFA. CA, DHCA, FA, DHFA and CGA showed a dose-dependent hepatocyte toxicity and the LD(50) (2 h), determined were in decreasing order of effectiveness DHCA>CA>DHFA>CGA>FA. In summary, evidence has been provided that O-methylation, GSH conjugation, hydrogenation and dehydrogenation are involved in the hepatic metabolism of CA and DHCA. The O-methylation pathway for CA and DHCA is a detoxification route whereas o-quinones formation catalyzed by P450 is the toxification route.
In rats, chlorogenic acid is hydrolysed in the stomach and intestine to caffeic and quinic acids. A number of metabolites have been identified. Glucuronides of meta-coumaric acid and meta-hydroxyhippuric acid appear to be the main metabolites in humans. After oral administration of caffeic acid to human volunteers, O-methylated derivatives (ferulic, dihydroferulic and vanillic acids) were excreted rapidly in the urine, while the meta-hydroxyphenyl derivatives appeared later. The dehydroxylation reactions were ascribed to the action of intestinal bacteria.
Caffeic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Caffeic_acid

Methods of Manufacturing

Constituent of plants, probably occurs in plants only in conjugated forms, e.g., chlorogenic acid.
Isolation from green coffee: Wolfrom et al., J. Agr. Food Chem. 8, 58 (1960); from roasted coffee: Krasemann, Arch. Pharm. 293, 721 (1960). Formation by acid hydrolysis of chlorogenic acid: Fiedler, Arzneimittel-Forsch. 4, 41 (1954); Whiting, Carr, Nature 180, 1479 (1957); Guern, C.A. 61, 9965h (1964).

Interactions

Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine.
Female ICR/Ha mice, nine weeks of age, were fed a diet containing 0.06 mmol/g (10 g/kg of diet) caffeic acid (purity, 99%). From experimental day 8, the mice were also given 1 mg benzo(a)pyrene by gavage twice a week for four weeks. The diet containing caffeic acid was removed three days after the last benzo(a)pyrene treatment. Mice were killed at 211 days of age. In the 17 effective mice, the number of forestomach tumors (> or = 1 mm)/mouse (histology unspecified) was significantly decreased by caffeic acid (p < 0.05) (3.1 versus 5.0 tumors/mouse among 38 mice treated with benzo(a)pyrene alone).

Dates

Last modified: 08-15-2023

Explore Compound Types